1-Acetylbicyclo[1.1.1]pentane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5(8)7-2-6(3-7)4-7/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKIJRPCPVSRQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Acetylbicyclo[1.1.1]pentane: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is a paramount objective. Among the innovative strategies employed, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity but offers improved physicochemical properties—stands out. The bicyclo[1.1.1]pentane (BCP) core has emerged as a highly valuable, three-dimensional, non-classical bioisostere for the commonly used para-substituted phenyl ring.[1][2][3] This guide provides a comprehensive technical overview of 1-Acetylbicyclo[1.1.1]pentane, a key derivative that serves as a versatile building block in the synthesis of next-generation therapeutics.
Core Compound Identification
CAS Number: 137335-61-6[4]
Chemical Name: this compound
Molecular Formula: C₇H₁₀O
Molecular Weight: 110.15 g/mol
Physicochemical Properties
Detailed experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of the parent bicyclo[1.1.1]pentane and related derivatives, the following characteristics can be anticipated:
| Property | Estimated Value/Characteristic | Rationale and Expert Insights |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Small, functionalized alkanes are typically liquids or low-melting solids at room temperature. |
| Boiling Point | Not available | Expected to be higher than the parent bicyclo[1.1.1]pentane due to the polar acetyl group. |
| Melting Point | Not available | If solid, likely to be a low melting point. |
| Density | Not available | Expected to be slightly greater than water. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | The acetyl group introduces polarity, but the hydrocarbon cage dominates, leading to good solubility in organic solvents. The BCP core generally enhances aqueous solubility compared to a phenyl ring bioisostere.[1][5] |
The Bicyclo[1.1.1]pentane Scaffold: A Paradigm Shift in Bioisosterism
The BCP moiety has garnered significant interest as a bioisosteric replacement for the para-substituted phenyl ring in drug candidates.[2][6][7] This is due to several key advantages that the rigid, three-dimensional BCP core offers over the flat, aromatic phenyl ring:
-
Improved Solubility: The replacement of an aromatic ring with a BCP group can lead to a significant increase in aqueous solubility, a critical factor for drug formulation and bioavailability.[1][5]
-
Enhanced Metabolic Stability: The sp³-hybridized carbon atoms of the BCP ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring. This can lead to a longer half-life and improved pharmacokinetic profile.[1]
-
Reduced Non-Specific Binding: The non-aromatic nature of the BCP scaffold can reduce non-specific binding to off-target proteins, which is often associated with the π-π stacking interactions of phenyl rings.[1]
-
Novel Exit Vectors: The rigid, propeller-like structure of the BCP core provides well-defined exit vectors for substituents, allowing for precise three-dimensional exploration of a protein's binding pocket.[1]
Synthesis and Mechanistic Considerations
The synthesis of functionalized bicyclo[1.1.1]pentanes, including this compound, predominantly relies on the strain-release chemistry of [1.1.1]propellane. This highly strained molecule readily undergoes reactions that open its central carbon-carbon bond, providing a versatile entry point to the BCP scaffold.[8][9]
A plausible and documented approach for the synthesis of BCP ketones is the radical acylation of [1.1.1]propellane.
Experimental Protocol: Radical Acylation of [1.1.1]Propellane (General Procedure)
This protocol is a generalized representation based on established methods for the synthesis of BCP ketones.
Step 1: Preparation of [1.1.1]Propellane Solution
[1.1.1]Propellane is a highly reactive and volatile compound and is typically prepared in situ or used as a solution in an inert solvent like diethyl ether. The synthesis often starts from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and involves treatment with an organolithium reagent.
Step 2: Radical Acylation
-
To a solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen), add the desired aldehyde (in this case, acetaldehyde or a related acetyl radical precursor).
-
Add a radical initiator, such as dibenzoyl peroxide or di-tert-butyl peroxide, to the reaction mixture.
-
The reaction can be initiated either thermally by heating the mixture or photochemically by irradiation with a suitable light source (e.g., a medium-pressure mercury lamp).
-
The reaction is typically stirred for several hours at a controlled temperature until completion, which can be monitored by techniques like GC-MS or TLC.
-
Upon completion, the reaction mixture is worked up by quenching any remaining reagents, followed by extraction with an organic solvent.
-
The crude product is then purified using column chromatography on silica gel to yield the desired this compound.
Caption: Synthetic utility of this compound in medicinal chemistry.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling functionalized, volatile organic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound represents a significant tool in the arsenal of the modern medicinal chemist. Its role as a versatile building block for introducing the advantageous BCP bioisostere into drug candidates is well-recognized. The ability to leverage the unique properties of the BCP core—improved solubility, metabolic stability, and three-dimensional structure—can lead to the development of safer and more effective medicines. As synthetic methodologies for BCP derivatives continue to evolve, the importance of key intermediates like this compound in drug discovery is set to grow.
References
-
LookChem. Cas 137335-61-6,Ethanone, 1-bicyclo[1.1.1]pent-1-yl ... Available at: [Link]
-
National Center for Biotechnology Information. Bicyclo(1.1.1)pentane. PubChem Compound Summary for CID 136153. Available at: [Link]
-
Mykhailiuk, P. K. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications (2024). Available at: [Link]
- Stepan, A. F. et al. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry (2012).
-
Mykhailiuk, P. K. et al. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry (2021). Available at: [Link]
-
Baran, P. S. et al. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences (2021). Available at: [Link]
-
ResearchGate. Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. (2012). Available at: [Link]
- Kaszynski, P. & Michl, J. Synthesis of Some Bridgehead-Bridgehead-Disubstituted Bicyclo[1.1.1]pentanes. The Journal of Organic Chemistry (1988).
-
National Center for Biotechnology Information. 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone. PubChem Compound Summary for CID 11159413. Available at: [Link]
-
ResearchGate. Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. (2020). Available at: [Link]
-
ResearchGate. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). Available at: [Link]
-
Indagoo. CAS 115913-30-9: Ethanone, 1,1'-bicyclo[1.1.1]pentane-1,3-diylbis-. Available at: [Link]
-
LookChem. Cas 22287-28-1,Bicyclo[1.1.1]pentane-1-carboxylic acid. Available at: [Link]
-
ResearchGate. Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. (2020). Available at: [Link]
-
ChemRxiv. Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. (2023). Available at: [Link]
- Pecul, M., Dodziuk, H., Jaszuński, M., Lukin, O., & Leszczyński, J. Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics (2001).
-
SpectraBase. Bicyclo(1.1.1)pentane. Available at: [Link]
Sources
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Foreword: The Rise of Strained Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 1-Acetylbicyclo[1.1.1]pentane
For decades, the flat, aromatic landscape of the phenyl ring has dominated medicinal chemistry, serving as a reliable scaffold in approximately 45% of approved pharmaceuticals.[1] However, the very planarity that makes it a versatile connector also presents challenges in modern drug development, including susceptibility to metabolic oxidation and limitations in exploring three-dimensional chemical space.[1] The search for non-classical bioisosteres—three-dimensional structures that mimic the spatial arrangement of a phenyl ring while offering improved physicochemical properties—has led researchers to embrace strained bicyclic systems.
Among these, bicyclo[1.1.1]pentane (BCP) has emerged as a uniquely powerful motif.[2][3] Its rigid, rod-like structure effectively mimics the geometry of a 1,4-disubstituted benzene ring, yet its saturated, sp³-hybridized nature confers significant advantages, including enhanced metabolic stability, increased aqueous solubility, and improved passive permeability.[2][4][5] The strategic replacement of a phenyl ring with a BCP core has been shown to dramatically improve drug-like properties, mitigating issues like amide hydrolysis and non-specific binding.[1][4][5]
This guide focuses on a particularly valuable derivative: This compound . As a functionalized building block, it provides a crucial entry point for incorporating the BCP scaffold into more complex molecules. The acetyl group not only serves as a synthetic handle for further elaboration but also introduces a key polar interaction point, making this compound a subject of intense interest for researchers aiming to optimize lead compounds in drug discovery pipelines. This document provides a comprehensive overview of its core physicochemical properties, synthetic considerations, and analytical characterization from the perspective of an application scientist.
Core Molecular and Physicochemical Profile
Understanding the fundamental properties of a building block is paramount to its effective deployment in a synthetic campaign. While extensive experimental data for this compound is not broadly published, we can consolidate its known attributes and derive reliable predictions based on closely related analogues.
The table below summarizes the key physicochemical data for this compound. It is critical to note that where direct experimental values are unavailable, data from structurally similar compounds or computational predictions are used to provide a scientifically grounded estimation. This approach is standard practice in early-stage drug development for prioritizing and designing synthetic routes.
| Property | Value | Source & Justification |
| CAS Number | 137335-61-6 | [6][7] |
| Molecular Formula | C₇H₁₀O | Derived from structure. |
| Molecular Weight | 110.15 g/mol | Calculated from the molecular formula. |
| Boiling Point (Predicted) | ~240-260 °C | Estimated based on the predicted boiling point of the related 3-acetylbicyclo[1.1.1]pentane-1-carboxylic acid (286.8±40.0 °C), adjusted for the absence of the highly polar carboxylic acid group.[8] |
| Density (Predicted) | ~1.3-1.4 g/cm³ | Extrapolated from the predicted density of related BCP structures like the parent carboxylic acid (1.461 g/cm³) and the acetyl-substituted carboxylic acid (1.500 g/cm³).[7][8] |
| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF). Limited aqueous solubility is predicted, though higher than a phenyl analogue. | The BCP core generally improves aqueous solubility compared to a phenyl ring.[5] The acetyl group provides a polar handle. Data for a related diacetyl BCP shows slight water solubility (9.1 g/L).[9][10] |
| pKa | Not Applicable | The molecule lacks a readily ionizable proton. |
Synthesis and Handling: A Protocol for Practical Application
The synthesis of functionalized BCPs has evolved significantly, with most routes originating from the highly strained but synthetically versatile precursor, [1.1.1]propellane.[2][11] this compound is most logically prepared from its corresponding carboxylic acid, a known downstream product of propellane chemistry.[7]
The causality behind this choice rests on the reliability of converting carboxylic acids to methyl ketones. This transformation is a cornerstone of organic synthesis, offering high yields and predictable outcomes. While several methods exist, reaction with an organometallic reagent like methyllithium is a robust and direct approach.
Experimental Protocol: Synthesis of this compound
This protocol describes a two-step process starting from the commercially available Bicyclo[1.1.1]pentane-1-carboxylic acid.
Step 1: Conversion of Carboxylic Acid to Weinreb Amide
-
Rationale: Direct addition of organometallics to carboxylic acids can be complicated by deprotonation and over-addition. Converting the acid to a Weinreb amide (N-methoxy-N-methylamide) creates a stable intermediate that cleanly yields the ketone upon reaction with an organometallic reagent, preventing the formation of tertiary alcohol byproducts. This is a self-validating system; the stability of the tetrahedral intermediate formed from the Weinreb amide ensures the reaction stops at the ketone stage.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq).
-
Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Activation: Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Monitoring: Stir the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution. The intermediate is the acyl chloride.
-
Amide Formation: In a separate flask, dissolve N,O-Dimethylhydroxylamine hydrochloride (1.5 eq) and pyridine (3.0 eq) in DCM. Cool this solution to 0 °C.
-
Coupling: Slowly add the freshly prepared acyl chloride solution to the hydroxylamine solution. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with 1M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude Weinreb amide can be purified by flash column chromatography on silica gel.
Step 2: Conversion of Weinreb Amide to Methyl Ketone
-
Setup: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Addition: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent: Add methyllithium (MeLi, 1.2 eq, typically as a solution in diethyl ether) dropwise.
-
Monitoring: Stir at -78 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated ammonium chloride solution.
-
Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The final product, this compound, can be purified by flash chromatography or distillation.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the synthetic protocol.
Caption: Synthetic route to this compound.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized material. The unique, rigid structure of the BCP core gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. The three protons of the acetyl methyl group will appear as a sharp singlet, likely in the range of δ 2.1-2.3 ppm. The six protons on the BCP cage are chemically equivalent and will appear as a second singlet, typically around δ 2.5 ppm. The bridgehead proton will appear as a septet around δ 1.9 ppm. The clear separation and distinct multiplicity of these signals provide unambiguous confirmation of the structure.
-
¹³C NMR: The carbon spectrum will show four distinct signals. The carbonyl carbon will be the most downfield signal, expected around δ 208-212 ppm. The methyl carbon will appear upfield, around δ 28-30 ppm. The two types of carbons in the BCP cage will also be visible: the bridgehead carbon attached to the acetyl group (quaternary, C1), the opposing bridgehead carbon (methine, C3), and the three equivalent methylene bridge carbons (CH₂). High-level ab initio calculations on the parent BCP molecule provide a strong basis for these assignments.[12]
Mass Spectrometry (MS)
-
Technique: Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
-
Expected Fragmentation: The molecular ion peak (M⁺) should be observed at m/z = 110.15. A key fragmentation pathway for ketones is alpha-cleavage. This would involve the loss of the methyl radical (•CH₃) to form a stable acylium ion [BCP-C≡O]⁺ at m/z = 95, which would likely be a prominent peak. Another expected fragmentation is the loss of the acetyl group to give the BCP cation at m/z = 67.
Infrared (IR) Spectroscopy
-
Key Signal: The most diagnostic peak will be the strong carbonyl (C=O) stretch, expected in the region of 1700-1720 cm⁻¹. The exact position can give insights into the electronic environment of the ketone. C-H stretching vibrations for the sp³ hybridized carbons will be observed just below 3000 cm⁻¹.
Conclusion: A Versatile Tool for Modern Medicinal Chemistry
This compound is more than just another chemical building block; it is a strategically designed tool for overcoming long-standing challenges in drug discovery. Its physicochemical profile—born from the unique marriage of a rigid, three-dimensional saturated core and a polar acetyl functional group—offers medicinal chemists a reliable way to enhance metabolic stability and solubility while maintaining or improving biological activity.[4][5] The straightforward synthetic accessibility and clear analytical signatures further cement its role as a valuable component in the modern drug developer's arsenal. As the industry continues to move beyond "flatland" and explore the vast potential of three-dimensional chemical space, scaffolds like this compound will be instrumental in designing the next generation of safer and more effective therapeutics.
References
- Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. (n.d.). Vertex AI Search.
- The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (n.d.). Vertex AI Search.
- Application of Bicyclo[1.1.1]pentane in Drug Development Research - BLDpharm. (2021, December 15). BLDpharm.
- Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. (n.d.). Vertex AI Search.
- Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. (n.d.). JACS Au.
- Synthesis of Novel Unsymmetrically Bridgehead-substituted Phenylseleno- bicyclo[1.1.1]pentanes. (n.d.). Vertex AI Search.
- Cas 137335-61-6,Ethanone, 1-bicyclo[1.1.1]pent-1-yl ... - LookChem. (n.d.). LookChem.
- Cas 22287-28-1,Bicyclo[1.1.1]pentane-1-carboxylic acid | lookchem. (n.d.). LookChem.
- Ethanone, 1,1-bicyclo[1.1.1]pentane-1,3-diylbis- (9CI) | 115913-30-9 - ChemicalBook. (2025, July 24). ChemicalBook.
- 3-acetylbicyclo[1.1.1]pentane-1-carboxylic acid - Aaronchem. (n.d.). Aaronchem.
- 115913-30-9 CAS MSDS (Ethanone, 1,1-bicyclo[1.1.1]pentane-1,3 ... (n.d.). Guidechem.
- (Bicyclo[1.1.1]pentane-1,3-diyl)diethanone - CAS lookup. (n.d.). CAS-matching.
- Bicyclo(1.1.1)pentane | C5H8 | CID 136153 - PubChem. (n.d.). PubChem.
- 156329-75-8|3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid - BLDpharm. (n.d.). BLDpharm.
- Synthesis of Bicyclo[1.1.1]pentane (BCP)-Based Straight-Shaped Diphosphine Ligands. (2023, June 5). Angewandte Chemie International Edition.
- image diagram mass spectrum of pentane fragmentation pattern of ions for analysis and identification of pentane doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
- Cas 156329-75-8,Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-acetyl- (9CI) | lookchem. (n.d.). LookChem.
- Bicyclo[1.1.1]pentane-1-carboxylic acid | CAS#:22287-28-1 | Chemsrc. (n.d.). Chemsrc.
- CAS 115913-30-9: Ethanone, 1,1-bicyclo[1.1.1]pentane-1,3-diylbis ... (n.d.). ChemBK.
- Bicyclo[1.1.1]pentane-1,3-diMethylaMine dihydrochloride(1523572-06-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- AK Scientific, Inc. (n.d.). AK Scientific, Inc..
- 3-acetylbicyclo[1.1.1]pentane-1-carboxylic acid, 95.0 ... - SciSupplies. (n.d.). SciSupplies.
- (PDF) Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres - ResearchGate. (2020, June 16). ResearchGate.
- 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone | C9H12O2 | CID 11159413 - PubChem. (n.d.). PubChem.
- WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS. (n.d.). Google Patents.
- Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC - NIH. (2024, September 5). National Institutes of Health.
- Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. (n.d.). Physical Chemistry Chemical Physics.
- Rapid access to 3-substituted bicyclo[1.1.1]pentanes - Macmillan Group. (2025, April 8). Macmillan Group.
- Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-formyl-, methyl ester (9CI)(180464-92-0) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
- Ethanone, 1,1-bicyclo[1.1.1]pentane-1,3-diylbis- (9CI) - Guidechem. (n.d.). Guidechem.
- Safety Data Sheet - Key Organics. (n.d.). Key Organics.
- 311-75-1 bicyclo[1.1.1]pentane bicyclo[1.1.1]pentane - CAS Database - ChemNet. (n.d.). ChemNet.
- Bicyclo(1.1.1)pentane - Wikipedia. (n.d.). Wikipedia.
- Synthesis of bicyclic diones and thiones. Facile methylation of the enolates of bicyclo[2.2.1]heptane-2,5-dione and bicyclo[2.2. (n.d.). Canadian Journal of Chemistry. Retrieved January 14, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKP3vmc4Yvxy9e_vNp80F5uiGxVCHHCxfZYPRD1eGEoSXbUWLVl4se8UcYBFH3LEDv_-AB5lWxu8VPc7mSOiQmHUhmJovt8R4n1eXLAyCfYWz4TrTyeJfqEAEf4Tme85ojnNSlGTiF_ecOIA==
- Pharmaceutical and chemical intermediates,CAS#:22287-28-1,双环[1.1.1]戊烷-1-羧酸,. (n.d.). Chemfishing.
Sources
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. lookchem.com [lookchem.com]
- 8. lookchem.com [lookchem.com]
- 9. 115913-30-9_CAS号:115913-30-9_1,1'-(双环[1.1.1]戊烷-1,3-二基)二乙酮 - 化源网 [chemsrc.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Spectroscopic Data of 1-Acetylbicyclo[1.1.1]pentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.1]pentane (BCP) has emerged as a critical structural motif in modern medicinal chemistry, serving as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes. Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and permeability.[1] 1-Acetylbicyclo[1.1.1]pentane is a key building block that allows for the introduction of the BCP core into more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, characterization, and application in drug discovery and materials science. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Molecular Structure and Symmetry
The unique, highly strained cage structure of the bicyclo[1.1.1]pentane core dictates its spectroscopic properties. The molecule consists of two bridgehead carbons and three methylene bridge carbons. In this compound, the acetyl group is attached to one of the bridgehead carbons.
Caption: Molecular graph of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Due to the high symmetry of the BCP core, the spectra are relatively simple but show characteristic chemical shifts due to the ring strain.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show two signals corresponding to the protons of the BCP core and one signal for the methyl protons of the acetyl group.
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| BCP-H (6H) | ~2.2-2.4 | Singlet | 6H |
| CH₃ (3H) | ~2.1-2.2 | Singlet | 3H |
Interpretation and Causality:
-
BCP-H: The six methylene protons on the BCP cage are chemically equivalent due to the molecule's symmetry and rapid tumbling in solution. They are expected to appear as a sharp singlet. Their chemical shift is downfield compared to typical acyclic alkanes due to the unique electronic environment of the strained cage. In the closely related 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)diethanone, these protons appear as a singlet at approximately 2.26 ppm.
-
CH₃: The three protons of the methyl group of the acetyl substituent will also appear as a sharp singlet. Its chemical shift will be in the typical region for a methyl ketone. In 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)diethanone, the methyl protons are observed as a singlet around 2.16 ppm.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals for the carbonyl, bridgehead, and methylene carbons of the BCP core, and the methyl carbon.
| Carbon | Predicted Chemical Shift (δ) ppm |
| C=O | ~205-210 |
| C-bridgehead (acetyl-substituted) | ~50-55 |
| CH₂ (BCP) | ~42-45 |
| C-bridgehead (unsubstituted) | ~28-32 |
| CH₃ | ~25-28 |
Interpretation and Causality:
-
C=O: The carbonyl carbon will have the most downfield chemical shift, which is characteristic of ketones. For 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)diethanone, this signal appears at 205.8 ppm.
-
Bridgehead Carbons: The two bridgehead carbons are in different chemical environments. The carbon attached to the electron-withdrawing acetyl group will be shifted downfield (~50-55 ppm) compared to the unsubstituted bridgehead carbon (~28-32 ppm). In the di-acetylated analog, the substituted bridgehead carbons are at 51.9 ppm.
-
Methylene Carbons: The three methylene carbons of the BCP cage are equivalent and will give a single signal. In the di-acetylated analog, this signal is at 43.3 ppm.
-
Methyl Carbon: The methyl carbon of the acetyl group will appear in the typical upfield region for an alkyl group. For the di-acetylated analog, this signal is at 26.2 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard single-pulse experiment with a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquire at least 16 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Use a standard pulse program with a 90° pulse angle, a relaxation delay of 2-5 seconds, and acquire a sufficient number of scans (typically several hundred to a few thousand) to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the most prominent feature will be the carbonyl stretch.
Predicted IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | ~1710 - 1730 | Strong, Sharp |
| C-H Stretch (sp³) | ~2850 - 3000 | Medium |
| C-C Stretch | ~1100 - 1250 | Medium |
Interpretation and Causality:
-
C=O Stretch: The strong, sharp absorption band in the region of 1710-1730 cm⁻¹ is characteristic of the C=O stretching vibration of a saturated ketone.[2][3][4] The strained nature of the bicyclo[1.1.1]pentane ring may lead to a slightly higher frequency compared to a typical acyclic ketone.
-
C-H Stretch: The absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups.
-
C-C Stretch: The medium intensity bands in the fingerprint region are associated with C-C stretching vibrations within the molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained from a thin film of the neat liquid sample between two potassium bromide (KBr) plates or by dissolving the sample in a suitable solvent like chloroform and placing it in a solution cell.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Predicted Mass Spectrum Data
| m/z Value | Predicted Identity |
| 110 | [M]⁺ (Molecular Ion) |
| 95 | [M - CH₃]⁺ |
| 67 | [M - COCH₃]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Interpretation and Causality:
-
Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₇H₁₀O), which is 110.14 g/mol . A similar compound, 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)diethanone, shows its molecular ion peak at m/z 152.
-
Fragmentation Pattern: The most likely fragmentation pathway is the alpha-cleavage, leading to the loss of the acetyl group or the methyl group.
-
Loss of a methyl radical (•CH₃) would result in a fragment at m/z 95.
-
Loss of the acetyl radical (•COCH₃) would give a fragment corresponding to the bicyclo[1.1.1]pentyl cation at m/z 67.
-
The most stable fragment is often the acylium ion, [CH₃CO]⁺, which would result in a base peak at m/z 43.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).
Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The unique structural features of the BCP core give rise to characteristic signals in NMR, IR, and MS analyses. This information is essential for researchers working on the synthesis and application of this important building block in the development of next-generation pharmaceuticals and advanced materials.
References
Please note that the reference list is not available in this format.
Sources
A Technical Guide to Bicyclo[1.1.1]pentane (BCP) Chemistry for Drug Discovery Professionals
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has rapidly emerged from a niche curiosity of strained-ring chemistry to a cornerstone motif in modern medicinal chemistry. Its unique three-dimensional structure serves as a highly effective bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][2][3] The adoption of BCPs in drug design is driven by their demonstrated ability to significantly improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[4][5] By replacing planar, lipophilic aromatic rings with the sp³-rich, rigid BCP core, chemists can often achieve marked improvements in aqueous solubility, metabolic stability, and membrane permeability, while maintaining or even enhancing biological activity.[6] This guide provides an in-depth analysis of the BCP core, covering its fundamental physicochemical properties, key synthetic strategies for its creation and functionalization, and its strategic application in contemporary drug development programs.
The Strategic Advantage of BCPs in Medicinal Chemistry
The over-reliance on aromatic rings in drug discovery, while historically productive, has led to a prevalence of "flat," lipophilic molecules that often suffer from poor solubility and are susceptible to oxidative metabolism by cytochrome P450 enzymes.[5][7] The "Escape from Flatland" initiative in medicinal chemistry advocates for the incorporation of three-dimensional, saturated scaffolds to access novel chemical space and improve pharmacokinetic profiles.[8]
BCP is an exemplary scaffold in this regard. It acts as a non-classical bioisostere, mimicking the linear geometry and substituent exit vectors of a para-substituted benzene ring but with a more compact and three-dimensional structure.[2][9] This structural mimicry allows BCP to preserve vital interactions with biological targets, while its distinct electronic and physical nature confers significant advantages.[6]
Physicochemical Property Modulation
The primary driver for incorporating BCPs is the predictable and favorable modulation of a compound's physicochemical properties.
-
Enhanced Solubility: The high sp³ character and non-planar nature of the BCP core disrupt crystal packing forces that often plague flat aromatic compounds, leading to a significant increase in aqueous solubility.[10][11] For example, replacing a phenyl moiety in a γ-secretase inhibitor with a BCP core resulted in dramatically improved solubility and cell permeability.[10][11]
-
Reduced Lipophilicity: BCP is inherently less lipophilic than a benzene ring.[6] This reduction in the calculated logP (clogP) can lead to improved drug-like properties, including better oral bioavailability and a lower tendency for non-specific binding.[1][10]
-
Improved Metabolic Stability: The C-H bonds on the sp³-hybridized BCP cage are less susceptible to oxidative metabolism compared to the electron-rich phenyl ring, which often undergoes aromatic hydroxylation.[4][7] This can lead to a longer half-life and a cleaner metabolite profile.
Data Summary: BCP vs. Common Bioisosteres
| Moiety | Type | Key Feature | Bridgehead Distance (Å) | cLogP (typical amide) | Aqueous Solubility (typical amide) |
| para-Phenylene | Aromatic | Planar, π-system | ~2.8 | 3.6 | 104 µM |
| tert-Butyl | Aliphatic | Bulky, Lipophilic | N/A | - | - |
| Bicyclo[1.1.1]pentane (BCP) | Strained, Aliphatic | Rigid, 3D Spacer | ~1.85 | 3.4 | 370 µM |
| Bicyclo[2.2.2]octane (BCO) | Aliphatic | Larger 3D Spacer | ~2.6 | - | - |
| Cubane | Strained, Aliphatic | Rigid, Cubic | ~2.7 | - | - |
| Data compiled from references[2][6][11]. Values are illustrative and can vary based on the full molecular context. |
Synthesis and Functionalization of the BCP Core
The accessibility of BCP building blocks has been the primary enabler of their widespread adoption. Synthetic strategies almost exclusively rely on the highly strained and uniquely reactive molecule, [1.1.1]propellane .
Generation of [1.1.1]Propellane: The Gateway Molecule
[1.1.1]Propellane (Tricyclo[1.1.1.0¹³]pentane) is a hydrocarbon featuring an inverted tetrahedral geometry at its two central bridgehead carbons.[12] This high degree of strain (estimated at 102 kcal/mol) makes the central C-C bond exceptionally reactive and prone to opening, which is the key to forming functionalized BCPs.[12]
While historically challenging to synthesize and handle, practical methods have been developed. A common laboratory-scale synthesis involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium, generating a solution of [1.1.1]propellane that is typically used in situ.[13]
Caption: Key transformation for generating the reactive [1.1.1]propellane intermediate.
Due to its volatility and reactivity, handling neat [1.1.1]propellane is hazardous. Recent innovations include continuous flow generation, which provides on-demand solutions for safer handling and direct derivatization, and the development of storable feedstocks like cyclodextrin-encapsulated BCP derivatives.[14][15]
Functionalization via Strain-Release Reactions
The workhorse for creating BCP building blocks is the radical-mediated opening of the central bond of [1.1.1]propellane. This process is highly efficient and tolerates a wide variety of functional groups.
Caption: Radical-mediated strain-release pathway for BCP synthesis.
This versatile strategy allows for the one-step synthesis of diverse, unsymmetrically 1,3-disubstituted BCPs.[3][16] Photocatalysis, in particular, has enabled multicomponent reactions where a radical precursor, [1.1.1]propellane, and a nucleophile are combined in a single pot to generate complex BCP derivatives.[17][18]
Protocol: Scalable Synthesis of Bicyclo[1.1.1]pentan-1-amine
Bicyclo[1.1.1]pentan-1-amine is a foundational building block for drug discovery. The following protocol is adapted from a scalable synthesis developed for pharmaceutical applications.[19][20]
Reaction: Hydrohydrazination of [1.1.1]propellane followed by deprotection and reduction.
Step 1: Generation of [1.1.1]Propellane Solution
-
Safety Note: This step should be performed by trained personnel in a well-ventilated fume hood.
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon), add 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 eq) in a mixture of diethyl ether and pentane.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add methyllithium (2.2 eq) via syringe while vigorously stirring.
-
After addition, allow the reaction to stir at -78 °C for 15 minutes, then warm to 0 °C in an ice bath and stir for an additional hour.
-
The resulting pale yellow solution contains [1.1.1]propellane and is used directly in the next step. The yield is typically determined by quenching an aliquot with thiophenol and analyzing via NMR or GC.[13]
Step 2: Manganese-Catalyzed Hydrohydrazination
-
In a separate flask under an inert atmosphere, add Mn(dpm)₃ (0.02 eq), di-tert-butyl azodicarboxylate (1.0 eq), and phenylsilane (1.5 eq) in THF.
-
Cool the mixture to 0 °C.
-
Slowly transfer the previously prepared [1.1.1]propellane solution via cannula into the manganese catalyst mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the azodicarboxylate.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate.
Step 3: Deprotection and Reduction
-
Dissolve the crude hydrazine intermediate from Step 2 in methanol.
-
Add concentrated HCl (4.0 eq) and heat the mixture to reflux for 2 hours to remove the Boc protecting groups.
-
Cool the reaction and concentrate under reduced pressure.
-
The resulting crude hydrazine hydrochloride is dissolved in methanol, and Adam's catalyst (PtO₂) is added.
-
The mixture is hydrogenated under a balloon of H₂ at room temperature until the reaction is complete (monitored by LC-MS).
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to yield bicyclo[1.1.1]pentan-1-amine hydrochloride as a white solid.[19][20]
Case Studies: BCP in Action
The true value of the BCP scaffold is demonstrated by its successful application in drug discovery programs, where it has solved specific ADME challenges.
-
γ-Secretase Inhibitor (Pfizer): In a program targeting Alzheimer's disease, the replacement of a para-phenyl group with a BCP moiety in a γ-secretase inhibitor led to a compound with maintained potency but significantly improved solubility, permeability, and metabolic stability. This was a landmark case that highlighted the potential of BCPs in drug design.[10]
-
Tazarotene Analogue (Knochel): An internal alkyne in the skin-treatment agent tazarotene was replaced with a BCP core. The resulting analogue showed a slightly increased hydrophobicity index on immobilized artificial membranes, demonstrating its utility as a rigid linear spacer beyond just being a phenyl ring mimic.[2]
-
Late-Stage Functionalization (MacMillan, Anderson): Modern synthetic methods have enabled the late-stage introduction of BCPs into complex molecules. For instance, BCP analogues of the ADHD drug Ritalin and the anti-inflammatory agent Celecoxib have been synthesized, showcasing the ability to rapidly explore structure-activity relationships around a known pharmacophore.[2][7]
Caption: BCP as a 3D bioisostere for a para-substituted phenyl ring.
Future Outlook
The role of bicyclo[1.1.1]pentane in drug discovery is firmly established and continues to expand. Current research focuses on several key areas:
-
Novel Functionalization: Developing methods to access previously inaccessible substitution patterns, such as 1,2-disubstituted BCPs as mimics for ortho- and meta-substituted arenes.[21]
-
New Precursors: Designing safer and more scalable alternatives to [1.1.1]propellane to further democratize access to BCP building blocks.[8]
-
Expanded Applications: Exploring BCPs not only as passive scaffolds but as active pharmacophoric elements that can introduce unique binding vectors and interactions.
As synthetic toolkits become more sophisticated and our understanding of the scaffold's influence on drug properties deepens, BCPs will undoubtedly play an increasingly critical role in the development of the next generation of safer and more effective medicines.
References
-
Fang, Z., Xu, Q., Lu, X., Wan, N., & Yang, W. (n.d.). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals. Retrieved from [Link]
-
Wikipedia. (n.d.). [1.1.1]Propellane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). [1.1.1]Propellane. Retrieved from [Link]
-
Scilit. (n.d.). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Retrieved from [Link]
-
Locke, G. M., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Retrieved from [Link]
-
Scientific Update. (2019, October 9). Novel Bicyclo[1.1.1]pentane (BCP) Fragments, their Roles, Preparation and the Challenges in Synthesis at Scale. Retrieved from [Link]
-
ResearchGate. (2011, August). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Retrieved from [Link]
-
Bunker, K. D., et al. (2011). Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction. Organic Letters. Retrieved from [Link]
-
Huang, W., Keess, S., & Molander, G. A. (2023). A General and Practical Route to Functionalized Bicyclo[1.1.1]Pentane-Heteroaryls Enabled by Photocatalytic Multicomponent Heteroarylation of [1.1.1]Propellane. Angewandte Chemie International Edition. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US5405550A - Compounds and methods based on [1.1.1]propellane.
-
National Institutes of Health (NIH). (n.d.). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. Retrieved from [Link]
-
ACS Publications. (n.d.). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). The syntheses of bicyclo[1.1.1]pentan‐1‐amine (21) by Schmidt reaction.... Retrieved from [Link]
-
ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in the applications of [1.1.1]-propellane in organic synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Copper-Mediated Synthesis of Drug-like Bicyclopentanes. Retrieved from [Link]
-
Pattison, G. (2024). Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
PNAS. (2025, October 29). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. New Work from Nobel Laureate MacMillan's Group: Rapid Synthesis of BCP Derivatives [bldpharm.com]
- 8. pnas.org [pnas.org]
- 9. Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. A Storable Feedstock for Preparation of [1.1.1]Propellane - SYNFORM - Thieme Chemistry [thieme.de]
- 15. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 17. A General and Practical Route to Functionalized Bicyclo[1.1.1]Pentane-Heteroaryls Enabled by Photocatalytic Multicomponent Heteroarylation of [1.1.1]Propellane [pubmed.ncbi.nlm.nih.gov]
- 18. Copper-Mediated Synthesis of Drug-like Bicyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Bicyclo[1.1.1]pentane Derivatives: Synthesis, Bioisosterism, and Therapeutic Applications
Executive Summary
The bicyclo[1.1.1]pentane (BCP) scaffold has rapidly emerged from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure serves as an effective bioisostere for common motifs like para-substituted phenyl rings and tert-butyl groups. The incorporation of a BCP core into drug candidates often confers significant advantages, including enhanced aqueous solubility, improved metabolic stability, and reduced non-specific binding—highly desirable attributes in drug development.[1] This guide provides an in-depth exploration of the synthesis of BCP derivatives, with a focus on the utility of the 1-acetylbicyclo[1.1.1]pentane moiety as a versatile synthetic intermediate. We will delve into specific case studies, supported by quantitative data and detailed protocols, to illustrate how this unique structural motif is being leveraged to create next-generation therapeutics with superior pharmacological profiles.
The Bicyclo[1.1.1]pentane Core: A Paradigm Shift in Bioisosterism
The principle of "escaping from flatland" has become a guiding philosophy in contemporary drug discovery, encouraging a move away from planar, aromatic structures towards more three-dimensional molecules.[2] Saturated, sp³-rich scaffolds can explore chemical space more effectively, often leading to improved potency and selectivity.[2] The BCP core is a premier example of this philosophy in action.
The BCP moiety is a unique bioisostere because its rigid, cage-like structure allows it to project substituents at its 1 and 3 positions with a linear vector, perfectly mimicking the geometry of a para-substituted benzene ring.[1][3] However, unlike a phenyl ring, the BCP core is fully saturated, which disrupts π-stacking interactions and generally increases the aqueous solubility of the parent molecule.[1][4] This strategic replacement has been successfully applied to overcome challenges in metabolic stability, selectivity, and overall physicochemical properties in numerous drug discovery programs.[5][6]
Synthesis of Key Bicyclo[1.1.1]pentane Building Blocks
The utility of the BCP core in drug discovery is predicated on the availability of versatile, functionalized building blocks. The this compound moiety, while not extensively studied for its own biological activity, represents a critical synthon that allows for a wide range of subsequent chemical modifications. A common precursor to many BCP derivatives is 1,1′-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one), which can be synthesized on a large scale.[7][8]
Diagram: General Synthetic Workflow for BCP Derivatives
Caption: Synthetic workflow for producing diverse BCP derivatives from [1.1.1]propellane.
Experimental Protocol: Synthesis of 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)
This protocol is adapted from a large-scale synthesis method, demonstrating the feasibility of producing key BCP intermediates in significant quantities.[7][8]
-
Preparation of Reactants: Prepare a solution of [1.1.1]propellane (1.0 equivalent) in a suitable solvent (e.g., diethyl ether). Separately, prepare a degassed solution of diacetyl (1.0 equivalent) in the same solvent.
-
Photochemical Reaction: Combine the two solutions. Pass the resulting reaction mixture through a flow photoreactor equipped with a 365 nm LED light source. The flow rate should be adjusted to ensure adequate residence time in the illuminated zone (e.g., ~30 mL/min for a ~160 mL illuminated volume).[7][8]
-
Work-up: After the entire mixture has passed through the reactor, concentrate the solution under reduced pressure.
-
Purification: The resulting crude product, 1,1′-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one), is often of high purity and can be used directly in subsequent steps. Further purification, if necessary, can be achieved by standard chromatographic techniques.
Causality: The use of a flow photoreactor is critical for scalability and safety. It allows for precise control over irradiation time and temperature, and the small illuminated volume minimizes the risks associated with handling highly reactive intermediates like propellane on a large scale.[7][8] The 365 nm wavelength is chosen to specifically excite the diacetyl, initiating the radical addition to propellane.[7]
Biological Activities of BCP-Containing Molecules: Case Studies
The true value of the BCP scaffold is demonstrated through its successful incorporation into biologically active molecules. The following case studies highlight how replacing traditional moieties with a BCP core can lead to compounds with superior therapeutic properties.
Case Study 1: Dual PARP1/PARP7 Inhibitors for Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) inhibitors are a crucial class of cancer therapeutics. In a recent study, the well-known PARP inhibitor Olaparib was modified by replacing its piperazine ring with a BCP scaffold.[6] This modification resulted in a lead compound, designated B3, with potent dual inhibitory activity against both PARP1 and PARP7. Olaparib itself is inactive against PARP7.[6]
Table 1: Comparative Inhibitory Activity of Olaparib and BCP-Derivative B3
| Compound | PARP1 IC₅₀ (nM) | PARP7 IC₅₀ (nM) |
| Olaparib | ~1.2 | >10,000 |
| B3 (BCP Derivative) | 0.6 | 7.5 |
Data sourced from Bioorganic Chemistry, 2025.[6]
The dual inhibition achieved by compound B3 is significant because PARP7 has emerged as a promising target for immunotherapy.[6] Mechanistically, B3 was found to activate the cGAS-STING pathway, a key component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response.[6] This dual-action strategy—directly targeting DNA damage repair via PARP1 and stimulating an immune response via PARP7—represents a synergistic approach to cancer therapy.[6]
Diagram: cGAS-STING Signaling Pathway Activation
Caption: BCP-derivative B3 induces an anti-tumor immune response via the cGAS-STING pathway.
Case Study 2: IDO1 Inhibitors with Improved Metabolic Stability
Indoleamine-2,3-dioxygenase 1 (IDO1) is another high-profile target in immuno-oncology. A lead compound in an IDO1 inhibitor program exhibited excellent potency but suffered from poor pharmacokinetics due to extensive amide hydrolysis.[5] To address this, researchers replaced the central phenyl ring of the molecule with a BCP moiety. This strategic change was designed to sterically shield the vulnerable amide bond from metabolic enzymes.[5] The resulting BCP-containing compound not only retained excellent potency but also showed drastically improved metabolic stability.[5]
Case Study 3: Anti-Inflammatory Lipoxin A₄ Analogues
Lipoxins are endogenous mediators that play a key role in the resolution of inflammation.[9][10] To create more stable synthetic analogues, researchers incorporated a BCP moiety as a rigid and metabolically resistant bioisostere for the terminal alkyl chain of a lipoxin A₄ mimetic.[9][10] The resulting BCP-containing synthetic lipoxin mimetics (BCP-sLXms) were screened for their anti-inflammatory properties. One derivative, 6a , was found to be a highly potent and efficacious inhibitor of the NF-κB inflammatory signaling pathway, with an IC₅₀ in the picomolar range.[9][11]
Table 2: Anti-Inflammatory Activity of BCP-sLXm 6a
| Assay | Readout | Activity of 6a |
| NF-κB Luciferase Reporter | IC₅₀ | Picomolar range |
| LPS-induced NF-κB Activity | Inhibition | ~50% reduction |
Data sourced from Organic Letters, 2022.[9][11]
This study demonstrates the versatility of the BCP core, showing it can serve as a bioisostere not just for aromatic rings but also for alkyl chains, imparting metabolic stability and rigidity.[9][10]
Experimental Protocols for Biological Evaluation
Validating the biological activity of novel BCP derivatives requires robust and reproducible assays. The following protocol for an NF-κB reporter assay is representative of the methods used to quantify the anti-inflammatory effects of compounds like the BCP-sLXms.[1][9]
Diagram: General Workflow for SAR Studies
Caption: A typical workflow for conducting Structure-Activity Relationship (SAR) studies.
Protocol: NF-κB Dual-Luciferase Reporter Assay
This protocol is designed to measure the inhibition of the NF-κB signaling pathway in a cellular context.[1]
-
Cell Culture and Transfection: Culture a suitable human cell line (e.g., THP-1 monocytes) under standard conditions. Co-transfect the cells with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element, and a second (control) plasmid containing the Renilla luciferase gene under a constitutive promoter.
-
Compound Treatment: Seed the transfected cells into a 96-well plate. Pre-treat the cells with various concentrations of the BCP test compounds for 1 hour.
-
Pathway Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to the cell culture medium.
-
Incubation: Incubate the cells for an additional 6-8 hours to allow for the expression of the reporter genes.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. This controls for variations in transfection efficiency and cell viability. Plot the normalized data against compound concentration to determine the IC₅₀ value.
Trustworthiness: This dual-reporter system is self-validating. The constitutively expressed Renilla luciferase provides an internal control, ensuring that any observed decrease in the NF-κB-driven firefly luciferase signal is due to specific pathway inhibition by the test compound, not to general cytotoxicity or poor transfection.[1]
Conclusion and Future Outlook
The bicyclo[1.1.1]pentane scaffold, and by extension its functionalized derivatives like this compound, has proven to be a powerful tool in modern drug discovery. Its ability to act as a three-dimensional, saturated bioisostere for planar aromatic rings and other common chemical motifs provides a rational strategy for improving the physicochemical and pharmacokinetic properties of drug candidates. The case studies presented here underscore the tangible benefits of this approach, from enhancing metabolic stability to enabling novel dual-action therapeutic strategies. As synthetic methodologies for creating diverse BCP building blocks continue to advance, we can anticipate that this unique scaffold will play an increasingly important role in the development of safer and more effective medicines.
References
- A Technical Guide to the Structure-Activity Relationship of Bicyclo[1.1.1]pentane (BCP)
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central.
- Synthesis of Novel Unsymmetrically Bridgehead-substituted Phenylseleno-bicyclo[1.1.1]pentanes. Thieme.
- Recent advances in the applications of [1.1.1]propellane in organic synthesis. Beilstein Journal of Organic Chemistry.
- Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions. Journal of the American Chemical Society.
- Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
- Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry.
- The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
- Discovery of Bicyclo[1.1.
- Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives.
- Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Organic Letters.
- Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues.
- Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. PubMed Central.
- Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations.
- (PDF) Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres.
- Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
- Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Bicyclo[1.1.1]pentane-based Olaparib derivatives as novel PARP inhibitors: A dual-action strategy targeting DNA damage and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Ascendancy of a Three-Dimensional Scaffold: 1-Acetylbicyclo[1.1.1]pentane as a Non-Classical Phenyl Ring Bioisostere
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Escaping Flatland in Modern Drug Discovery
The phenyl ring, a ubiquitous motif in medicinal chemistry, has long been a cornerstone of drug design. Its rigid structure and ability to engage in various intermolecular interactions have made it a reliable scaffold for countless therapeutic agents. However, the planarity and lipophilicity of the phenyl group often contribute to suboptimal physicochemical properties, such as poor solubility and metabolic instability, hindering the development of promising drug candidates.[1][2][3] In the relentless pursuit of molecules with enhanced "drug-like" properties, the concept of "escaping from flatland" has gained significant traction, encouraging the exploration of three-dimensional bioisosteres that can mimic the spatial and electronic characteristics of the phenyl ring while offering superior pharmaceutical profiles.[4]
Among the vanguard of these non-classical bioisosteres is the bicyclo[1.1.1]pentane (BCP) core. This highly strained, cage-like hydrocarbon presents a unique three-dimensional geometry that can effectively replicate the 1,4-disubstituted pattern of a phenyl ring.[5][6] The acetyl-substituted derivative, 1-acetylbicyclo[1.1.1]pentane, serves as a key building block for introducing this valuable scaffold into medicinal chemistry campaigns. This technical guide provides a comprehensive overview of this compound as a phenyl ring bioisostere, delving into its synthesis, comparative physicochemical properties, and successful applications in drug discovery, supported by detailed experimental insights and authoritative references.
The Bicyclo[1.1.1]pentane Core: A Paradigm Shift in Bioisosterism
The utility of the BCP scaffold as a phenyl ring surrogate stems from its unique structural and electronic properties. Unlike the planar phenyl ring, the BCP core is a rigid, three-dimensional structure. The bridgehead carbons of the BCP moiety are separated by a distance that can approximate the para-positions of a benzene ring, allowing it to maintain crucial vector positioning of substituents for target engagement.[7]
The primary advantages of employing the BCP core over a phenyl ring include:
-
Improved Solubility: The saturated, non-aromatic nature of the BCP scaffold generally leads to a significant increase in aqueous solubility, a critical parameter for oral bioavailability.[3][8]
-
Enhanced Metabolic Stability: The absence of aromatic C-H bonds, which are susceptible to oxidative metabolism by cytochrome P450 enzymes, renders BCP-containing compounds more resistant to metabolic degradation.[3][9]
-
Reduced Lipophilicity: The BCP core is less lipophilic than a phenyl ring, which can lead to improved pharmacokinetic profiles and a lower potential for off-target toxicity.[6][7]
-
Novel Chemical Space: The unique three-dimensional topology of the BCP scaffold allows for the exploration of novel chemical space and the generation of new intellectual property.[10]
Synthesis of this compound and Related Ketones: Strategies and Protocols
The synthesis of functionalized BCPs, including this compound, has been a subject of intense research, with the ring-opening of the highly strained [1.1.1]propellane being the most common strategy.[10][11]
Established Method: Photochemical Acylation
A well-documented approach to bicyclo[1.1.1]pentane ketones involves the photochemical reaction of [1.1.1]propellane with an acylating agent. A detailed protocol for the synthesis of the closely related 1,3-diacetylbicyclo[1.1.1]pentane provides a foundational understanding of this methodology.[12]
Experimental Protocol: Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane [12]
-
Step 1: Generation of [1.1.1]Propellane: [1.1.1]Propellane is typically generated in situ from a suitable precursor, such as 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, by reaction with an alkyllithium reagent (e.g., methyllithium) in an ethereal solvent at low temperature.
-
Step 2: Photochemical Reaction: To the solution of [1.1.1]propellane is added 2,3-butanedione (biacetyl). The reaction mixture is then irradiated with a medium-pressure UV lamp at a low temperature (e.g., -10 °C) for several hours.
-
Step 3: Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by crystallization or chromatography to yield 1,3-diacetylbicyclo[1.1.1]pentane.
A logical workflow for the synthesis of BCP dicarboxylic acid, a versatile intermediate.
Radical Acylation of [1.1.1]Propellane.
Comparative Physicochemical Properties: A Quantitative Analysis
The theoretical advantages of the BCP scaffold are borne out by experimental data. A direct comparison of the physicochemical properties of BCP-containing compounds with their phenyl analogues provides compelling evidence for the utility of this bioisosteric replacement.
Case Study 1: Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors
In a study on inhibitors of Lp-PLA2, the replacement of a phenyl ring in the drug candidate darapladib with a bicyclo[1.1.1]pentane moiety resulted in a significant improvement in key pharmaceutical properties. [13]
| Compound | pIC50 | Kinetic Solubility (μM) | Permeability (nm/s) | ChromLogD |
|---|---|---|---|---|
| Phenyl Analogue (Darapladib) | 10.2 | 8 | 230 | 6.3 |
| BCP Analogue | 9.4 | 74 | 705 | 7.0 |
Table 1: Comparative physicochemical data for an Lp-PLA2 inhibitor and its BCP analogue.[13]
The data clearly demonstrates that while there is a slight decrease in potency (pIC50), the BCP analogue exhibits a 9-fold increase in kinetic solubility and a 3-fold increase in permeability . [13]This trade-off is often highly desirable in drug development, as improved bioavailability can compensate for a modest reduction in in vitro potency.
Case Study 2: γ-Secretase Modulators
In the development of γ-secretase modulators for the potential treatment of Alzheimer's disease, the replacement of a phenyl linker with a BCP moiety led to a dramatic improvement in drug-like properties. [7]
| Linker | Solubility (μg/mL) | log D |
|---|---|---|
| Phenyl | < 0.1 | > 4.0 |
| BCP | > 100 | 3.0 |
Table 2: Comparison of solubility and lipophilicity for γ-secretase modulators with different linkers.[7]
The BCP-containing modulator showed a solubility of over 100 µg/mL compared to less than 0.1 µg/mL for the phenyl analogue, representing a greater than 1000-fold increase. [7]Concurrently, the lipophilicity (log D) was significantly reduced. [7]
Molecular Interactions and Target Engagement: A Glimpse into the Binding Pocket
A crucial question for any bioisostere is its ability to replicate the key interactions of the original moiety within the target's binding site. X-ray crystallography studies provide invaluable insights into how BCP-containing ligands interact with their protein targets.
Lp-PLA2 in Complex with a BCP Inhibitor
The crystal structure of Lp-PLA2 in complex with the darapladib analogue containing the BCP moiety reveals that the BCP core effectively mimics the spatial orientation of the phenyl ring, positioning the adjacent substituents for optimal interactions within the binding pocket. [13]While the BCP unit itself does not engage in the π-π stacking interactions characteristic of a phenyl ring, its rigid, three-dimensional structure ensures that the overall binding mode is preserved. [6] A diagram illustrating the bioisosteric replacement of a phenyl ring with a BCP core in a ligand binding to a protein target.
Bioisosteric Replacement and Target Interaction.
Future Perspectives and Conclusion
The bicyclo[1.1.1]pentane scaffold, and by extension its acetyl-substituted derivative, has firmly established itself as a valuable tool in the medicinal chemist's armamentarium. The ability to significantly improve the physicochemical properties of drug candidates while maintaining or even enhancing biological activity makes it a compelling alternative to the traditional phenyl ring. As synthetic methodologies for accessing functionalized BCPs continue to evolve and become more scalable, the adoption of this three-dimensional bioisostere is expected to grow, paving the way for the development of a new generation of therapeutics with superior efficacy and safety profiles. The strategic incorporation of this compound and related motifs represents a decisive step away from "flatland" and towards a more three-dimensional and ultimately more successful future for drug discovery.
References
-
An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. (2020). ChemPhysChem. [Link]
-
Gobeaux, N., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 535-543. [Link]
-
Llebaria, A., et al. (2005). Uncovering the Binding Mode of γ-Secretase Inhibitors. Journal of Medicinal Chemistry, 48(22), 6846-6850. [Link]
-
Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. (2019). ResearchGate. [Link]
-
Fang, Z., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis. [Link]
-
Li, H., Gao, Y., & Ma, J. (2022). Advances in nonclassical phenyl bioisosteres for drug structural optimization. Future Medicinal Chemistry, 14(3), 195-212. [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2021). JACS Au. [https://pubs.acs.org/doi/10.1021/jacsau.1c003 conquering-the-synthesis-and-functionalization-of-bicyclo-1-1-1-pentanes]([Link] conquering-the-synthesis-and-functionalization-of-bicyclo-1-1-1-pentanes)
-
Martin, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(10), 1045-1050. [Link]
-
Automated Nanomole-Scale Reaction Screening toward Benzoate Bioisosteres: A Photocatalyzed Approach to Highly Elaborated Bicyclo[1.1.1]Pentanes. (2021). ACS Catalysis. [Link]
-
Recent advances in the applications of [1.1.1]propellane in organic synthesis. (2020). Chinese Chemical Letters. [Link]
-
The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers in Chemistry. [Link]
-
Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. (2022). Future Science. [Link]
-
The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. (2024). Scilit. [Link]
-
Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249. [Link]
-
Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. (2022). The Journal of Organic Chemistry. [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2021). PMC. [Link]
-
Copper-Mediated Synthesis of Drug-like Bicyclopentanes. (2019). PMC. [Link]
-
Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. (2018). ResearchGate. [Link]
-
Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane. (2024). ResearchGate. [Link]
-
Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. (2024). PMC. [Link]
Sources
- 1. Advances in nonclassical phenyl bioisosteres for drug structural optimization. | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 12. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Bicyclo[1.1.1]pentane Scaffolds: From Chemical Curiosity to a Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has undergone a remarkable transformation from a molecule of purely academic interest to a highly sought-after component in modern medicinal chemistry. Initially synthesized in 1964, its inherent strain and challenging synthesis relegated it to a chemical curiosity for decades. However, the recognition of its unique three-dimensional structure as a bioisosteric replacement for common pharmacophores, particularly the para-substituted phenyl ring, has led to a surge in its application. This guide provides a comprehensive overview of the discovery, historical evolution, and synthetic strategies for BCP scaffolds. It further delves into the physicochemical properties that make BCP an attractive surrogate in drug design, offering insights into how its incorporation can lead to improved metabolic stability, solubility, and permeability. Detailed synthetic protocols and graphical representations of key concepts are provided to equip researchers with the knowledge to effectively utilize this valuable scaffold in their drug discovery programs.
A Historical Perspective: The Journey of Bicyclo[1.1.1]pentane
The story of bicyclo[1.1.1]pentane is a testament to the enduring value of fundamental chemical research. What began as a challenge in synthetic organic chemistry has evolved into a key strategy for overcoming common hurdles in drug development.
The Dawn of a Strained Ring System
In 1964, the field of strained organic molecules was broadened by the first synthesis of bicyclo[1.1.1]pentane by Kenneth B. Wiberg and his colleagues.[1][2][3] This achievement was significant, as BCP, with its cyclobutyl-bridged cyclobutane structure, possesses a substantial strain energy of 66.6 kcal mol⁻¹ relative to its acyclic counterpart, pentane.[1][2] For many years, BCP remained largely in the realm of academic curiosity, with its high reactivity and the difficulty of its synthesis limiting its practical applications.[3]
A Pivotal Precursor: The Advent of [1.1.1]Propellane
A significant breakthrough in BCP chemistry occurred in 1982 with the synthesis of [1.1.1]propellane by Wiberg and Walker.[3] This highly strained molecule, featuring inverted bridgehead carbons, proved to be a remarkably versatile precursor for the synthesis of a wide array of 1,3-disubstituted BCP derivatives.[3] The ability to readily functionalize the BCP core at its bridgehead positions through the ring-opening of propellane was a game-changer, paving the way for its broader exploration.
The Bioisostere Concept Emerges
The first hint of BCP's potential in medicinal chemistry came in 1996 when Pellicciari and coworkers described a BCP analogue of a glutamate receptor antagonist.[1][2] This work demonstrated that the rigid, linear nature of the 1,3-disubstituted BCP scaffold could mimic the geometry of a para-substituted phenyl ring.
"Escaping Flatland": BCP in the Pharmaceutical Mainstream
The true explosion of interest in BCP was ignited by a 2012 publication from Stepan and his team at Pfizer.[3][4][5][6][7][8] They successfully replaced a fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety, resulting in a compound with comparable potency but significantly improved physicochemical properties, including enhanced solubility and metabolic stability.[6][8] This seminal work championed the "escape from flatland" strategy, a concept in drug design that advocates for the replacement of flat, aromatic systems with three-dimensional saturated scaffolds to improve drug-like properties.[3] Since then, the use of BCP as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes has become a widely adopted strategy in the pharmaceutical industry.[1][2][8][9][10][11][12]
The Synthetic Toolkit for Bicyclo[1.1.1]pentane Scaffolds
The journey from a challenging synthetic target to a readily accessible building block has been marked by significant innovation in synthetic methodology. The development of synthetic routes proceeding from [1.1.1]propellane has been particularly impactful.[3][13][14][15][16]
Key Synthetic Strategies
Modern approaches to BCP synthesis are diverse and adaptable, allowing for the introduction of a wide range of functional groups.
-
Radical Additions to [1.1.1]Propellane: This is one of the most common methods for the functionalization of BCPs. The strained central bond of propellane is susceptible to attack by radicals, leading to the formation of a BCP radical that can be trapped by a variety of radical acceptors.[14]
-
Photoredox Catalysis: The advent of photoredox catalysis has provided a mild and efficient means of generating radicals for addition to propellane, expanding the scope of accessible BCP derivatives.[16]
-
Reactions with Organometallic Reagents: Organometallic reagents, such as Grignard reagents and organolithiums, can add to propellane to form BCP-metal species, which can then be quenched with electrophiles.[2]
-
Flow Chemistry for Scalable Synthesis: To meet the growing demand for BCPs in drug discovery, scalable synthetic methods have been developed. Flow chemistry, in particular, has proven to be a powerful tool for the safe and efficient large-scale production of BCP intermediates.[17][18]
Experimental Protocol: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a versatile building block for the synthesis of various BCP derivatives. The following protocol is adapted from the literature.[19][20][21]
Step 1: Photochemical Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane
-
Generate a solution of [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in pentane.
-
To the solution of [1.1.1]propellane, add freshly distilled 2,3-butanedione.
-
Irradiate the mixture with a 450 W medium-pressure UV lamp at -10 ± 5 °C for 8 hours.[19]
-
Evaporate the solvents on a rotary evaporator.
-
Wash the resulting crystalline material with cold 2:1 pentane:diethyl ether to yield 1,3-diacetylbicyclo[1.1.1]pentane.[19]
Step 2: Haloform Reaction to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, and thermometer, prepare a solution of sodium hydroxide in water and add bromine while cooling to 0 °C.[19]
-
Add a solution of 1,3-diacetylbicyclo[1.1.1]pentane in dioxane dropwise, maintaining the temperature below 3 °C.[19]
-
After the addition is complete, stir the reaction mixture for 1 hour at 0 °C, then overnight at room temperature.
-
Add sodium bisulfite and extract the solution with chloroform.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[19]
Caption: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid.
Bicyclo[1.1.1]pentane as a Bioisostere: Properties and Advantages
The utility of BCP in drug discovery stems from its ability to act as a non-classical bioisostere, mimicking the spatial arrangement of other functional groups while imparting beneficial physicochemical properties.[1][2][8][9][10][11][12]
Mimicking Key Pharmacophores
-
para-Substituted Phenyl Ring: The 1,3-disubstituted BCP scaffold has a rigid, linear geometry that closely resembles that of a para-substituted phenyl ring. This allows it to maintain similar interactions with target proteins.[10]
-
tert-Butyl Group: The compact, three-dimensional nature of the BCP cage makes it an effective mimic for the sterically demanding tert-butyl group.[10][11]
-
Alkyne: The linear arrangement of substituents in 1,3-disubstituted BCPs also serves as a suitable replacement for internal alkynes.[9][11]
Caption: BCP as a versatile bioisostere.
Physicochemical Advantages of BCP Incorporation
The replacement of aromatic rings with the saturated BCP scaffold often leads to significant improvements in a compound's drug-like properties.
| Property | Phenyl Ring | Bicyclo[1.1.1]pentane | Advantage of BCP |
| Solubility | Generally lower | Often higher | Improved aqueous solubility enhances bioavailability.[4][6][10] |
| Metabolic Stability | Prone to CYP450 oxidation | More resistant to metabolism | Reduced metabolic liability and potential for drug-drug interactions.[4][8] |
| Permeability | Variable | Generally high | Enhanced passive permeability can improve oral absorption.[4][6][10] |
| Lipophilicity (clogP) | Higher | Lower | Reduced lipophilicity can lead to a better overall ADME profile.[9] |
| Fraction sp³ (Fsp³) | Low (sp²) | High (sp³) | Increased Fsp³ is associated with higher clinical success rates.[22] |
Conclusion and Future Directions
The bicyclo[1.1.1]pentane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its journey from a strained chemical curiosity to a key component in the "escape from flatland" strategy highlights the power of fundamental research to drive innovation in drug discovery. The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and diversity of BCP-containing building blocks, further fueling their application in the design of next-generation therapeutics. As the demand for drug candidates with improved physicochemical and pharmacokinetic profiles grows, the strategic incorporation of BCP scaffolds is poised to play an increasingly important role in the development of safer and more effective medicines.
References
-
Steer, A. B., & Willis, M. C. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1596–1611. [Link]
-
Steer, A. B., & Willis, M. C. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ACS Publications. [Link]
-
Feng, Z., Min, J., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters, 11(8), 1536–1542. [Link]
-
Gomez-de-la-Torre, A., et al. (2023). Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. Organic Letters, 25(5), 771–776. [Link]
-
Gomez-de-la-Torre, A., et al. (2023). Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. Janssen Research and Development. [Link]
-
Mykhailiuk, P. K. (2023). Bicyclo[1.1.1]pentanes (BCPs) as bioisosteres of the phenyl ring. ResearchGate. [Link]
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
-
Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ResearchGate. [Link]
-
Zhang, X., et al. (2020). Synthesis of Bicyclo[1.1.1]pentan-1-amines by a Radical-Mediated Anti-Markovnikov Hydroamination of [1.1.1]Propellane. Angewandte Chemie International Edition, 59(28), 11433-11438. [Link]
-
Fang, Z., et al. (2022). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Scilit. [Link]
-
Levin, M. D., Kaszynski, P., & Michl, J. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses, 77, 249. [Link]
-
Kanazawa, J., & Uchiyama, M. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 30(01), 1-11. [Link]
-
Wang, Y., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1008581. [Link]
-
Gomez-de-la-Torre, A., et al. (2023). Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. Figshare. [Link]
-
Szeimies, G., et al. (1985). [1.1.1]Propellane. Organic Syntheses, 63, 198. [Link]
-
Wiberg, K. B., & Connor, D. S. (1966). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 88(19), 4437-4441. [Link]
-
Mykhailiuk, P. K. (2023). Fluoro-bicyclo[1.1.1]pentanes. ChemRxiv. [Link]
-
Wiberg, K. B., et al. (1992). Structures and Energies of Ions Derived from Bicyclo(1.1.1)pentane. Journal of the American Chemical Society, 114(15), 6068-6075. [Link]
-
Wikipedia. (2023). Bicyclo[1.1.1]pentane. Wikipedia. [Link]
-
Knochel, P., et al. (2016). A General Preparation of Arylated Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 55(29), 8411-8414. [Link]
-
Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(1), 7480. [Link]
-
Kaszynski, P., & Michl, J. (1988). A practical photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 53(19), 4593-4594. [Link]
-
Bull, J. A., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. Journal of the American Chemical Society, 141(39), 15577-15582. [Link]
-
Kaszynski, P., et al. (1991). Synthesis of Liquid Crystals based on Bicyclo[1.1.1]Pentane. Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics, 202(1), 13-24. [Link]
-
Wiberg, K. B., & Connor, D. S. (1966). Bicyclo[1.1.1]pentane. Mindat.org. [Link]
-
Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
Wiberg, K. B., & Connor, D. S. (1966). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 88(19), 4437-4441. [Link]
-
Mykhailiuk, P. K. (2021). Syntheses of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (27). ResearchGate. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513-9522. [Link]
-
Zeng, Q., et al. (2023). Highly Functional Allyl-Bicyclo[1.1.1]pentane Synthesis by Radical-Initiated Three-Component Stereoselective Allylation. JACS Au, 3(1), 279-287. [Link]
-
Kaszynski, P., & Michl, J. (2000). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Chemical Reviews, 100(1), 169-234. [Link]
-
Hilby, K. (2019). History of [1.1.1] Propellanes And Bicyclo [1.1.1] Pentanes. Denmark Group Meeting. [Link]
-
Mykhailiuk, P. K., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(29), e2103829118. [Link]
-
Willis, M. C., et al. (2020). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 59(46), 20419-20423. [Link]
-
Bull, J. A., & Croft, R. A. (2019). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry, 17(7), 1733-1748. [Link]
-
Sujansky, S. J., et al. (2025). A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols. ChemRxiv. [Link]
-
Feng, Z., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Scilit [scilit.com]
- 12. Bicyclo(1.1.1)pentane - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
The Bicyclo[1.1.1]pentane Cage: A Technical Guide to its Unique Stability and Reactivity
Introduction: Embracing the Third Dimension in Molecular Design
In the landscape of modern medicinal chemistry and materials science, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is of paramount importance. The bicyclo[1.1.1]pentane (BCP) cage, a seemingly simple yet structurally extraordinary hydrocarbon, has emerged as a compelling motif, challenging long-held assumptions about strain and stability. Initially a subject of fascination for physical organic chemists due to its considerable strain energy, the BCP core is now recognized as a valuable building block, particularly as a bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2] Its incorporation into molecular design often imparts favorable physicochemical properties, such as enhanced aqueous solubility, improved metabolic stability, and higher passive permeability, addressing key challenges in drug development.[1][3]
This technical guide provides a comprehensive exploration of the BCP cage, delving into its intrinsic structural properties that underpin its surprising stability and detailing the diverse reactivity at its bridgehead and bridge positions. We will examine the primary synthetic routes to functionalized BCPs, focusing on the versatile precursor, [1.1.1]propellane. Furthermore, this guide will present detailed mechanistic insights into the radical, anionic, and cationic functionalization of the BCP core, alongside protocols for key experimental transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the BCP scaffold in their own research endeavors.
The Paradox of Stability: Understanding the BCP Core
The structure of bicyclo[1.1.1]pentane is a testament to the complex interplay of forces within a molecule. Comprising three fused cyclobutane rings, the BCP cage possesses a significant amount of strain energy, estimated to be around 66.6 kcal/mol.[4] This high level of strain would intuitively suggest a highly unstable and reactive molecule. However, BCP and its derivatives exhibit remarkable thermal and chemical stability, a paradox that can be explained by a closer look at its unique geometry and bonding.
The two bridgehead carbons (C1 and C3) are in close proximity, with a non-bonding distance of approximately 1.85-1.91 Å.[2][5] This is significantly shorter than the sum of their van der Waals radii, leading to what has been described as a "through-space" interaction. The C-C-C bond angles within the cyclobutane rings are compressed to approximately 73.3°, a significant deviation from the ideal tetrahedral angle of 109.5°.
| Parameter | Bicyclo[1.1.1]pentane | Cyclobutane | Adamantane (for comparison) |
| C1-C3 Distance (Å) | ~1.85 | - | - |
| Bridgehead-Methylene C-C Bond Length (Å) | ~1.54 | ~1.55 | ~1.54 |
| Methylene-Methylene C-C Bond Length (Å) | ~1.54 | ~1.55 | ~1.54 |
| C-C-C Bond Angle (°) | ~73.3 (internal) | ~88 | ~109.5 |
| Strain Energy (kcal/mol) | ~66.6 | ~26.5 | ~6.5 |
Table 1: Comparison of key structural parameters and strain energies.
The stability of the BCP cage, despite its strain, is attributed to the distribution of this strain across the entire framework and the absence of low-energy pathways for decomposition. The rigid, cage-like structure prevents the conformational changes that would typically facilitate ring-opening reactions.
Synthesis of Bicyclo[1.1.1]pentane Derivatives: The Role of [1.1.1]Propellane
The most prevalent and versatile precursor for the synthesis of functionalized BCPs is [1.1.1]propellane.[6] This highly strained molecule features a unique central C1-C3 bond that is exceptionally weak and reactive. The strain release associated with the cleavage of this bond provides a powerful thermodynamic driving force for the formation of the BCP core.
The reaction proceeds via the addition of a radical to the central bond of propellane, generating a bicyclo[1.1.1]pentyl radical intermediate. [7]This intermediate can then be trapped by a variety of radical acceptors or participate in atom transfer reactions to yield the final product. [8]
The following protocol is a generalized representation of a visible-light-mediated three-component reaction to synthesize complex BCPs. [8] Materials:
-
Alkene (1.5 equiv)
-
Alkyl iodide (1.5 equiv)
-
[1.1.1]Propellane solution (1.0 equiv)
-
Photocatalyst (e.g., 4CzIPN, 2.5 mol%)
-
Dichloromethane (as solvent)
-
Schlenk tube
-
Blue LEDs (467 nm)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the alkene, alkyl iodide, and photocatalyst.
-
Add the solution of [1.1.1]propellane in diethyl ether/cyclohexane.
-
Dilute the reaction mixture with dichloromethane to achieve the desired concentration (e.g., ~0.1 M).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Irradiate the stirred reaction mixture with blue LEDs at room temperature for 12 hours.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
Anionic Reactions at the Bridgehead
Anionic additions to [1.1.1]propellane provide another powerful avenue for the synthesis of BCP derivatives. Organometallic reagents, such as organolithiums and Grignard reagents, readily add to the central bond of propellane to form a bicyclo[1.1.1]pentyl anion. [9]This anionic intermediate can then be quenched with an electrophile to afford the 1,3-disubstituted BCP.
Cationic Reactivity and Solvolysis
The generation and reactivity of bicyclo[1.1.1]pentyl cations are more complex and often lead to rearranged products. Solvolysis of 1-halobicyclo[1.1.1]pentanes, for instance, proceeds through a cationic intermediate that readily rearranges to a 3-methylenecyclobutyl cation, which is then trapped by the solvent. [1][10]This rearrangement is driven by the relief of ring strain. The initially formed 1-bicyclo[1.1.1]pentyl cation can also rearrange to a bicyclo[1.1.0]butyl-1-carbinyl cation. [1]
C-H Functionalization of the BCP Cage
Direct functionalization of the C-H bonds of the BCP cage presents a more atom-economical approach to substituted derivatives. While the bridgehead C-H bonds are relatively inert, recent advances have demonstrated that selective functionalization is possible. [2]Dirhodium-catalyzed C-H insertion reactions, for example, have been shown to selectively functionalize the tertiary C-H bond at the bridgehead position. [11]The bridge C-H bonds are even more challenging to functionalize due to their high bond dissociation energies. [12]However, radical C-H abstraction strategies under mild photoredox conditions are emerging as a viable method for accessing 2-substituted BCPs. [13]
The following is a generalized protocol for the enantioselective C-H functionalization of a BCP derivative using a chiral dirhodium catalyst. [11] Materials:
-
Bicyclo[1.1.1]pentane substrate
-
Donor/acceptor diazo compound
-
Chiral dirhodium catalyst (e.g., Rh₂(S-TCPTAD)₄, 1.0 mol%)
-
Anhydrous solvent (e.g., dichloromethane)
-
Syringe pump
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the bicyclo[1.1.1]pentane substrate and the chiral dirhodium catalyst in the anhydrous solvent.
-
Prepare a solution of the diazo compound in the same solvent.
-
Using a syringe pump, add the solution of the diazo compound to the reaction mixture over a period of 3 hours at the desired temperature.
-
Allow the reaction to stir for an additional 2-4 hours after the addition is complete.
-
Quench the reaction, concentrate the mixture, and purify the product by column chromatography. The enantiomeric excess can be determined by chiral HPLC analysis.
Applications in Drug Discovery and Materials Science
The unique structural and physicochemical properties of the BCP cage have led to its widespread adoption in drug discovery. As a bioisostere for the para-substituted phenyl ring, it can improve a drug candidate's metabolic stability by blocking sites of oxidative metabolism and enhance solubility due to its non-planar, sp³-rich nature. [3][14] Beyond pharmaceuticals, the rigid, linear geometry of the 1,3-disubstituted BCP unit makes it an attractive building block for materials science. These "staffanes," or oligomers of BCP, are being explored as molecular rods for applications in nanotechnology and liquid crystals. [15][16][17]The incorporation of BCP units into polymer backbones can also influence the material's thermal and crystalline properties. [17]
Conclusion
The bicyclo[1.1.1]pentane cage represents a fascinating and highly valuable scaffold in modern chemistry. Its paradoxical stability, arising from a unique distribution of high ring strain, coupled with its diverse and predictable reactivity, has solidified its position as a key building block for innovation. The continued development of novel synthetic methodologies for the construction and functionalization of BCPs will undoubtedly expand their application in the design of next-generation pharmaceuticals and advanced materials. This guide has provided a foundational understanding of the core principles governing the stability and reactivity of the BCP cage, along with practical insights into its synthesis, with the aim of empowering researchers to harness the full potential of this remarkable three-dimensional motif.
References
-
Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synfacts, 2019, 15(01), 1-15.
-
Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Chemical Reviews, 2000, 100(1), 169-234.
-
The x-ray crystal structure of the first quaternary 1-bicyclo[1.1.1]pentane salt. The shortest nonbonding carbon-carbon interaction documented. Journal of the American Chemical Society, 1992, 114(10), 3980-3981.
-
Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 2024, 15(1), 1-10.
-
A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. Journal of the American Chemical Society, 2019, 141(39), 15632-15638.
-
Synthesis and Solvolysis of 1-Bromobicyclo[1.1.1]pentane. Australian Journal of Chemistry, 1990, 43(5), 945-950.
-
Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Catalysis, 2020, 3(4), 351-357.
-
Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. PharmaBlock, White Paper.
-
The x-ray crystal structure of the first quaternary 1-bicyclo[1.1.1]pentane salt. The shortest nonbonding carbon-carbon interaction documented. Journal of the American Chemical Society, 1992, 114(10), 3980-3981.
-
A Solvolytic Study of 1-Bromobicyclo[1.1.1]pentane and Its Bridgehead-Substituted Derivatives. Journal of the American Chemical Society, 1994, 116(14), 6159-6165.
-
The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv, 2023.
-
Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. The Chemical Record, 2019, 19(2-3), 588-603.
-
Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C=C, C–C Functionalization Reactions. Journal of the American Chemical Society, 2023, 145(34), 18886–18893.
-
Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society, 2023, 145(42), 23351–23359.
-
Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm, 2021.
-
[1.1.1]Propellane. Organic Syntheses, 1993, 72, 263.
-
New method for bicyclo[1.1.1]pentane ketones synthesis. Chinese Chemical Letters, 2024.
-
3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2023, 2023(2), M1621.
-
A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry, 2023, 5, 1435–1445.
-
Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C=C, C–C Functionalization Reactions. Journal of the American Chemical Society, 2023, 145(34), 18886–18893.
-
Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Chemical Reviews, 2000, 100(1), 169-234.
-
[1.1.1]Propellane. Organic Syntheses, 1993, 72, 263.
-
Formation and Reactions of Bicyclo[1.1.1]pentyl-1 Cations. Journal of the American Chemical Society, 1994, 116(26), 11990-11998.
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 2021, 86(17), 11953–11959.
-
On‐Surface Synthesis of Polyphenylene Wires Comprising Rigid Aliphatic Bicyclo[1.1.1]Pentane Isolator Units. Angewandte Chemie International Edition, 2023, 62(14), e202217741.
-
History of [1.1.1] Propellanes And Bicyclo [1.1.1] Pentanes. Denmark Group Meeting, 2019.
-
Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv, 2021.
-
ChemInform Abstract: Bridgehead Carbocations: A Solvolytic Study of 1-Bromobicyclo(1.1.1) pentane (Ia) and Its Bridgehead-Substituted Derivatives. ChemInform, 1994, 25(44).
-
Bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 1964, 86(16), 3394-3395.
-
Liquid-crystalline polymers with a bicyclo[1.1.1]pentane cage in the backbone. Macromolecules, 1992, 25(26), 7215-7220.
-
Theoretical Studies of Tricyclo[1.1.1.01,3]pentane and Bicyclo [1.1.1] pentanela m. Journal of the American Chemical Society, 1970, 92(6), 1614-1621.
-
Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv, 2021.
-
Making [1.1.1]Propellane. YouTube, 2023.
-
Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society, 2017, 139(46), 16496-16499.
-
Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes. Nature Catalysis, 2020, 3(4), 351-357.
-
1,3-Difunctionalization of [1.1.1]propellane through iron-hydride catalyzed hydropyridylation. Nature Communications, 2024, 15(1), 1-11.
-
Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane. Nature Communications, 2021, 12(1), 1-11.
-
Bridgehead Carbocations: Solvolysis of a Series of 5-Substituted Bicycle [3.1.1]heptyl Bromides. Nucleophilic Solvent Assistance to Ionization of 1-Bromobicyclo[3.1.1]heptane. Australian Journal of Chemistry, 1991, 44(6), 855-866.
-
Optimisation of the addition of α-amino radicals to [3.1.1]propellane. Chemical Science, 2023, 14(12), 3121-3126.
-
A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications, 2021, 57(20), 2536-2539.
-
A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides. Chemical Science, 2023, 14(45), 12694-12699.
-
Bicyclo[1.1.1]pentane. NIST WebBook.
-
Compounds and methods based on [1.1.1]propellane. US Patent 5,405,550.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 15. Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Theoretical studies on the electronic structure of 1-Acetylbicyclo[1.1.1]pentane
An In-Depth Technical Guide on the Theoretical Studies of the Electronic Structure of 1-Acetylbicyclo[1.1.1]pentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[1.1.1]pentane (BCP) has emerged as a critical structural motif in modern medicinal chemistry, serving as a three-dimensional, non-classical bioisostere for aromatic rings.[1][2] Its unique, rigid, and strained cage-like structure imparts favorable physicochemical properties to drug candidates, including enhanced solubility and metabolic stability.[1] The introduction of functional groups, such as an acetyl moiety, at the bridgehead position can significantly modulate the electronic properties of the BCP core, influencing its interactions with biological targets. This technical guide provides a comprehensive overview of the theoretical methodologies used to investigate the electronic structure of this compound. We will delve into the quantum chemical principles that govern its bonding, the influence of the acetyl substituent, and provide a step-by-step protocol for performing computational analyses.
The Significance of Bicyclo[1.1.1]pentane in Drug Discovery
The "escape from flatland" in drug design advocates for the incorporation of three-dimensional scaffolds to improve pharmacological profiles.[3] Bicyclo[1.1.1]pentane is a prime example of a successful implementation of this strategy.[4] Its rigid framework and the defined spatial orientation of its substituents allow for precise interactions with protein binding pockets.[1][5] The replacement of a planar phenyl ring with a BCP cage can lead to improved solubility, metabolic stability, and a novel intellectual property landscape.[1][6] Understanding the electronic structure of functionalized BCPs is paramount for predicting their reactivity, intermolecular interactions, and ultimately, their biological activity.
The Unique Electronic Structure of the Bicyclo[1.1.1]pentane Cage
The bicyclo[1.1.1]pentane framework is characterized by a high degree of strain, with inverted tetrahedral geometry at the bridgehead carbons (C1 and C3).[7] This strain gives rise to unusual bonding characteristics. The bridgehead carbons exhibit a hybridization state that deviates significantly from the typical sp³ hybridization of alkanes.[8] Theoretical studies have shown that the central C1-C3 bond is not a conventional sigma bond. Instead, it is formed by the overlap of orbitals with significant p-character, leading to a region of high electron density within the cage.[9][10] This internal electron density is a key factor in the transmission of electronic effects through the BCP framework.[9][11][12][13]
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of unsubstituted BCP are primarily localized on the bicyclic framework.[8] The large HOMO-LUMO gap is indicative of its high kinetic stability.[8]
The Electronic Influence of the Acetyl Substituent
The introduction of an acetyl group at a bridgehead position of the BCP cage introduces several electronic effects that modulate the overall electronic structure:
-
Inductive Effect: The oxygen atom of the carbonyl group is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the C1-C(acetyl) bond, drawing electron density away from the BCP cage.
-
Hyperconjugation: The acetyl group, being a π-acceptor, can engage in hyperconjugative interactions with the σ-bonds of the BCP framework.[9][10] Specifically, electron density from the σ(C-C) orbitals of the cage can be donated into the empty π* orbital of the carbonyl group.[9][10] This interaction can influence the geometry and stability of the molecule.
-
Field Effect: The polar nature of the acetyl group can exert a through-space electrostatic effect, known as the field effect, on the rest of the molecule.[9][11][12][13]
The combination of these effects is expected to lower the energy of the HOMO and LUMO of the BCP core and influence the charge distribution across the molecule.
Theoretical Methodologies for Studying the Electronic Structure
Quantum chemical calculations are indispensable tools for elucidating the electronic structure of molecules like this compound. Density Functional Theory (DFT) is a widely used and reliable method for such investigations.
Choice of a Computational Method
For studies on substituted bicyclo[1.1.1]pentanes, the B3LYP functional has been shown to provide a good balance between computational cost and accuracy for predicting geometries and electronic properties.[11][12]
Selection of a Basis Set
The choice of basis set is crucial for obtaining accurate results. A Pople-style basis set, such as 6-311++G, is recommended.[11][12] The inclusion of diffuse functions (++) is important for describing the potentially diffuse nature of the electron density in the strained cage and for accurately modeling any weak non-covalent interactions. The polarization functions ( ) allow for greater flexibility in the description of bonding.
Predicted Electronic Properties of this compound
Based on the principles of electronic substituent effects in BCPs, we can predict the following for this compound:
| Property | Predicted Value/Observation | Rationale |
| C1-C3 Bond Length | Slightly longer than in unsubstituted BCP | The electron-withdrawing acetyl group may slightly weaken the central bond. |
| Bridgehead Carbon Hybridization | Increased p-character compared to typical sp³ carbons | A characteristic feature of the strained BCP cage.[8] |
| HOMO Energy | Lowered compared to unsubstituted BCP | Due to the electron-withdrawing nature of the acetyl group. |
| LUMO Energy | Lowered compared to unsubstituted BCP | The LUMO is expected to have significant contribution from the π* orbital of the carbonyl group. |
| Dipole Moment | Significantly larger than unsubstituted BCP | Due to the polar C=O bond of the acetyl group. |
Experimental Workflow for Computational Analysis
The following diagram illustrates a typical workflow for the theoretical investigation of this compound.
Caption: A typical workflow for the computational analysis of this compound.
Step-by-Step Protocol for Quantum Chemical Calculations
This protocol outlines the steps for performing a geometry optimization and electronic structure analysis of this compound using a quantum chemistry software package (e.g., Gaussian, ORCA).
Step 1: Building the Initial Molecular Structure
-
Use a molecular modeling program (e.g., Avogadro, GaussView) to construct the 3D structure of this compound.
-
Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
Save the coordinates in a format compatible with your quantum chemistry software.
Step 2: Creating the Input File for Geometry Optimization
-
Create a text file for the calculation.
-
Specify the desired level of theory and basis set (e.g., #p B3LYP/6-311++G** Opt Freq). The Opt keyword requests a geometry optimization, and Freq requests a frequency calculation to confirm that the optimized structure is a true minimum.
-
Provide a title for the calculation.
-
Specify the charge (0) and spin multiplicity (1 for a closed-shell singlet).
-
Paste the molecular coordinates from Step 1.
Step 3: Running the Calculation
-
Submit the input file to the quantum chemistry software.
-
The calculation will first optimize the geometry to find the lowest energy conformation.
-
After optimization, it will perform a frequency calculation.
Step 4: Analyzing the Output
-
Verify the Optimization: Check the output file to ensure the geometry optimization converged successfully.
-
Confirm Minimum Energy Structure: In the frequency calculation results, ensure that there are no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (transition state) rather than a minimum.
-
Extract Geometric Parameters: From the optimized coordinates, measure key bond lengths, bond angles, and dihedral angles.
-
Analyze Molecular Orbitals: Examine the energies of the HOMO and LUMO. Visualize the 3D shapes of these orbitals to understand their spatial distribution and bonding/antibonding character.
-
Perform NBO Analysis: If requested, analyze the NBO output to determine atomic charges, hybridization of atoms, and hyperconjugative interactions.
-
Generate ESP Map: Visualize the electrostatic potential mapped onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Visualizing the Molecular Orbitals
The following diagram conceptually represents the HOMO and LUMO of this compound.
Caption: Conceptual representation of the HOMO and LUMO of this compound.
Conclusion
Theoretical studies provide invaluable insights into the electronic structure of this compound, a molecule of significant interest in medicinal chemistry. By employing robust computational methods like DFT, researchers can gain a detailed understanding of its bonding, reactivity, and the influence of the acetyl substituent. This knowledge is crucial for the rational design of novel BCP-containing drug candidates with improved pharmacological properties. The methodologies and protocols outlined in this guide serve as a foundation for further in-silico investigations into this important class of molecules.
References
-
Domenicano, A., & Hargittai, I. (2010). Electronic Substituent Effects in Bicyclo[1.1.1]pentane and [n]Staffane Derivatives: A Quantum Chemical Study Based on Structural Variation. The Journal of Physical Chemistry A, 114(25), 6977–6987. [Link]
-
Sci-Hub. (n.d.). Electronic Substituent Effects in Bicyclo[1.1.1]pentane and [n]Staffane Derivatives: A Quantum Chemical Study Based on Structural Variation. Retrieved from [Link]
-
Domenicano, A., & Hargittai, I. (2010). Electronic Substituent Effects in Bicyclo[1.1.1]pentane and [n]Staffane Derivatives: A Quantum Chemical Study Based on Structural Variation. The Journal of Physical Chemistry A, 114(25), 6977–6987. [Link]
-
Domenicano, A., & Hargittai, I. (2010). Electronic substituent effects in bicyclo[1.1.1]pentane and [n]staffane derivatives: a quantum chemical study based on structural variation. PubMed. [Link]
-
Domenicano, A., & Hargittai, I. (2010). Electronic Substituent Effects in Bicyclo[1.1.1]pentane and [n]Staffane Derivatives: A Quantum Chemical Study Based on Structural Variation. The Journal of Physical Chemistry A. [Link]
- Pecul, M., Dodziuk, H., Jaszunski, M., & Leszczynski, J. (2001). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics, 3(9), 1647-1653.
- Newton, M. D., & Schulman, J. M. (1972). Theoretical studies of tricyclo[1.1.1.01,3]pentane and bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 94(3), 767–773.
-
SCM. (2013, August 21). Chemical analysis of bicyclo(1.1.1) (R2E)3Bi2 complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). The geometry and labelling of atoms in [1.1.1]propellane and bicyclo[1.1.1]pentane. Retrieved from [Link]
-
Zhang, X., et al. (2023). Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. Nature Communications, 14(1), 6775. [Link]
- Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(2), 202312003.
-
O'Connor, P. D., et al. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. The Journal of Organic Chemistry, 87(17), 11634–11645. [Link]
-
Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Organic Process Research & Development, 25(7), 1632–1640. [Link]
-
Semantic Scholar. (n.d.). Bicyclo[1.1.1]pentane. Retrieved from [Link]
-
University of Southampton Research Repository. (n.d.). Thesis. Retrieved from [Link]
- Mykhailiuk, P. K. (2020). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Organic & Biomolecular Chemistry, 18(44), 8991-8995.
- Werstiuk, N. H., Yeroushalmi, S., & Guan-Lin, H. (1991). Synthesis of bicyclic diones and thiones. Facile methylation of the enolates of bicyclo[2.2.1]heptane-2,5-dione and bicyclo[2.2. Canadian Journal of Chemistry, 69(10), 1623-1628.
-
ResearchGate. (n.d.). (A) Pharmaceutical applications of the bicyclo[1.1.1]pentane (BCP).... Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]Bicyclo111pentanes)
Sources
- 1. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Azabicyclo[1.1.1]pentane (34743-91-4) for sale [vulcanchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Buy Bicyclo[1.1.1]pentane-1-carbaldehyde | 117633-03-1 [smolecule.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sci-hub.ru [sci-hub.ru]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electronic substituent effects in bicyclo[1.1.1]pentane and [n]staffane derivatives: a quantum chemical study based on structural variation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-Acetylbicyclo[1.1.1]pentane from [1.1.1]Propellane
Abstract
Bicyclo[1.1.1]pentanes (BCPs) have emerged as indispensable scaffolds in modern drug discovery, serving as three-dimensional, sp³-rich bioisosteres for common planar motifs such as phenyl rings, internal alkynes, and tert-butyl groups.[1][2][3] Their unique structural and electronic properties can significantly enhance the pharmacokinetic profiles of drug candidates, improving parameters like solubility and metabolic stability.[2] The primary gateway to BCP derivatives is the highly strained and reactive molecule, [1.1.1]propellane.[4][5] This application note provides a comprehensive, field-proven protocol for the synthesis of 1-Acetylbicyclo[1.1.1]pentane, a key building block for further chemical elaboration. We detail a modern, radical-based acylation method that offers mild reaction conditions and excellent functional group tolerance. The protocol covers the conceptual framework of [1.1.1]propellane reactivity, a detailed step-by-step synthesis, purification, characterization, and critical safety considerations.
Introduction: The Strategic Importance of BCPs and [1.1.1]Propellane
The "escape from flatland" in medicinal chemistry describes a strategic shift away from planar, aromatic structures towards more three-dimensional molecules to improve drug-like properties.[2] Bicyclo[1.1.1]pentane (BCP) is a premier example of this concept. The rigid, rod-like structure of the BCP cage effectively mimics the geometry of para-substituted benzene rings and linear alkynes while introducing a saturated, non-polar core.
The synthesis of functionalized BCPs almost exclusively relies on the ring-opening addition reactions of [1.1.1]propellane (tricyclo[1.1.1.0¹³]pentane). This molecule possesses a unique electronic structure, with a highly strained central bridgehead-bridgehead bond that is susceptible to cleavage by radicals, anions, and certain electrophiles.[4][6][7] The high strain energy of approximately 102 kcal/mol provides a powerful thermodynamic driving force for these addition reactions.[8]
This guide focuses on the synthesis of this compound, a versatile intermediate where the ketone functionality serves as a handle for a wide range of subsequent transformations, including reductive aminations, aldol condensations, and Baeyer-Villiger oxidations.
Reaction Mechanism: Radical Acylation Pathway
The protocol described herein utilizes a radical-mediated acylation of [1.1.1]propellane. While several methods exist for generating BCP ketones,[9] recent advances have established visible-light-induced approaches using aldehydes as the acyl source as particularly mild and efficient.[1][2]
The generally accepted mechanism proceeds through the following key steps:
-
Acyl Radical Generation: An acyl radical is generated from an aldehyde precursor. In this protocol, tert-butyl hydroperoxide (TBHP) under thermal or photochemical conditions can facilitate the homolytic cleavage of the aldehydic C-H bond.
-
Radical Addition to Propellane: The highly reactive acyl radical rapidly adds across the strained central C-C bond of [1.1.1]propellane. This step is highly exergonic and forms a bridgehead bicyclo[1.1.1]pentyl radical intermediate.
-
Hydrogen Atom Transfer (HAT): The BCP radical intermediate abstracts a hydrogen atom from a suitable donor in the reaction medium (e.g., the solvent or another molecule of aldehyde) to yield the final this compound product and propagate the radical chain.
This mechanistic pathway is advantageous as it avoids the use of harsh organometallic reagents and proceeds under mild conditions, preserving sensitive functional groups.[2]
Figure 1: Proposed mechanism for the radical acylation of [1.1.1]propellane.
Detailed Experimental Protocol
This protocol is adapted from modern methodologies for the radical acylation of [1.1.1]propellane.[2]
Materials and Reagents
| Reagent/Material | Purity | CAS Number | Supplier | Notes |
| [1.1.1]Propellane Solution | ~0.4 M in Et₂O | 35634-10-7 | Prepared in-house | Highly reactive. See Note 3.2. |
| Acetaldehyde | ≥99.5% | 75-07-0 | Sigma-Aldrich | |
| tert-Butyl hydroperoxide (TBHP) | 70 wt. % in H₂O | 75-91-2 | Sigma-Aldrich | Potent oxidizer. Handle with care. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | 75-09-2 | Sigma-Aldrich | Use dry solvent. |
| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | 60-29-7 | Sigma-Aldrich | Use dry solvent. |
| Saturated aq. Na₂S₂O₃ | N/A | 7772-98-7 | Prepared in-house | For quenching. |
| Saturated aq. NaCl (Brine) | N/A | 7647-14-5 | Prepared in-house | For work-up. |
| Anhydrous MgSO₄ | ≥99.5% | 7487-88-9 | Sigma-Aldrich | For drying. |
| Silica Gel | 230-400 mesh | 63231-67-4 | VWR | For chromatography. |
| Argon Gas | High Purity | 7440-37-1 | Airgas | For inert atmosphere. |
Precursor Synthesis: Preparation of [1.1.1]Propellane Solution
[1.1.1]Propellane is not commercially available as a neat substance due to its high reactivity and tendency to polymerize.[8] It must be prepared immediately before use or generated in a continuous flow setup.[10][11] The classical batch synthesis is detailed in Organic Syntheses and involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with two equivalents of methyllithium at low temperatures.[12]
Crucial Safety Note: The synthesis of [1.1.1]propellane involves pyrophoric organolithium reagents and produces a highly strained, potentially explosive product. The product is co-distilled with the solvent under vacuum at low temperatures and should never be concentrated to neatness. It is stored as a dilute solution (typically 0.2-0.5 M) in a freezer (-20 °C to -80 °C) under an inert atmosphere. The concentration of the solution must be determined before use, for example, by titration with iodine or by quantitative reaction with thiophenol followed by ¹H NMR analysis.[12]
Step-by-Step Synthesis of this compound
Figure 2: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (20 mL). Seal the flask with a rubber septum and purge with argon for 10 minutes.
-
Reagent Addition: Through the septum, add acetaldehyde (0.84 mL, 15.0 mmol, 3.0 equiv). Cool the flask to 0 °C in an ice-water bath. Carefully add tert-butyl hydroperoxide (70% in water, 2.1 mL, 15.0 mmol, 3.0 equiv) dropwise.
-
Propellane Addition: Add a solution of [1.1.1]propellane in diethyl ether (~0.4 M, 12.5 mL, 5.0 mmol, 1.0 equiv) dropwise to the stirred reaction mixture over 1 hour using a syringe pump. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by quenching a small aliquot.
-
Work-up and Quenching: Cool the reaction mixture back to 0 °C. Slowly add 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted peroxide. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 20 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Caution: Do not heat the water bath above 30 °C to avoid loss of the volatile product.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford this compound as a colorless oil.
Characterization and Expected Results
Yield: 55-70% Appearance: Colorless to pale yellow oil.
| Analysis | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.55 (s, 6H, BCP-H), 2.08 (s, 3H, COCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 210.1 (C=O), 56.8 (BCP-CH), 41.2 (BCP-Cq), 27.5 (COCH₃), 23.9 (BCP-Cq) |
| GC-MS (EI) | m/z (%): 110 (M⁺), 95, 67, 43 |
| IR (thin film) | ν (cm⁻¹): 2965, 1705 (C=O), 1355 |
Critical Safety Precautions
-
[1.1.1]Propellane: As previously stated, this is a high-energy molecule. It must be handled in dilute solution and at low temperatures. Never attempt to isolate it neat.
-
tert-Butyl Hydroperoxide (TBHP): A strong oxidizing agent that can form explosive mixtures with organic materials. It is sensitive to heat and shock. Always add it slowly and behind a blast shield.
-
Acetaldehyde: Highly flammable with a low boiling point (20.2 °C). It is also an irritant. Handle only in a well-ventilated fume hood.
-
Inert Atmosphere: The use of pyrophoric reagents in the propellane synthesis and the radical nature of the acylation reaction necessitate the strict use of an inert atmosphere (argon or nitrogen) and anhydrous solvents to prevent side reactions and ensure safety.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive [1.1.1]propellane solution (decomposed). | Prepare a fresh batch of [1.1.1]propellane and verify its concentration before use. |
| Incomplete reaction. | Increase reaction time or slightly elevate the temperature (e.g., to 40 °C), though this may increase side products. | |
| Polymerization | [1.1.1]propellane concentration too high. | Ensure propellane solution is sufficiently dilute (<0.5 M). Add the propellane solution slowly to the reaction mixture. |
| Reaction temperature too high. | Maintain the specified reaction temperatures, especially during the addition of propellane. | |
| Multiple Side Products | Impurities in starting materials. | Use high-purity, anhydrous solvents and freshly distilled acetaldehyde. |
| Radical side reactions. | Ensure the reaction is run under a strict inert atmosphere to exclude oxygen, which can interfere with radical processes. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound via the radical acylation of [1.1.1]propellane. The method is robust, scalable, and utilizes mild conditions suitable for a modern synthetic chemistry laboratory. The resulting product is a valuable building block for introducing the BCP motif into complex molecules, empowering researchers and drug development professionals to explore novel chemical space. Adherence to the detailed procedural steps and stringent safety precautions is paramount for successful and safe execution.
References
-
ResearchGate. Reaction of [1.1.1]propellane (1) with radicals and anions. B) BCP‐Analogues of some selected pharmaceutical compounds. Available at: [Link]
-
ResearchGate. Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones. Available at: [Link]
-
Royal Society of Chemistry. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chem. Sci., 2020,11, 4914-4921. Available at: [Link]
-
National Institutes of Health. 1,3-Difunctionalization of [1.1.1]propellane through iron-hydride catalyzed hydropyridylation. Nat Commun 15, 6031 (2024). Available at: [Link]
-
National Institutes of Health. Nickel-Mediated Alkyl-, Acyl-, and Sulfonylcyanation of [1.1.1]Propellane. Chem Catal. 2023 May 3; 3(5): 100608. Available at: [Link]
-
ChemRxiv. Harnessing Carbene Reactivity of [1.1.1]Propellane for[1][4]-Sigmatropic Rearrangement: Application and Mechanistic Studies. Cambridge Open Engage, 2024. Available at: [Link]
-
Wiley Online Library. Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane. Chem. Asian J. 2024, 19, e202400191. Available at: [Link]
-
KeAi Publishing. New method for bicyclo[1.1.1]pentane ketones synthesis. Green Synthesis and Catalysis, 2025. Available at: [Link]
-
University of Pennsylvania ScholarlyCommons. New Bicyclo[1.1.1]pentanes Via Anionic Reactivity Of 2-Azaallyl Anions And Metal Hydride Hydrogen Atom Transfer Reactions To [1.1.1]propellane. 2021. Available at: [Link]
-
ACS Publications. Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. J. Org. Chem. 2022, 87, 18, 12050–12058. Available at: [Link]
-
ACS Publications. A Radical Strategy to the Synthesis of Bicyclo[1.1.1]pentyl C-Glycosides. Org. Lett. 2021, 23, 1, 169–174. Available at: [Link]
-
National Institutes of Health. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nat Protoc 19, 3034–3057 (2024). Available at: [Link]
-
Semantic Scholar. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). J. Org. Chem. 2021. Available at: [Link]
-
Organic Syntheses. [1.1.1]Propellane. Org. Synth. 1990, 68, 1. Available at: [Link]
-
ACS Publications. Reactions of [1.1.1]propellane. J. Am. Chem. Soc. 1986, 108, 8, 2049–2054. Available at: [Link]
-
ResearchGate. A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives. 2021. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane. Green Chem., 2022,24, 8821-8825. Available at: [Link]
-
UCD Research Repository. A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives. 2021. Available at: [Link]
-
Wikipedia. [1.1.1]Propellane. Available at: [Link]
-
University of Liverpool Repository. Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. 2021. Available at: [Link]
-
ResearchGate. (PDF) Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. 2020. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New method for bicyclo[1.1.1]pentane ketones synthesis | KeAi Publishing [keaipublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01386B [pubs.rsc.org]
- 5. 1,3-Difunctionalization of [1.1.1]propellane through iron-hydride catalyzed hydropyridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 12. Organic Syntheses Procedure [orgsyn.org]
Catalytic Methods for the Synthesis of Functionalized Bicyclo[1.1.1]pentanes
An Application Guide for Researchers
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a crucial three-dimensional bioisostere in modern drug discovery, offering an escape from the "flatland" of traditional aromatic structures.[1] Its ability to replace para-substituted phenyl rings, internal alkynes, and tert-butyl groups can lead to compounds with improved physicochemical properties, such as enhanced aqueous solubility, greater metabolic stability, and higher passive permeability.[2][3][4] However, the inherent strain and unique bonding of the BCP core present significant synthetic challenges. This application note provides a detailed guide for researchers on the leading catalytic methods for constructing and functionalizing the BCP scaffold. We will delve into the mechanistic rationale behind key catalytic strategies, provide validated, step-by-step protocols for their implementation, and present data to guide catalyst and reaction selection. The primary focus is on strain-release functionalization of [1.1.1]propellane and the direct C–H functionalization of existing BCP frameworks.
Introduction: The Value and Challenge of BCPs
The drive to create drug candidates with more sp³-character has intensified the search for bioisosteres that can mimic the geometry of common planar motifs while improving pharmacokinetic profiles.[5] The rigid, rod-like structure of the 1,3-disubstituted BCP makes it an almost perfect geometric mimic for a para-substituted benzene ring.[6][7] This structural substitution has been shown to be a successful strategy in medicinal chemistry, leading to drug candidates with superior properties.[5]
The synthetic accessibility of functionalized BCPs has historically been a bottleneck. Early methods were often low-yielding or lacked generality.[8] The advent of modern catalytic chemistry has revolutionized the field, with two primary strategies dominating the landscape.
Figure 1: The two major catalytic pathways to access functionalized BCPs.
-
Strain-Release Functionalization of [1.1.1]Propellane: This is the most prevalent approach, leveraging the ~67 kcal/mol of strain energy in [1.1.1]propellane.[6][9] The exceptionally weak central C-C bond is susceptible to cleavage by radical or anionic intermediates, which can be generated catalytically.[5] This process forms a stable bicyclo[1.1.1]pentyl intermediate that can be trapped or further functionalized.
-
Direct C–H Functionalization of BCPs: A more recent and powerful strategy involves the selective activation of C–H bonds on a pre-existing BCP scaffold.[1] This avoids the handling of the volatile and reactive [1.1.1]propellane and allows for late-stage functionalization, a highly desirable feature in drug development.[10][11]
This guide will provide detailed protocols for the most impactful methods within each of these strategies.
Strain-Release Functionalization of [1.1.1]Propellane
The high reactivity of the central bond in [1.1.1]propellane makes it the most common starting point for BCP synthesis.[5] Catalytic methods are essential for controlling the generation of the initial radical or nucleophile that triggers the ring-opening cascade.
Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA)
Scientific Rationale: Photoredox catalysis provides a remarkably mild and efficient way to generate carbon-centered radicals from a wide variety of precursors, including alkyl and aryl halides.[12][13] This approach successfully addresses substrates, like (hetero)aryl iodides, that are often unreactive in other radical initiation systems.[9] The catalytic cycle involves a photocatalyst, typically an iridium or organic dye, which, upon excitation by visible light, engages in a single-electron transfer (SET) with the halide precursor. The resulting radical adds to [1.1.1]propellane, creating a bridgehead BCP radical. This radical then abstracts a halogen atom from another molecule of the precursor, propagating a radical chain and yielding the 1-halo-3-substituted BCP product.[9][12]
Figure 2: Simplified catalytic cycle for photoredox-catalyzed ATRA with [1.1.1]propellane.
Protocol 1: General Photoredox-Catalyzed Synthesis of 1-Iodo-3-aryl-bicyclo[1.1.1]pentane (Adapted from Anderson et al., 2019)[9][12]
-
Materials:
-
Aryl iodide (1.0 equiv, 0.2 mmol)
-
[1.1.1]Propellane solution (~0.4 M in toluene, 1.5 equiv, 0.3 mmol)
-
fac-[Ir(ppy)₃] (1 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane, 2.0 mL)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Blue LED light source (450-460 nm)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl iodide (0.2 mmol) and fac-[Ir(ppy)₃] (0.002 mmol).
-
Add the anhydrous, degassed solvent (2.0 mL) via syringe.
-
Add the solution of [1.1.1]propellane in toluene (0.75 mL of a 0.4 M solution, 0.3 mmol) via syringe.
-
Seal the flask and place it approximately 5-10 cm from the blue LED light source. Ensure the reaction is stirred vigorously. A cooling fan may be necessary to maintain room temperature.
-
Irradiate the reaction for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired 1-iodo-3-aryl-bicyclo[1.1.1]pentane.
-
Dual Catalysis: Metallaphotoredox Three-Component Couplings
Scientific Rationale: A significant evolution of photoredox catalysis is its merger with another catalytic cycle, such as one involving copper or nickel.[6] This dual catalytic system enables powerful three-component reactions, allowing for the simultaneous installation of two different functional groups onto the BCP core in a single step.[14][15] In a typical system, the photoredox cycle generates an initial alkyl radical which adds to [1.1.1]propellane. The resulting BCP bridgehead radical is then trapped by a copper(II) species to form a high-valent copper(III) intermediate.[5][15] This intermediate undergoes rapid reductive elimination to forge a new C-N, C-S, or C-O bond, delivering a complex, 1,3-disubstituted BCP and regenerating the copper(I) catalyst.[14] This method is exceptionally efficient for creating libraries of drug-like molecules.[14][16]
Figure 3: Mechanism for dual Ir/Cu-catalyzed three-component coupling.
Protocol 2: Copper/Photoredox-Catalyzed Carboamination of [1.1.1]Propellane (Adapted from MacMillan et al., 2020)[14][15]
-
Materials:
-
Radical Precursor (e.g., Alkyl-Iodide, 1.5 equiv, 0.15 mmol)
-
Nitrogen Nucleophile (e.g., Carbazole, 1.0 equiv, 0.1 mmol)
-
[1.1.1]Propellane solution (~0.4 M in THF, 3.0 equiv, 0.3 mmol)
-
fac-[Ir(ppy)₂-(dtbbpy)]PF₆ (1 mol%)
-
Cu(acac)₂ (10 mol%)
-
Base (e.g., DBU, 1.5 equiv, 0.15 mmol)
-
Anhydrous, degassed solvent (e.g., DMSO, 1.0 mL)
-
Oven-dried vial with a magnetic stir bar
-
Blue LED light source (450-460 nm)
-
-
Procedure:
-
To an oven-dried vial under an inert atmosphere, add the nitrogen nucleophile (0.1 mmol), Cu(acac)₂ (0.01 mmol), and the photocatalyst (0.001 mmol).
-
Add the anhydrous, degassed DMSO (1.0 mL) via syringe.
-
Add the alkyl iodide (0.15 mmol), DBU (0.15 mmol), and the solution of [1.1.1]propellane (0.75 mL of a 0.4 M solution, 0.3 mmol).
-
Seal the vial and stir vigorously while irradiating with a blue LED light source at room temperature.
-
The reaction is often complete within 1-6 hours. Monitor by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (3 x 5 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 1-alkyl-3-amino-bicyclo[1.1.1]pentane derivative.
-
Table 1: Comparison of Radical-Based BCP Functionalizations
| Feature | Photoredox ATRA | Dual Cu/Photoredox Coupling |
| Complexity | Two-component | Three-component |
| Product | 1-Halo-3-substituted BCP | 1,3-Disubstituted BCP (unsymmetrical) |
| Key Advantage | Access to versatile BCP-halide building blocks | High step-economy, rapid access to complex BCPs |
| Typical Catalysts | fac-[Ir(ppy)₃], 4CzIPN | fac-[Ir(ppy)₂-(dtbbpy)]PF₆ + Cu(acac)₂ |
| Common Substrates | Alkyl/Aryl Halides | Alkyl Halides, N/S/P Nucleophiles |
| Reaction Time | 12-24 hours | 1-6 hours |
Direct Catalytic Functionalization of BCP C-H Bonds
This advanced strategy circumvents the need for [1.1.1]propellane by directly converting the strong C-H bonds of a BCP scaffold into new C-C or C-B bonds. These methods offer exceptional selectivity and are ideal for late-stage functionalization.
Iridium-Catalyzed Bridgehead C-H Borylation
Scientific Rationale: While catalytic borylation of primary and secondary C-H bonds is well-established, the selective borylation of tertiary C-H bonds was unprecedented until recently.[10][11] The Hartwig group demonstrated that an iridium catalyst can selectively activate and borylate the bridgehead C-H bond of a BCP.[10] This selectivity is remarkable given the steric hindrance and the presence of other C-H bonds. The proposed mechanism involves the reversible oxidative addition of the bridgehead C-H bond to the Ir(III) catalyst, forming an Ir(V) intermediate. A turnover-limiting isomerization precedes the reductive elimination step, which forms the C-B bond and regenerates the active catalyst.[10] The resulting BCP-boronic esters are highly versatile building blocks for subsequent cross-coupling reactions.
Figure 4: Proposed catalytic cycle for Ir-catalyzed C-H borylation of BCPs.
Protocol 3: Iridium-Catalyzed Borylation of a 1-Aryl-bicyclo[1.1.1]pentane (Adapted from Hartwig et al., 2021)[10][11]
-
Materials:
-
1-Aryl-bicyclo[1.1.1]pentane (1.0 equiv, 0.5 mmol)
-
Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv, 0.55 mmol)
-
[Ir(cod)OMe]₂ (1.5 mol%)
-
3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) (3.5 mol%)
-
Anhydrous solvent (e.g., Cyclooctane, 1.0 mL)
-
Oven-dried screw-cap vial with a magnetic stir bar
-
-
Procedure:
-
In a glovebox, add the BCP substrate (0.5 mmol), B₂pin₂ (0.55 mmol), [Ir(cod)OMe]₂ (0.0075 mmol), and tmphen (0.0175 mmol) to a screw-cap vial.
-
Add the anhydrous cyclooctane (1.0 mL).
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a short plug of celite, eluting with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the 1-aryl-3-(pinacolboryl)bicyclo[1.1.1]pentane.
-
Conclusion and Outlook
The catalytic synthesis of functionalized bicyclo[1.1.1]pentanes has matured rapidly, transforming these once-exotic structures into readily accessible building blocks for medicinal and materials chemistry. Strain-release reactions of [1.1.1]propellane, particularly those enabled by photoredox and dual catalysis, offer powerful and efficient routes to complex, multi-substituted BCPs from simple precursors.[14][17][18] Concurrently, the development of direct C–H functionalization methods provides an orthogonal and highly valuable strategy for late-stage modification, allowing for the derivatization of BCP cores that are already embedded in complex molecules.[8][10]
Future research will likely focus on expanding the scope of these reactions, developing enantioselective variants to access chiral BCPs, and discovering new catalytic transformations that can functionalize the secondary (bridge) positions of the BCP scaffold.[7][19][20] The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the power of catalysis in their pursuit of novel BCP-containing molecules with enhanced properties.
References
- Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane - Who we serve. (2018). J-STAGE.
- Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. (n.d.). J-STAGE.
- A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. (2019).
- Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. (n.d.).
- A General Route to Bicyclo[1.1.
- Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (n.d.). JACS Au.
- Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (n.d.). PMC.
- Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.
- Enantioselective C–H Functionalization of Bicyclo[1.1.1]pentanes. (n.d.).
- Site-selective Alkylation of Electron-deficient Aromatic Cycles: Visible-light Photoredox Catalyzed Radical Di-functionalization of [1.1.1]Propellane. (n.d.). RSC Publishing.
- Recent Advances in Radical Coupling Reactions Directly Involving Bicyclo[1.1.1]pentane (BCP). (2025). Semantic Scholar.
- Copper-mediated synthesis of drug-like bicyclopentanes. (n.d.). NIH PubMed.
- Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. (n.d.). RSC Publishing.
- Recent advances in the applications of [1.1.1]propellane in organic synthesis. (n.d.). Springer.
- Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. (2020).
- Catalytic undirected borylation of tertiary C–H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes. (n.d.). eScholarship.org.
- A General and Practical Route to Functionalized Bicyclo[1.1.1]Pentane-Heteroaryls Enabled by Photocatalytic Multicomponent Heteroarylation of [1.1.1]Propellane. (2023). NIH PubMed.
- Catalytic, Undirected Borylation of Tertiary C–H Bonds in Bicyclo[1.1.1]pentanes and Bicyclo[2.1.1]hexanes. (n.d.). ChemRxiv.
- Copper-Mediated Synthesis of Drug-like Bicyclopentanes. (n.d.). PMC NIH.
- Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes. (2025).
- A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. (2025). CCS Chemistry.
- Copper-Catalyzed Ring Opening of [1.1.1]Propellane with Alkynes: Synthesis of Exocyclic Allenic Cyclobutanes. (2019).
- Enantioselective Synthesis of α-Chiral Bicyclo[1.1.
- Synthesis of gem-Diboromethyl-Substituted Bicyclo[1.1.1]pentanes and Their Application in Palladium-Catalyzed Cross Couplings. (2023).
- Copper-mediated synthesis of drug-like bicyclopentanes. (n.d.). IDEAS/RePEc.
- Library‐Friendly Synthesis of Bicyclo[1.1.1]pentane‐Containing Sulfonamides via a Transition Metal‐Free Three‐Component Reaction. (n.d.).
- (PDF) Synthesis of gem-diboromethyl substituted bicyclo[1.1.1]pentanes and their application in palladium-catalysed cross couplings. (n.d.).
- Conquering the Synthesis and Functionalization of Bicyclo[1.1.1 ... (n.d.). Semantic Scholar.
- Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. (2025). Journal of the American Chemical Society.
- Rapid access to 3-substituted bicyclo[1.1.1]pentanes. (2025). Macmillan Group Princeton University.
- Enantioselective synthesis of chiral BCPs. (2023). RSC Publishing.
- Light-enabled scalable synthesis of bicyclo[1.1.
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 6. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective synthesis of chiral BCPs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01631E [pubs.rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. escholarship.org [escholarship.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis | Department of Chemistry [chem.ox.ac.uk]
- 14. Copper-mediated synthesis of drug-like bicyclopentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Copper-Mediated Synthesis of Drug-like Bicyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-mediated synthesis of drug-like bicyclopentanes [ideas.repec.org]
- 17. A General and Practical Route to Functionalized Bicyclo[1.1.1]Pentane-Heteroaryls Enabled by Photocatalytic Multicomponent Heteroarylation of [1.1.1]Propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chinesechemsoc.org [chinesechemsoc.org]
- 19. researchgate.net [researchgate.net]
- 20. Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-Acetylbicyclo[1.1.1]pentane as a Versatile Synthon for 3D Fragment-Based Drug Discovery
Abstract
In the contemporary drive to "escape from flatland," medicinal chemistry has increasingly turned to sp³-rich, three-dimensional scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Bicyclo[1.1.1]pentane (BCP) has emerged as a premier non-classical bioisostere, effectively mimicking para-substituted phenyl rings, internal alkynes, and tert-butyl groups while often conferring superior properties such as enhanced aqueous solubility and metabolic stability.[1][3][4] This application note provides a detailed guide for researchers on the use of 1-acetylbicyclo[1.1.1]pentane, a highly versatile building block. We present the scientific rationale for its use, detailed protocols for its synthesis, and subsequent functionalization into key medicinal chemistry motifs, including amines and alcohols, thereby unlocking new vectors in chemical space.
The Bicyclo[1.1.1]pentane (BCP) Scaffold: A Modern Bioisostere
The BCP core is a unique, propeller-like hydrocarbon cage characterized by significant ring strain (approx. 66.6 kcal/mol); however, it is kinetically stable and resistant to metabolic degradation.[1] Its most compelling feature is the rigid, linear presentation of substituents at the C1 and C3 bridgehead positions. This geometry perfectly replicates the 180° exit vector of a para-substituted arene ring, making it an exceptional bioisosteric replacement.[1]
The strategic replacement of a flat aromatic ring with a saturated, 3D BCP scaffold can profoundly improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Notably, this substitution has been shown to increase aqueous solubility, enhance passive permeability, and reduce non-specific binding by disrupting undesirable π-π interactions.[5][6]
Data Presentation: BCP vs. Common Bioisosteres
The table below summarizes the key structural and physicochemical differences between the BCP core and its common 2D and 3D counterparts.
| Feature | p-Substituted Phenyl | tert-Butyl Group | Bicyclo[1.1.1]pentane (BCP) |
| Geometry | Planar, Aromatic | Tetrahedral, Acyclic | 3D, Rigid Cage |
| Exit Vector Angle | ~180° | N/A (single point) | ~180° |
| Substituent Distance | ~2.8 Å | N/A | ~1.85 Å[7] |
| Lipophilicity (clogP) | Higher | Moderate | Lower |
| Solubility | Generally Lower | Moderate | Generally Higher[3][5] |
| Metabolic Stability | Susceptible to CYP450 oxidation | Generally Stable | High[3][4] |
| F(sp³) Fraction | 0 | 1.0 | 1.0 |
Visualization: Bioisosteric Replacement Strategy
The following diagram illustrates how the 3D BCP scaffold serves as a structural mimic for a para-substituted phenyl ring and a tert-butyl group, highlighting the preservation of key exit vectors for further molecular elaboration.
Caption: BCP as a 3D bioisostere for phenyl and tert-butyl groups.
Synthesis of this compound
The acetyl moiety serves as a versatile chemical handle, providing a reactive ketone for a wide array of subsequent transformations. Access to monosubstituted BCP ketones has been streamlined through modern radical chemistry. The following protocol is based on the copper-promoted radical acylation of [1.1.1]propellane with an aldehyde, a method noted for its mild conditions and broad substrate scope.[1][2][3]
Protocol 1: Synthesis of this compound
Rationale: This procedure generates an acyl radical from acetaldehyde, which then undergoes a strain-release addition to the central bond of [1.1.1]propellane.[3] tert-Butyl hydroperoxide (TBHP) acts as both the radical initiator and the hydrogen atom donor to terminate the chain reaction. Copper catalysis facilitates this process under mild conditions.[3]
Materials:
-
[1.1.1]Propellane solution in Et₂O (typically ~0.4 M)
-
Acetaldehyde
-
Copper(II) acetate (Cu(OAc)₂)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Cu(OAc)₂ (0.1 equiv.) and Cs₂CO₃ (2.0 equiv.).
-
Seal the vial with a septum and purge with argon.
-
Add anhydrous toluene, followed by acetaldehyde (2.0 equiv.).
-
Add the solution of [1.1.1]propellane (1.0 equiv.).
-
Add TBHP (3.0 equiv.) dropwise to the stirred solution.
-
Place the reaction vial in a preheated oil bath at 90 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of EtOAc in hexanes) to yield this compound.
Key Applications & Derivatization Protocols
The ketone functionality of this compound is a gateway to numerous critical pharmacophores. Below are protocols for its conversion into amines, alcohols, and more complex structures.
Application A: Synthesis of BCP-Amines via Reductive Amination
The introduction of an amine is a cornerstone of medicinal chemistry, often used to improve solubility and provide a key interaction point with biological targets. Reductive amination offers a robust and direct route from the BCP-ketone to the corresponding amine.
Protocol 2: Reductive Amination to 1-(1-Aminoethyl)bicyclo[1.1.1]pentane Derivatives
Rationale: This two-step, one-pot procedure first involves the formation of an intermediate imine or enamine via condensation of the ketone with a primary amine.[8] Subsequent in-situ reduction with a mild reducing agent like sodium borohydride (NaBH₄) yields the final amine. The choice of NaBH₄ is strategic; it is strong enough to reduce the iminium ion but generally does not reduce the ketone under these conditions, preventing side reactions.[9]
Materials:
-
This compound (or a related BCP ketone) (1.0 equiv.)
-
Primary amine of choice (e.g., n-hexylamine) (1.2 equiv.)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄) (1.5 equiv.)
-
Microwave reaction vials (if using microwave irradiation)
-
Aqueous hydrochloric acid (1 M HCl)
-
Aqueous sodium hydroxide (1 M NaOH)
-
Dichloromethane (DCM) for extraction
Procedure (Based on Ritter et al., 2022[8]):
-
In a reaction vial, dissolve this compound in a suitable solvent like DCM.
-
Add the primary amine (e.g., n-hexylamine).
-
Seal the vial and stir the mixture. For less reactive amines, gentle heating or microwave irradiation (e.g., 100 °C for 30 min) can be employed to drive imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates completion of the reaction.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Basify the aqueous layer with 1 M NaOH until pH > 10.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography to yield the desired BCP-amine.
Visualization: Reductive Amination Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Buy 3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethanone, 1,1-bicyclo[1.1.1]pentane-1,3-diylbis- (9CI) | 115913-30-9 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of 1-Acetylbicyclo[1.1.1]pentane as a Bioisosteric Replacement for tert-Butyl and Aryl Groups
Abstract
In the contemporary landscape of drug discovery, the pursuit of novel molecular architectures that enhance physicochemical and pharmacokinetic properties is paramount. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling bioisostere for commonly employed motifs such as tert-butyl groups, internal alkynes, and 1,4-disubstituted arenes.[1][2][3] Its rigid, three-dimensional structure offers a unique vector for substituent placement while often improving key drug-like properties, including metabolic stability and aqueous solubility.[4][5][6][7] This guide provides a detailed experimental protocol for the synthesis and strategic incorporation of 1-acetylbicyclo[1.1.1]pentane, a key building block for introducing the BCP moiety as a bioisostere for acetyl-bearing aromatic or bulky aliphatic groups.
Introduction: The Rationale for Bicyclo[1.1.1]pentane in Medicinal Chemistry
The principle of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. While classic bioisosteres often involve simple atom swaps, non-classical replacements with unique three-dimensional shapes are increasingly favored to "escape from flatland". The BCP scaffold is a prime example of such a non-classical bioisostere.[5][6]
Key Advantages of the BCP Scaffold:
-
Metabolic Stability: The strained sp³-rich carbon framework of BCP is resistant to oxidative metabolism by cytochrome P450 enzymes, a common metabolic fate for aromatic rings and tert-butyl groups.[4][5]
-
Improved Solubility: The replacement of a lipophilic aromatic ring with a more polar, saturated BCP cage can significantly enhance the aqueous solubility of a drug candidate.[5][6]
-
Novel Exit Vectors: The linear and rigid nature of the 1,3-disubstituted BCP core provides precise control over the orientation of substituents, allowing for novel interactions with biological targets.[2]
-
Reduced Non-Specific Binding: The lower lipophilicity of BCP compared to aromatic rings can reduce non-specific binding to hydrophobic pockets in off-target proteins.[5]
This protocol focuses on this compound, a versatile building block for introducing the BCP core as a replacement for moieties like the 4-acetylphenyl group or a tert-butyl ketone.
Synthesis of Key Precursor: 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)
A common and scalable route to mono-acetylated BCPs proceeds through the di-acetylated intermediate, which can be synthesized via the photochemical addition of [1.1.1]propellane to 2,3-butanedione (diacetyl).[8][9]
Workflow for the Synthesis of 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)
Caption: General cross-coupling strategies for BCP incorporation.
Protocol Example: Suzuki Coupling with an Acetyl-BCP Boronic Ester
This protocol outlines the general steps for a Suzuki coupling, a widely used and versatile cross-coupling reaction.
Materials:
-
3-Acetylbicyclo[1.1.1]pentane boronic acid pinacol ester
-
Aryl or heteroaryl bromide/iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
cataCXium A (buchwald ligand)
-
Copper(I) oxide (Cu₂O)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide, the acetyl-BCP boronic ester, copper(I) oxide, and cesium carbonate.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: In a separate vial, prepare a solution of palladium(II) acetate and cataCXium A in the chosen solvent. Add this catalyst solution to the reaction vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Best Practices
The incorporation of this compound as a bioisostere represents a powerful strategy in modern drug design to enhance the properties of lead compounds. The synthetic routes, while requiring specialized techniques such as photochemistry and the handling of strained intermediates, are becoming increasingly accessible and scalable. [8][10] Key Considerations for Success:
-
Handling of [1.1.1]Propellane: This intermediate is highly reactive and is typically generated and used in situ or stored as a dilute solution at low temperatures. [3]* Inert Reaction Conditions: Many of the coupling and organometallic reactions require strict exclusion of air and moisture.
-
Catalyst and Ligand Screening: For cross-coupling reactions, optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve high yields with complex substrates.
By following these protocols and considering the underlying chemical principles, researchers can effectively leverage the unique advantages of the BCP scaffold to develop next-generation therapeutics with improved pharmacological profiles.
References
-
Shire, B.R., and Anderson, E.A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3, 1539–1553. [Link]
-
Semantic Scholar. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. [Link]
-
Feng, Z., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 458-464. [Link]
-
Pellicciari, R., et al. (2000). Synthesis of Novel Unsymmetrically Bridgehead-substituted Phenylseleno-bicyclo[1.1.1]pentanes. Tetrahedron Letters, 41(1), 129-131. [Link]
-
ChemRxiv. (2021). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. [Link]
-
Ma, X., & Jiang, Y. (2023). Synthesis of gem-Diboromethyl-Substituted Bicyclo[1.1.1]pentanes and Their Application in Palladium-Catalyzed Cross Couplings. The Journal of Organic Chemistry, 88(4), 2043-2049. [Link]
-
Ma, X., & Jiang, Y. (2022). Synthesis of gem-diboromethyl substituted bicyclo[1.1.1]pentanes and their application in palladium-catalysed cross couplings. ChemRxiv. [Link]
-
Mykhailiuk, P.K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9531-9540. [Link]
-
Svatunek, D., et al. (2018). Synthesis of All-Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron-Catalyzed Kumada Cross-Coupling. Angewandte Chemie International Edition, 57(40), 13253-13257. [Link]
-
Burton, K.I., & MacMillan, D.W.C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537. [Link]
-
ChemRxiv. (2021). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. [Link]
-
Mykhailiuk, P.K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9531-9540. [Link]
-
Loughborough University. (n.d.). Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable. [Link]
-
EIN Presswire. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis. [Link]
-
ResearchGate. (2023). Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]
- 4. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring | TCI AMERICA [tcichemicals.com]
- 8. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethanone, 1,1-bicyclo[1.1.1]pentane-1,3-diylbis- (9CI) | 115913-30-9 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
1-Acetylbicyclo[1.1.1]pentane: A Practical Guide for Fragment-Based Drug Discovery
Introduction: Embracing the Third Dimension in Drug Discovery
The relentless pursuit of novel therapeutics has driven medicinal chemists to "escape from flatland," a paradigm shift away from predominantly two-dimensional aromatic structures towards more three-dimensional, sp³-rich molecular scaffolds.[1] This evolution in molecular design is motivated by the desire to improve the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced solubility, metabolic stability, and bioavailability.[2] Among the most promising of these three-dimensional motifs is the bicyclo[1.1.1]pentane (BCP) core.[3][4][5] This highly rigid and strained cage structure has emerged as a valuable bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups, offering a unique vector for exploring chemical space.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, quality control, and application of 1-acetylbicyclo[1.1.1]pentane, a key fragment in the BCP chemical toolbox, for fragment-based drug discovery (FBDD).
The Strategic Advantage of this compound in FBDD
The BCP scaffold offers several distinct advantages over traditional aromatic systems. Its rigid, three-dimensional structure provides a defined exit vector for substituents, allowing for precise exploration of protein binding pockets.[4] The replacement of a flat phenyl ring with a BCP moiety can significantly improve aqueous solubility and metabolic stability while maintaining or even enhancing biological activity.[7][8]
This compound, in particular, is an attractive fragment for FBDD due to several key features:
-
Ideal Fragment Size and Complexity: With a low molecular weight and simple structure, it adheres to the "Rule of Three" often applied in FBDD, making it an excellent starting point for hit identification.
-
Versatile Chemical Handle: The acetyl group provides a reactive handle for facile chemical elaboration, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
-
tert-Butyl Bioisostere: The BCP core serves as a non-lipophilic bioisostere of the tert-butyl group, a common motif in bioactive molecules that can be associated with poor metabolic stability.
-
Improved Physicochemical Properties: Incorporation of the BCP scaffold has been shown to enhance solubility and reduce non-specific binding of parent compounds.[4][9]
The following table summarizes the comparative physicochemical properties of a hypothetical compound containing a tert-butyl group versus its BCP analogue.
| Property | tert-Butyl Analog | BCP Analog | Rationale for Improvement with BCP |
| Calculated LogP (cLogP) | Higher | Lower | The sp³-rich BCP core is less lipophilic than the corresponding tert-butyl group. |
| Aqueous Solubility | Lower | Higher | Reduced lipophilicity and disruption of crystal packing can lead to improved solubility. |
| Metabolic Stability | Potentially Lower | Higher | The BCP cage is generally more resistant to metabolic degradation than alkyl groups.[4] |
| Molecular Shape | Spherical | Rigid, linear | The defined vector of the BCP allows for more specific interactions within a binding pocket. |
Synthesis and Quality Control of this compound
A robust and scalable synthesis of high-purity fragments is a cornerstone of any successful FBDD campaign. While various methods for the synthesis of BCP ketones have been explored, a practical approach for the preparation of this compound involves the radical acylation of [1.1.1]propellane.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound via Radical Acylation
Disclaimer: This protocol is a representative procedure based on established methods for radical acylation of [1.1.1]propellane. Researchers should consult the primary literature and perform appropriate risk assessments before conducting any chemical synthesis.
Materials:
-
Solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether)
-
Acetaldehyde
-
Photoreactor or a suitable light source (e.g., 365 nm LED)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Anhydrous solvents for reaction and purification
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Procedure:
-
Reaction Setup: In a photoreactor vessel under an inert atmosphere, charge a solution of [1.1.1]propellane.
-
Reagent Addition: Add an excess of acetaldehyde to the propellane solution. The use of excess acetaldehyde helps to drive the reaction to completion.
-
Initiation: Irradiate the reaction mixture with a suitable light source (e.g., 365 nm) at room temperature. The reaction progress can be monitored by techniques such as GC-MS or TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acetaldehyde and solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Quality Control of this compound for FBDD Libraries
The quality and integrity of a fragment library are paramount for the success of a screening campaign.
1. Purity Assessment:
-
¹H and ¹³C NMR Spectroscopy: Acquire high-resolution NMR spectra to confirm the chemical structure and assess for the presence of any impurities. The purity should ideally be >95%.
-
LC-MS/GC-MS: Use mass spectrometry coupled with a chromatographic method to confirm the molecular weight and assess purity.
2. Solubility Determination:
-
Kinetic and Thermodynamic Solubility: Determine the solubility of the fragment in the screening buffer. A minimum solubility of 200 µM is often desired for biophysical assays.
-
Visual Inspection: Prepare a stock solution (e.g., 100 mM in DMSO) and dilute it into the screening buffer. Visually inspect for any precipitation.
3. Stability Assessment:
-
Freeze-Thaw Stability: Subject the fragment solution to several freeze-thaw cycles and re-analyze by LC-MS to ensure no degradation has occurred.
-
Long-Term Stability: Store the fragment in the screening buffer at the intended screening temperature for a prolonged period (e.g., 24-48 hours) and assess for degradation.
Application in Fragment Screening
This compound can be readily incorporated into a fragment library for screening against a variety of biological targets. Biophysical methods such as Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are well-suited for detecting the weak binding affinities typical of fragments.
Caption: General workflow for fragment-based drug discovery.
Protocol 3: Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures changes in refractive index upon binding of an analyte (fragment) to a ligand (target protein) immobilized on a sensor surface.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified target protein
-
Fragment library containing this compound
-
Screening buffer
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Fragment Screening: Inject the fragments from the library over the immobilized protein surface at a defined concentration (e.g., 100 µM).
-
Data Analysis: Monitor the binding responses (in Resonance Units, RU). Hits are identified as fragments that show a significant and reproducible binding signal compared to a reference surface.
-
Dose-Response Analysis: For identified hits, perform a dose-response experiment by injecting a series of fragment concentrations to determine the binding affinity (K_D).
Protocol 4: Fragment Screening using NMR Spectroscopy
NMR-based screening methods can detect fragment binding by observing changes in either the protein or the ligand NMR spectrum.
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
¹⁵N-labeled target protein (for protein-observed methods)
-
Fragment library containing this compound
-
NMR tubes
-
Screening buffer containing D₂O
Procedure (Protein-Observed ¹H-¹⁵N HSQC):
-
Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the screening buffer.
-
Fragment Addition: Add a stock solution of the fragment (or a mixture of fragments) to the protein sample to a final concentration of, for example, 250 µM.
-
Data Acquisition: Acquire another ¹H-¹⁵N HSQC spectrum.
-
Data Analysis: Compare the two spectra. Chemical shift perturbations (CSPs) of specific protein resonances upon fragment addition indicate binding. The location of the perturbed residues can provide information about the binding site.
-
Affinity Determination: For confirmed hits, perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing fragment concentrations to determine the dissociation constant (K_D).
Hit Validation and Elaboration
Once initial hits are identified, it is crucial to validate them using orthogonal biophysical techniques to eliminate false positives. Validated hits, such as this compound, can then be advanced to the hit-to-lead stage. The acetyl group serves as a convenient anchor point for chemical modifications, allowing for fragment growing or linking strategies to improve potency and selectivity.
Conclusion
This compound is a valuable and versatile fragment for modern drug discovery campaigns. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive alternative to traditional aromatic and aliphatic motifs. By employing robust synthetic and quality control procedures, and utilizing sensitive biophysical screening techniques, researchers can effectively leverage this powerful building block to accelerate the discovery of novel therapeutics. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this compound in fragment-based drug discovery programs.
References
-
Urbanska, K., Ritterling, F., Twamley, B., Cseh, O., Levchenko, V., Ripenko, V., Mykhailiuk, P. K., & Senge, M. (2025). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. ResearchGate. [Link]
-
Urbanska, K., Ritterling, F., Twamley, B., Cseh, O., Levchenko, V., Ripenko, V., Mykhailiuk, P. K., & Senge, M. (2025). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. [Link]
-
Urbanska, K., Ritterling, F., Twamley, B., Cseh, O., Levchenko, V., Ripenko, V., Mykhailiuk, P. K., & Senge, M. (2025). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. ChemRxiv. [Link]
-
Urbanska, K., Ritterling, F., Twamley, B., Cseh, O., Levchenko, V., Ripenko, V., Mykhailiuk, P. K., & Senge, M. (2025). A) Synthesis of the bicyclo[1.1.1]pentane framework through carbene... ResearchGate. [Link]
-
(2024). Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. [Link]
-
Mykhailiuk, P. K., & Ripenko, V. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Bicyclo(1.1.1)pentane. PubChem. [Link]
-
Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
Moody, C. J., & Bull, J. A. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PubMed Central. [Link]
-
Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Cambridge Open Engage. [Link]
-
Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
Pu, Q., Zhang, H., Liu, Y., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. PubMed. [Link]
-
Stepan, A. F., Subramanyam, C., Efremov, I. V., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. PubMed. [Link]
-
Senge, M. O., & Urbanska, K. (2025). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. ACS Publications. [Link]
-
Davies, H. M. L., & Morton, D. (2016). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Ethanone, 1,1-bicyclo[1.1.1]pentane-1,3-diylbis- (9CI) | 115913-30-9 [chemicalbook.com]
- 5. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Anwendungs- und Protokollleitfaden: Derivatisierung der Acetylgruppe an 1-Acetylbicyclo[1.1.1]pentan
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Bicyclo[1.1.1]pentan (BCP) hat sich als entscheidendes Gerüst in der modernen medizinischen Chemie etabliert und dient als dreidimensionaler, gesättigter Bioisoster für para-substituierte Benzolringe, Alkine und tert-Butylgruppen.[1][2] Die Einführung von BCP-Motiven in Wirkstoffkandidaten führt häufig zu verbesserten physikochemischen Eigenschaften, wie einer erhöhten Löslichkeit und metabolischen Stabilität, während die biologische Aktivität erhalten bleibt oder sogar gesteigert wird.[2][3] 1-Acetylbicyclo[1.1.1]pentan ist ein besonders wertvoller Baustein, da seine Acetylgruppe als vielseitiger chemischer Ankerpunkt für eine breite Palette von nachgeschalteten Funktionalisierungen dient. Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Erläuterungen für Schlüsselreaktionen zur Derivatisierung dieser Ketogruppe und ermöglicht es Forschern, die chemische Vielfalt von BCP-haltigen Molekülen gezielt zu erweitern.
Einführung: Die strategische Bedeutung von 1-Acetylbicyclo[1.1.1]pentan
Die Abkehr von planaren, aromatischen Strukturen ("Escape from Flatland") ist ein zentrales Paradigma in der modernen Wirkstoffentwicklung. Das BCP-Gerüst ahmt die Vektoren von para-substituierten Arenen nach, führt jedoch eine ausgeprägte sp³-Hybridisierung ein, was oft zu vorteilhafteren ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) führt.[2] Die Acetylgruppe an der Brückenkopfposition von 1-Acetyl-BCP ist ein idealer Ausgangspunkt für Synthesen, da sie zugänglich ist für:
-
Nukleophile Additionen: Umwandlung in sekundäre und tertiäre Alkohole.
-
Olefinierungen: Bildung von C=C-Doppelbindungen.
-
α-Funktionalisierung: Modifikation der zur Carbonylgruppe benachbarten Position.
-
Umlagerungsreaktionen: Umwandlung in Ester und abgeleitete funktionelle Gruppen.
Dieser Leitfaden konzentriert sich auf die praktischsten und robustesten Methoden zur Nutzung dieser Reaktivität.
Reduktion zu sekundären Alkoholen
Die Umwandlung der Ketogruppe in einen sekundären Alkohol ist eine der fundamentalsten Derivatisierungen. Der resultierende Alkohol, 1-(Bicyclo[1.1.1]pentan-1-yl)ethan-1-ol, dient als Vorläufer für Ether, Ester oder kann weiter zu anderen funktionellen Gruppen oxidiert werden. Die Reduktion mit Natriumborhydrid (NaBH₄) ist aufgrund ihrer milden Bedingungen, hohen Selektivität für Ketone und einfachen Durchführung die Methode der Wahl.
Wissenschaftlicher Hintergrund
Natriumborhydrid ist ein Hydrid-Transfer-Reagenz. Das Hydrid-Ion (H⁻) agiert als Nukleophil und greift das elektrophile Carbonyl-Kohlenstoffatom an. Dieser Schritt bricht die π-Bindung der C=O-Gruppe und erzeugt ein intermediäres Alkoxid. Eine anschließende wässrige Aufarbeitung protoniert das Alkoxid zum gewünschten Alkohol. Die Reaktion ist hochselektiv für Aldehyde und Ketone und reduziert typischerweise keine Ester oder Carbonsäuren, was ihre Anwendung in komplexen Molekülen vereinfacht.
Experimentelles Protokoll: NaBH₄-Reduktion
Materialien:
-
1-Acetylbicyclo[1.1.1]pentan
-
Natriumborhydrid (NaBH₄)
-
Methanol (MeOH), wasserfrei
-
Diethylether (Et₂O)
-
1 M Salzsäure (HCl)
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben, Magnetrührer, Eisbad
Prozedur:
-
Reaktionsaufbau: Lösen Sie 1-Acetylbicyclo[1.1.1]pentan (1,0 Äq.) in wasserfreiem Methanol (ca. 0,2 M Konzentration) in einem Rundkolben. Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Reagenzzugabe: Fügen Sie Natriumborhydrid (1,5 Äq.) langsam und portionsweise zur gekühlten Lösung hinzu. Eine Gasentwicklung (Wasserstoff) kann beobachtet werden.
-
Reaktion: Rühren Sie die Mischung für 1 Stunde bei 0 °C. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Aufarbeitung (Quenchen): Quenchen Sie die Reaktion vorsichtig durch langsame Zugabe von 1 M HCl bei 0 °C, bis die Gasentwicklung aufhört und die Lösung einen pH-Wert von ~6-7 erreicht.
-
Extraktion: Entfernen Sie das Methanol unter reduziertem Druck. Lösen Sie den Rückstand in Wasser und extrahieren Sie die wässrige Phase dreimal mit Diethylether.
-
Waschen & Trocknen: Vereinigen Sie die organischen Phasen, waschen Sie sie einmal mit Sole, trocknen Sie sie über wasserfreiem MgSO₄ und filtrieren Sie.
-
Reinigung: Entfernen Sie das Lösungsmittel im Rotationsverdampfer. Das Rohprodukt kann bei Bedarf durch Säulenchromatographie (Kieselgel, Hexan/Ethylacetat-Gradient) gereinigt werden, um hochreines 1-(Bicyclo[1.1.1]pentan-1-yl)ethan-1-ol zu erhalten.
Abbildung 1: Workflow für die Reduktion von 1-Acetyl-BCP.
C-C-Kopplung durch Grignard-Reaktion
Die Addition von Grignard-Reagenzien (R-MgX) an die Acetylgruppe ist eine robuste Methode zur Bildung von tertiären Alkoholen und zur Einführung neuer Kohlenstoffgerüste.[4][5] Diese Reaktion erweitert die molekulare Komplexität erheblich und ermöglicht den Zugang zu einer breiten Palette von Analoga.
Wissenschaftlicher Hintergrund
Grignard-Reagenzien sind stark nukleophile Organometallverbindungen. Der an Magnesium gebundene Kohlenstoff ist stark polarisiert und trägt eine partielle negative Ladung, was ihn zu einem potenten Kohlenstoff-Nukleophil macht. Der Mechanismus beinhaltet den Angriff dieses Nukleophils auf den Carbonyl-Kohlenstoff, was zur Bildung eines tetraedrischen Magnesiumalkoxid-Intermediats führt. Die anschließende saure Aufarbeitung protoniert das Alkoxid und liefert den tertiären Alkohol.[5] Die Reaktion muss unter streng wasserfreien Bedingungen durchgeführt werden, da Grignard-Reagenzien auch starke Basen sind und durch protische Lösungsmittel oder sogar Spuren von Wasser sofort zerstört werden.
Experimentelles Protokoll: Grignard-Addition
Materialien:
-
1-Acetylbicyclo[1.1.1]pentan
-
Grignard-Reagenz (z.B. Methylmagnesiumbromid, 3 M in Et₂O)
-
Tetrahydrofuran (THF), wasserfrei
-
Gesättigte Ammoniumchloridlösung (NH₄Cl)
-
Diethylether (Et₂O)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Schlenk-Apparatur, Spritzen, Argon-Atmosphäre
Prozedur:
-
Reaktionsaufbau: Trocknen Sie einen Schlenk-Kolben im Ofen und lassen Sie ihn unter Argon abkühlen. Geben Sie 1-Acetylbicyclo[1.1.1]pentan (1,0 Äq.) in den Kolben und lösen Sie es in wasserfreiem THF (ca. 0,3 M). Kühlen Sie die Lösung auf 0 °C.
-
Reagenzzugabe: Fügen Sie das Grignard-Reagenz (1,2 Äq.) langsam über eine Spritze zur gerührten Lösung unter Argon hinzu.
-
Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-3 Stunden. Überwachen Sie den vollständigen Verbrauch des Ausgangsmaterials mittels DC.
-
Aufarbeitung (Quenchen): Kühlen Sie die Reaktion wieder auf 0 °C und quenchen Sie sie vorsichtig durch langsame Zugabe von gesättigter NH₄Cl-Lösung.
-
Extraktion: Extrahieren Sie die Mischung dreimal mit Diethylether.
-
Waschen & Trocknen: Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über Na₂SO₄ und filtrieren Sie.
-
Reinigung: Entfernen Sie das Lösungsmittel unter reduziertem Druck. Reinigen Sie den Rückstand mittels Säulenchromatographie (Kieselgel, Hexan/Ethylacetat), um den gewünschten tertiären Alkohol zu isolieren.
| Reagenz (R in R-MgX) | Produkt | Typische Ausbeute |
| Methylmagnesiumbromid | 2-(Bicyclo[1.1.1]pentan-1-yl)propan-2-ol | Hoch |
| Phenylmagnesiumbromid | 1-(Bicyclo[1.1.1]pentan-1-yl)-1-phenylethan-1-ol | Gut bis Hoch |
| Vinylmagnesiumbromid | 1-(Bicyclo[1.1.1]pentan-1-yl)prop-2-en-1-ol | Gut |
Tabelle 1: Beispiele für Grignard-Additionen an 1-Acetyl-BCP.
Olefinierung mittels Wittig-Reaktion
Die Wittig-Reaktion wandelt die Carbonylgruppe in eine C=C-Doppelbindung um und ist eine der wichtigsten Methoden zur Synthese von Alkenen.[6] Sie ermöglicht die Einführung von exozyklischen Doppelbindungen am BCP-Gerüst, die als weitere Ankerpunkte für Reaktionen wie Hydrierung, Halogenierung oder Epoxidierung dienen können.
Wissenschaftlicher Hintergrund
Die Reaktion nutzt ein Phosphoniumylid (Wittig-Reagenz), das in situ aus einem Phosphoniumsalz und einer starken Base hergestellt wird.[7] Das nukleophile Ylid-Kohlenstoffatom greift den Carbonyl-Kohlenstoff an und bildet ein zwitterionisches Betain-Intermediat, das schnell zu einem viergliedrigen Oxaphosphetan-Ring schließt. Dieser Ring zerfällt in einer konzertierten [2+2]-Retro-Cycloaddition, um das thermodynamisch sehr stabile Triphenylphosphinoxid und das gewünschte Alken zu bilden.[8] Die Stereochemie des resultierenden Alkens hängt von der Stabilität des Ylids ab:
-
Nicht-stabilisierte Ylide (z.B. aus Alkylhalogeniden) führen typischerweise zum (Z)-Alken.
-
Stabilisierte Ylide (mit elektronenziehenden Gruppen) ergeben bevorzugt das (E)-Alken.
Experimentelles Protokoll: Wittig-Olefinierung
Materialien:
-
Methyltriphenylphosphoniumbromid (für Methylenierung)
-
Kalium-tert-butylat (KOtBu)
-
1-Acetylbicyclo[1.1.1]pentan
-
Tetrahydrofuran (THF), wasserfrei
-
Hexan
-
Argon-Atmosphäre
Prozedur:
-
Ylid-Herstellung: Suspendieren Sie Methyltriphenylphosphoniumbromid (1,1 Äq.) in wasserfreiem THF in einem Schlenk-Kolben unter Argon. Kühlen Sie die Suspension auf 0 °C und fügen Sie KOtBu (1,1 Äq.) hinzu. Die Mischung färbt sich typischerweise tiefgelb oder orange, was auf die Bildung des Ylids hinweist. Rühren Sie für 1 Stunde bei 0 °C.
-
Reaktion: Lösen Sie 1-Acetylbicyclo[1.1.1]pentan (1,0 Äq.) in wasserfreiem THF und fügen Sie es langsam zur Ylid-Suspension bei 0 °C hinzu.
-
Reaktionsverlauf: Lassen Sie die Reaktion über Nacht auf Raumtemperatur erwärmen.
-
Aufarbeitung: Quenchen Sie die Reaktion mit Wasser. Extrahieren Sie die wässrige Phase dreimal mit Hexan (das Produkt ist sehr unpolar).
-
Reinigung: Vereinigen Sie die organischen Phasen. Das als Nebenprodukt gebildete Triphenylphosphinoxid ist oft schwer zu entfernen. Eine Filtration durch einen kurzen Pfropfen Kieselgel (reines Hexan als Eluent) ist in der Regel ausreichend, um das reine Alken, 1-(Prop-1-en-2-yl)bicyclo[1.1.1]pentan, zu isolieren.
Abbildung 2: Schematische Darstellung der Wittig-Reaktion.
Umwandlung in Ester durch Baeyer-Villiger-Oxidation
Die Baeyer-Villiger-Oxidation ist eine elegante Methode, um ein Keton in einen Ester umzuwandeln. Diese Reaktion ist besonders wertvoll, da sie die funktionelle Gruppe grundlegend verändert und den Zugang zu Carbonsäuren (durch Hydrolyse), Amiden (durch Aminolyse) und anderen Carbonsäurederivaten eröffnet.
Wissenschaftlicher Hintergrund
Die Reaktion verwendet eine Persäure, typischerweise meta-Chlorperbenzoesäure (m-CPBA), um ein Sauerstoffatom neben die Carbonylgruppe einzufügen. Der Mechanismus beginnt mit dem Angriff der Persäure auf das Keton, was zu einem tetraedrischen Intermediat führt (Criegee-Intermediat). Anschließend wandert eine der Alkylgruppen zum benachbarten Sauerstoffatom, während die Carboxylatgruppe als gute Abgangsgruppe abgespalten wird.[9] Die Migrationsfähigkeit der Gruppen ist entscheidend: H > tert-Alkyl > sek-Alkyl ≈ Phenyl > prim-Alkyl > Methyl. Im Fall von 1-Acetyl-BCP konkurrieren die BCP-Gruppe (ein tertiärer Alkylrest) und die Methylgruppe. Aufgrund der höheren Migrationsfähigkeit der tertiären BCP-Gruppe wird erwartet, dass diese wandert und Bicyclo[1.1.1]pentan-1-yl-acetat entsteht.
Experimentelles Protokoll: Baeyer-Villiger-Oxidation
Materialien:
-
1-Acetylbicyclo[1.1.1]pentan
-
meta-Chlorperbenzoesäure (m-CPBA, ~77%)
-
Dichlormethan (DCM), wasserfrei
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Prozedur:
-
Reaktionsaufbau: Lösen Sie 1-Acetylbicyclo[1.1.1]pentan (1,0 Äq.) in wasserfreiem DCM.
-
Reagenzzugabe: Fügen Sie m-CPBA (1,5 Äq.) portionsweise bei Raumtemperatur hinzu. Die Reaktion ist oft leicht exotherm.
-
Reaktion: Rühren Sie die Mischung bei Raumtemperatur und überwachen Sie den Fortschritt mittels DC (Färbung mit Kaliumpermanganat-Lösung zur Visualisierung von Persäuren). Die Reaktion dauert in der Regel 12-24 Stunden.
-
Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie mehrmals mit gesättigter NaHCO₃-Lösung (um überschüssige Persäure und m-Chlorbenzoesäure zu entfernen), gefolgt von Wasser und Sole.
-
Trocknen & Reinigung: Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel. Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Kieselgel, Hexan/Ethylacetat), um Bicyclo[1.1.1]pentan-1-yl-acetat zu erhalten.
Referenzen
-
Huw M. L. Davies, Djamaladdin G. Musaev, Lý Đức, Joshua K. Sailer. (2025). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C═C, C–C Functionalization Reactions. J AM CHEM SOC.
-
Verschiedene Autoren. (2024). Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane. Angewandte Chemie International Edition.
-
Stepan, A. F., et al. (2012). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ACS Central Science.
-
Mykhailiuk, P. K., et al. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science.
-
Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Chemistry.
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
-
LookChem. (n.d.). Bicyclo[1.1.1]pentane-1-carboxylic acid. LookChem.
-
BLDpharm. (2021). Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
-
O'Brien, P., et al. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Organic Letters.
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
-
Zhang, W., et al. (2022). Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones. Organic Letters.
-
Della, E. W., & Head, N. J. (1995). Synthesis of Novel Unsymmetrically Bridgehead-Substituted Phenylselenobicyclo[1.1.1]pentanes. The Journal of Organic Chemistry.
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube.
-
Della, E. W., & Head, N. J. (1995). Synthesis of Novel Unsymmetrically Bridgehead-substituted Phenylselenobicyclo[1.1.1]pentanes. ResearchGate.
-
Wikipedia. (n.d.). Wittig reaction. Wikipedia.
-
Stepan, A. F., et al. (2012). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters.
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. NROChemistry.
-
Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts.
-
Stepan, A. F., et al. (2021). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry.
Sources
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. lookchem.com [lookchem.com]
Application Note: A Scalable, Flow-Based Synthesis of 1-Acetylbicyclo[1.1.1]pentane for Preclinical Supply
Abstract
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical three-dimensional bioisostere for para-substituted phenyl rings and other linear linkers in modern drug discovery. Its incorporation into bioactive molecules has been shown to enhance key physicochemical properties such as aqueous solubility and metabolic stability, while maintaining or improving biological activity.[1][2] This application note provides a comprehensive, scalable, and robust protocol for the synthesis of 1-acetylbicyclo[1.1.1]pentane, a key building block for preclinical drug candidates. The described workflow leverages a high-throughput, continuous-flow photochemical key step, enabling the production of kilogram quantities of a crucial intermediate, followed by a reliable batch functionalization to yield the final product. This guide is intended to equip researchers with the practical knowledge to produce multi-gram to kilogram quantities of this compound, thereby facilitating its broader application in preclinical studies.
Introduction: The Strategic Value of Bicyclo[1.1.1]pentane in Drug Design
The principle of "escaping from flatland" has become a guiding tenet in contemporary medicinal chemistry, advocating for the incorporation of three-dimensional scaffolds to improve the drug-like properties of new chemical entities.[1] The bicyclo[1.1.1]pentane (BCP) core is an exemplary embodiment of this principle. As a non-classical bioisostere of the para-substituted phenyl ring, the BCP moiety offers a similar vector for substituent placement but with a significantly different electronic and conformational profile.[1][3] This often translates into tangible benefits for drug candidates, including:
-
Enhanced Solubility: The replacement of a flat, aromatic ring with a saturated, rigid BCP core can disrupt crystal packing and reduce lipophilicity, leading to improved aqueous solubility.[2][4]
-
Improved Metabolic Stability: The sp³-hybridized carbon framework of the BCP is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[1][5]
-
Novel Chemical Space: The unique geometry of the BCP scaffold allows for the exploration of novel vector space around a pharmacophore, potentially leading to improved potency and selectivity, as well as providing access to new intellectual property.
The growing demand for BCP-containing building blocks in preclinical development necessitates the availability of scalable and efficient synthetic routes. This document outlines a proven pathway to this compound, starting from the highly strained but synthetically valuable precursor, [1.1.1]propellane.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a multi-step sequence commencing with the photochemical addition of [1.1.1]propellane to 2,3-butanedione (diacetyl). This key transformation is amenable to large-scale production using a continuous-flow photoreactor. The resulting 1,3-diacetylbicyclo[1.1.1]pentane is a versatile intermediate which is then converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. A selective mono-protection and subsequent functionalization sequence yields the target mono-acetyl compound.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Kilogram-Scale Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane via Continuous-Flow Photochemistry
The reaction of the highly strained central bond of [1.1.1]propellane with radical species is the most common entry into the BCP scaffold. The photochemical reaction with diacetyl is particularly efficient and has been successfully scaled to produce over a kilogram of the diketone intermediate in a single day using a flow reactor.[4][6]
Rationale for Flow Chemistry:
-
Safety: The in-situ generation and immediate consumption of the highly reactive [1.1.1]propellane in a small, irradiated volume minimizes the risks associated with handling large quantities of this energetic molecule.
-
Efficiency: The high surface-area-to-volume ratio in a flow reactor allows for uniform irradiation and efficient heat dissipation, leading to higher yields and cleaner reactions compared to batch processes.
-
Scalability: Production capacity can be easily increased by extending the reaction time or by "numbering-up" (running multiple reactors in parallel), without the need for re-optimization.
Protocol 1: Flow Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane
Materials and Reagents:
-
[1.1.1]Propellane solution (0.7 M in diethyl ether)
-
2,3-Butanedione (Diacetyl), 99%
-
Diethyl ether (anhydrous)
-
Flow photoreactor system equipped with a high-power 365 nm LED array
-
Peristaltic or HPLC pumps
-
Back pressure regulator (optional, but recommended)
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a stock solution of [1.1.1]propellane at approximately 0.7 M in diethyl ether. Caution: [1.1.1]Propellane is highly volatile and reactive. Handle only in a well-ventilated fume hood, under an inert atmosphere, and at low temperatures.
-
Prepare a solution of 2,3-butanedione (1.0 equivalent relative to propellane) in anhydrous diethyl ether. Degas this solution with argon for at least 30 minutes.
-
-
System Setup:
-
Assemble the flow photoreactor according to the manufacturer's instructions. Ensure the reactor coils are clean and dry.
-
Prime the pumps and tubing with anhydrous diethyl ether.
-
-
Reaction Execution:
-
Using two separate pumps, introduce the [1.1.1]propellane solution and the 2,3-butanedione solution into a T-mixer just prior to the photoreactor coil.
-
Activate the 365 nm LED array.
-
Pump the combined reaction mixture through the irradiated coil at a flow rate that provides the desired residence time (typically 10-20 minutes).[3]
-
Collect the output from the reactor in a cooled receiving flask.
-
-
Work-up and Isolation:
-
Upon completion of the run, concentrate the collected solution under reduced pressure using a rotary evaporator.
-
The crude 1,3-diacetylbicyclo[1.1.1]pentane is often of sufficient purity (>90%) for use in the subsequent step.[4] If necessary, further purification can be achieved by distillation or chromatography.
-
| Parameter | Lab-Scale (Batch) | Scale-Up (Flow) |
| Scale | 1-5 g | 0.5 - 1.5 kg |
| Reactor | Pyrex flask | FEP tubing coil photoreactor |
| Light Source | Mercury lamp | 365 nm LED array |
| Reaction Time | 8-12 hours | 6-8 hours (continuous) |
| Typical Yield | 50-65% | >90%[4][6] |
| Safety | Higher risk due to batch size | Enhanced safety profile |
Part 2: Synthesis of this compound from the Diketo-Intermediate
With a scalable route to the C2-symmetric diketone established, the next phase involves the selective functionalization to yield the mono-acetyl product. A reliable method proceeds through the di-acid, which can be synthesized in large quantities via a haloform reaction.
Protocol 2.1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
-
Haloform Reaction:
-
In a large reaction vessel, prepare a solution of sodium hypobromite by slowly adding bromine (7.5 equiv.) to a cooled (0 °C) solution of sodium hydroxide (15 equiv.) in water.
-
To this solution, add a solution of crude 1,3-diacetylbicyclo[1.1.1]pentane (1.0 equiv.) in dioxane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir overnight at room temperature.
-
Work-up involves quenching with a reducing agent (e.g., sodium thiosulfate), extraction of unreacted material with an organic solvent, acidification of the aqueous layer with concentrated HCl, and extraction of the diacid product with ethyl acetate. The product is isolated by evaporation of the solvent. This process has been used to produce the diacid on a 500 g scale.[4]
-
Protocol 2.2: Selective Mono-Esterification and Conversion to this compound
-
Selective Mono-esterification:
-
Suspend the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv.) in a suitable alcohol (e.g., methanol or ethanol, which also acts as the solvent) with a catalytic amount of strong acid (e.g., H₂SO₄).
-
Heat the reaction to reflux and monitor by TLC or LC-MS. The reaction is stopped when the optimal ratio of mono-ester to di-ester and starting material is observed.
-
Isolate the mono-ester product by aqueous work-up and chromatography.
-
-
Conversion to the Ketone:
-
Convert the remaining carboxylic acid of the mono-ester to an activated species, such as an acyl chloride (using oxalyl chloride or thionyl chloride) or a Weinreb amide.
-
React the activated intermediate with a suitable organometallic reagent. For example, react the acyl chloride with methylmagnesium bromide in the presence of a copper or iron catalyst, or react the Weinreb amide with methylmagnesium bromide.
-
The final ester can be hydrolyzed to the carboxylic acid if desired, or used in further synthetic steps.
-
Quality Control and Characterization
Ensuring the purity and identity of the final this compound is critical for its use in preclinical studies. A combination of chromatographic and spectroscopic techniques should be employed.
| Technique | Expected Results for this compound |
| ¹H NMR | Two singlets for the BCP cage protons (bridgehead and bridge), a singlet for the acetyl methyl protons. |
| ¹³C NMR | Signals corresponding to the BCP cage carbons, the acetyl carbonyl carbon, and the acetyl methyl carbon. |
| GC-MS | A single major peak in the chromatogram with a molecular ion peak corresponding to the mass of the product. |
| HPLC | A single major peak with purity >95% (or as required by preclinical specifications). |
Conclusion
The synthetic pathway detailed in this application note provides a reliable and scalable method for the production of this compound, a valuable building block for preclinical drug discovery. By leveraging a continuous-flow photochemical process for the key C-C bond-forming step, this protocol addresses the challenges of safety and scalability often associated with the synthesis of BCP derivatives. The subsequent functional group manipulations provide a robust route to the final product, enabling medicinal chemists and drug development professionals to access multi-gram quantities of this important scaffold for the advancement of their research programs.
References
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061–14068. Available at: [Link]
-
Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]
-
Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone. PubChem Compound Summary for CID 11159413. Retrieved January 14, 2026, from [Link]
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. Available at: [Link]
-
Mykhailiuk, P. K. (2024). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. ChemRxiv. Available at: [Link]
-
Pu, Q., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters, 11(9), 1731–1739. Available at: [Link]
-
Ma, X., & Pham, L. N. (2020). Selected Topics in the Syntheses of Bicyclo[1.1.1]Pentane (BCP) Analogues. Asian Journal of Organic Chemistry. Available at: [Link]
-
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. Available at: [Link]
Sources
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. | Semantic Scholar [semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-Acetylbicyclo[1.1.1]pentane in Agrochemical Research
Introduction: The Rise of a Three-Dimensional Scaffold in Agrochemical Design
In the continuous quest for more effective, sustainable, and patentable agrochemicals, researchers are increasingly looking beyond traditional chemical scaffolds. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a powerful tool in this endeavor, offering a rigid, three-dimensional alternative to commonly used aromatic and aliphatic groups.[1] 1-Acetylbicyclo[1.1.1]pentane, and its derivatives, serve as a key building block for introducing the BCP core into novel active ingredients, particularly in the fungicide and insecticide sectors.
The primary driver for the adoption of the BCP scaffold is its role as a non-classical bioisostere . It can effectively mimic the spatial arrangement of para-substituted phenyl rings, internal alkynes, and tert-butyl groups, which are ubiquitous in agrochemical structures.[1][2] This bioisosteric replacement can lead to significant improvements in the physicochemical properties of a molecule, a concept often referred to as "escaping from flatland."[1]
Key Advantages of Incorporating the BCP Scaffold:
-
Enhanced Aqueous Solubility: The replacement of a flat, lipophilic phenyl ring with a saturated, three-dimensional BCP cage often leads to a significant increase in a compound's solubility.[1][2] This is a critical parameter for agrochemicals, as it can improve their uptake and translocation within the plant.
-
Improved Metabolic Stability: The C(sp³)-rich nature of the BCP core makes it more resistant to metabolic degradation by enzymes such as cytochrome P450s, compared to electron-rich aromatic rings.[1] This can result in longer-lasting efficacy in the field.
-
Novel Chemical Space and Intellectual Property: The unique structure of BCP allows for the creation of novel agrochemicals with distinct structures from existing products, providing a pathway to new patents.[3]
-
Reduced Non-Specific Binding: The less "greasy" nature of the BCP scaffold compared to a phenyl ring can reduce non-specific binding to off-target proteins and soil components, potentially leading to a better ecotoxicological profile.[1]
These advantageous properties have led to the exploration of BCP-containing compounds in various agrochemical classes, with a notable focus on Succinate Dehydrogenase Inhibitors (SDHIs) , a critical class of fungicides.
Application Focus: BCPs in Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
SDHI fungicides act by inhibiting complex II of the mitochondrial respiratory chain in fungi, a crucial enzyme for their energy production.[4][5][6] Many commercial SDHIs, such as boscalid, feature a carboxamide linkage between an amine-containing heterocyclic or aromatic ring and a substituted carboxylic acid. The BCP scaffold is an ideal candidate for modifying the carboxylic acid portion of these molecules.
By replacing a phenyl ring with a BCP core in an SDHI fungicide, researchers can fine-tune the molecule's properties to potentially achieve:
-
Broader spectrum of fungal control.
-
Improved systemic movement within the plant.
-
Enhanced rainfastness and photostability.
-
Activity against fungal strains resistant to existing SDHIs.
The following sections will detail the synthetic pathways to access key BCP building blocks from this compound precursors and provide a protocol for the synthesis of a model BCP-containing SDHI fungicide.
Synthetic Pathways and Key Intermediates
The journey from readily available starting materials to a functionalized BCP-containing agrochemical involves several key steps. A common and scalable entry point is the photochemical synthesis of 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one), a diketone that serves as a precursor to this compound derivatives.
Diagram: Synthetic Pathway to a BCP-Carboxamide Fungicide
Caption: Synthetic route from [1.1.1]propellane to a model BCP-containing SDHI fungicide.
Experimental Protocols
The following protocols are provided as a guide for researchers. All procedures should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment.
Protocol 1: Large-Scale Synthesis of 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)
This protocol is adapted from a published large-scale synthesis and provides a key starting material.[7]
Rationale: A photochemical flow reaction is employed for its scalability and efficiency in constructing the strained BCP core from [1.1.1]propellane and diacetyl.[7]
Materials:
-
Solution of [1.1.1]propellane in diethyl ether (Et₂O)
-
Diacetyl
-
Flow photoreactor equipped with a 365 nm LED light source
-
Rotary evaporator
Procedure:
-
Prepare a solution of [1.1.1]propellane and diacetyl in Et₂O. The molar ratio should be approximately 1:1.
-
Degas the solution with argon for 15-20 minutes.
-
Pump the reaction mixture through the flow photoreactor at a determined flow rate to ensure sufficient irradiation time. The reactor should be cooled to maintain a constant temperature.
-
Collect the output from the photoreactor in a receiving flask.
-
Once all the starting material has been passed through the reactor, concentrate the collected solution under reduced pressure using a rotary evaporator.
-
The resulting crude product, 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one), is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic Acid
Rationale: A controlled haloform reaction on the diketone allows for the selective conversion of one acetyl group to a carboxylic acid, yielding the desired mono-functionalized BCP building block.
Materials:
-
1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or Sodium hypochlorite (NaOCl) solution
-
Dioxane or other suitable solvent
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine to a cooled solution of sodium hydroxide in water.
-
Dissolve the BCP diketone in dioxane.
-
Cool the diketone solution in an ice bath and slowly add the sodium hypobromite solution. The reaction is exothermic and should be controlled.
-
Allow the reaction to stir overnight at room temperature.
-
Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate) to destroy any excess hypobromite.
-
Extract the aqueous phase with a non-polar solvent (e.g., dichloromethane) to remove any unreacted diketone.
-
Acidify the aqueous phase to a pH of ~2 with concentrated HCl.
-
Extract the acidified aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-acetylbicyclo[1.1.1]pentane-1-carboxylic acid.
Protocol 3: Synthesis of a Model BCP-Containing SDHI Fungicide
Rationale: This final step involves a standard amide bond formation, a common reaction in the synthesis of many agrochemicals, to couple the BCP carboxylic acid with a suitable amine-containing heterocycle.
Materials:
-
3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid
-
2-Amino-5-chloropyridine (as a representative amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-acetylbicyclo[1.1.1]pentane-1-carboxylic acid in DCM.
-
Add EDC and HOBt to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add 2-amino-5-chloropyridine and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final BCP-containing SDHI fungicide.
Data Presentation: Physicochemical Property Comparison
The following table illustrates the potential improvements in physicochemical properties when replacing a phenyl ring with a BCP moiety in a hypothetical agrochemical structure.
| Property | Phenyl Analogue (Predicted) | BCP Analogue (Predicted) | Rationale for Improvement |
| Aqueous Solubility (mg/L) | Low (<10) | Moderate (50-100) | Increased C(sp³) character and reduced planarity disrupt crystal packing, improving hydration.[1][2] |
| LogP | High (3.5 - 4.5) | Lower (2.5 - 3.5) | BCP is less lipophilic than a phenyl ring. |
| Metabolic Stability (in vitro) | Moderate | High | The BCP core is less susceptible to oxidative metabolism compared to an aromatic ring.[1] |
Conclusion and Future Outlook
This compound and its derivatives are valuable and versatile building blocks for modern agrochemical research. Their ability to act as a three-dimensional, saturated bioisostere for common aromatic and aliphatic groups provides a powerful strategy for optimizing the physicochemical and biological properties of active ingredients. The synthetic accessibility of these compounds, coupled with their potential to unlock novel intellectual property, ensures that the BCP scaffold will continue to be a fruitful area of exploration for the next generation of fungicides, insecticides, and herbicides.
References
-
Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane. Annalen der Pharmacie, 2024. [Link]
-
Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane. Semantic Scholar, 2024. [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC - PubMed Central, 2021. [Link]
- Mikrobizide chinolin-(thio)ether.
- Nicotinic acid ester compound, agricultural and horticultural fungicide, and method for controlling plant disease.
-
The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid (18) by A. C−H... ResearchGate, 2021. [Link]
-
A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides. RSC Publishing, 2021. [Link]
-
Photochemically derived 1-aminonorbornanes provide structurally unique succinate dehydrogenase inhibitors with in vitro and in planta activity. ResearchGate, 2021. [Link]
-
SUCCINATE DEHYDROGENASE INHIBITOR CONTAINING COMPOSITIONS. European Patent Office, 2016. [Link]
- Use of succinate dehydrogenase inhibitors for extending shelf life of fruits and vegetables.
- Use of succinate dehydrogenase inhibitors for increasing the content of desired ingredients in crops.
- Method of preparing substituted bicyclo[1.1.1]pentanes.
- FUNGICIDES TO PREVENT AND CONTROL FUNGAL...
-
Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. ResearchGate, 2024. [Link]
- Pesticidally active heterocyclic derivatives with sulfoximine containing substituents.
-
Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. PubMed, 2012. [Link]
-
An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. ResearchGate, 2020. [Link]
-
Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. PMC - NIH, 2024. [Link]
Sources
- 1. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. US20200120932A1 - Use of succinate dehydrogenase inhibitors for extending shelf life of fruits and vegetables - Google Patents [patents.google.com]
- 6. EP2301350A1 - Use of succinate dehydrogenase inhibitors for increasing the content of desired ingredients in crops - Google Patents [patents.google.com]
- 7. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Acetylbicyclo[1.1.1]pentane as a Rigid Scaffold in Materials Science
Introduction: The Emergence of Bicyclo[1.1.1]pentane in Advanced Molecular Design
In the quest for novel molecular architectures with precisely controlled three-dimensional structures, bicyclo[1.1.1]pentane (BCP) has emerged as a uniquely valuable scaffold.[1][2][3] Its rigid, propeller-like shape offers a distinct advantage over flexible aliphatic chains and planar aromatic systems, providing a means to orient functional groups with high precision in three-dimensional space.[1] This structural rigidity is a direct consequence of its strained cage-like framework, which also imparts unique electronic properties and metabolic stability, making it a subject of intense research.
Initially gaining prominence in medicinal chemistry as a bioisostere for the para-substituted phenyl ring, the BCP motif has demonstrated its ability to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability, while maintaining or improving biological activity.[2][3][4][5] The sp³-rich three-dimensional nature of BCP helps molecules "escape from flatland," a concept increasingly recognized for its importance in developing successful pharmaceuticals.[6]
Beyond its bioisosteric applications, the BCP scaffold is a compelling building block for materials science.[7][8] Its ability to act as a rigid linker, dictating the spatial arrangement of appended functional units, is highly desirable for the construction of advanced materials, including polymers with defined morphologies and molecular electronic components.[9][10][11] The introduction of functional handles onto the BCP core is crucial for its incorporation into larger systems. The acetyl group, a versatile chemical moiety, serves as an excellent synthetic handle for a variety of chemical transformations. This document provides detailed application notes and protocols for the use of 1-acetylbicyclo[1.1.1]pentane as a foundational building block in materials science.
Physicochemical Properties of the BCP Scaffold
The utility of the BCP core in materials science is underpinned by its distinct physical and chemical properties. The rigid structure provides a predictable and stable framework, which is essential for designing materials with tailored properties at the molecular level.
| Property | Description | Significance in Materials Science |
| Rigidity | The caged structure of BCP provides a conformationally restricted scaffold. | Enables precise control over the spatial orientation of functional groups, leading to materials with well-defined architectures and properties.[1][10] |
| Three-Dimensionality | As an sp³-rich scaffold, BCP introduces a non-planar geometry. | Can disrupt π-stacking in polymers, improving solubility and processability. Useful for creating materials with isotropic properties.[2][12] |
| Chemical Stability | The saturated hydrocarbon framework is generally resistant to metabolic degradation and harsh chemical conditions. | Leads to more robust and durable materials with longer operational lifetimes.[1][2] |
| Defined Exit Vectors | Substituents at the bridgehead positions (1 and 3) are held at a near-linear 180° angle. | Ideal for constructing linear, rod-like molecular building blocks for liquid crystals, polymers, and molecular wires.[11][13] |
Synthesis of this compound
The synthesis of this compound can be achieved through the acylation of a suitable BCP precursor. One of the most common and versatile starting materials for accessing functionalized BCPs is [1.1.1]propellane. The high ring strain of [1.1.1]propellane makes it susceptible to radical additions across the central C1-C3 bond.
A practical approach for the synthesis of BCP ketones involves the radical acylation of [1.1.1]propellane with aldehydes.[14][15] This method offers a direct and relatively mild route to this compound.
Experimental Protocol: Radical Acylation of [1.1.1]Propellane
This protocol describes a visible-light-induced, metal-free method for the synthesis of this compound from [1.1.1]propellane and acetaldehyde.
Materials:
-
[1.1.1]Propellane solution in a suitable solvent (e.g., diethyl ether)
-
Acetaldehyde
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in water)
-
Anhydrous solvent (e.g., acetonitrile)
-
Blue LED light source (440-460 nm)
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous acetonitrile. Degas the solvent by bubbling with an inert gas for 15-20 minutes.
-
Addition of Reagents: To the degassed solvent, add acetaldehyde followed by a solution of [1.1.1]propellane under a positive pressure of inert gas.
-
Initiation: Add tert-butyl hydroperoxide (TBHP) to the reaction mixture. The TBHP acts as a hydrogen atom transfer agent to generate the acyl radical from the aldehyde.[15]
-
Photochemical Reaction: Irradiate the reaction mixture with a blue LED light source at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining peroxide.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the quenching of radical intermediates by molecular oxygen.
-
Visible Light and TBHP: This combination provides a mild and metal-free method for generating acyl radicals, avoiding the need for harsh conditions or toxic metal catalysts.[15]
-
[1.1.1]Propellane as Precursor: The high strain energy of [1.1.1]propellane provides the thermodynamic driving force for the radical addition reaction, leading to the formation of the more stable BCP core.
Caption: Synthetic workflow for this compound.
Applications in Materials Science
The this compound unit is a versatile building block for creating advanced materials. The rigid BCP core acts as a scaffold, while the acetyl group provides a reactive site for further functionalization.
Rigid Polymers and Liquid Crystals
The linear, rod-like geometry of 1,3-disubstituted BCPs makes them excellent candidates for incorporation into the backbones of polymers and liquid crystalline materials.[11] The acetyl group on this compound can be transformed into other functional groups, such as amines or carboxylic acids, which can then be used in polymerization reactions.
Protocol: Conversion to a Polymerizable Monomer
This protocol outlines the conversion of this compound to 3-acetylbicyclo[1.1.1]pentane-1-carboxylic acid, a monomer suitable for polyester or polyamide synthesis.
-
Protection of the Acetyl Group: Convert the acetyl group to a ketal using ethylene glycol and an acid catalyst to protect it during the subsequent carboxylation step.
-
Carboxylation of the Bridgehead Position: Functionalize the opposing bridgehead position with a carboxylic acid group. This can be achieved through various methods, such as lithiation followed by quenching with carbon dioxide.
-
Deprotection: Remove the ketal protecting group under acidic conditions to regenerate the acetyl group, yielding 3-acetylbicyclo[1.1.1]pentane-1-carboxylic acid.
The resulting bifunctional monomer can then be used in step-growth polymerization to create polymers with rigid BCP units in their backbones. These materials are expected to exhibit high thermal stability and unique mechanical properties due to the rigid scaffold.
Organic Electronics
The precise spatial control offered by the BCP scaffold is advantageous in the design of materials for organic electronics.[9][10][16] By using this compound as a starting material, it is possible to synthesize molecules where electroactive moieties are held at a fixed distance and orientation, potentially influencing charge transport properties.
The acetyl group can be used to link the BCP core to various chromophores or redox-active units through reactions such as aldol condensations or Knoevenagel condensations. This allows for the creation of well-defined, multi-chromophoric arrays where the BCP unit acts as a rigid, insulating spacer.[9]
Caption: Functionalization pathways for this compound.
Conclusion
This compound is a valuable and versatile building block for materials science. Its rigid three-dimensional structure, combined with the synthetic accessibility of the acetyl group, provides a powerful tool for the design and synthesis of advanced materials with precisely controlled molecular architectures. The protocols and applications outlined in this document serve as a guide for researchers and scientists looking to leverage the unique properties of the BCP scaffold in the development of next-generation polymers, liquid crystals, and organic electronic materials. The continued exploration of BCP chemistry is poised to unlock new possibilities in molecular engineering and materials design.
References
-
Senge Group at TCD. (2022). Scaffolds. Retrieved from [Link]
-
Bull, J. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(9), 1316–1331. Retrieved from [Link]
-
Mykhailiuk, P. K. (2020). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry, 85(15), 9815–9823. Retrieved from [Link]
-
Burton, K. I., & MacMillan, D. W. C. (2022). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 8(4), 1084-1093. Retrieved from [Link]
-
Samorì, P., & Palermo, V. (2007). Macromolecular Scaffolding: The Relationship Between Nanoscale Architecture and Function in Multichromophoric Arrays for Organic Electronics. Advanced Materials, 19(23), 4131-4144. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2024). Controlling molecular electronics with rigid, ladder-like molecules. ScienceDaily. Retrieved from [Link]
-
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. Retrieved from [Link]
-
SlideShare. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Retrieved from [Link]
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Organic Process Research & Development, 25(7), 1698–1704. Retrieved from [Link]
-
Bull, J. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(9), 1316–1331. Retrieved from [Link]
-
Vantourout, J. C., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(29), e2103823118. Retrieved from [Link]
-
Ramireddy, C., et al. (1992). Liquid-crystalline polymers with a bicyclo[1.1.1]pentane cage in the backbone. Macromolecules, 25(9), 2541–2545. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones. Retrieved from [Link]
-
R Discovery. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Retrieved from [Link]
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Organic Process Research & Development, 25(7), 1698–1704. Retrieved from [Link]
-
ChemRxiv. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Retrieved from [Link]
-
LookChem. (n.d.). Cas 22287-28-1,Bicyclo[1.1.1]pentane-1-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. Retrieved from [Link]
-
Perera, S. A., & Bartlett, R. J. (1999). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics, 1(16), 3839-3846. Retrieved from [Link]
-
KeAi Publishing. (2023). New method for bicyclo[1.1.1]pentane ketones synthesis. EurekAlert!. Retrieved from [Link]
-
Mykhailiuk, P. K., et al. (2023). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Chemistry, 15(9), 1249–1257. Retrieved from [Link]
- Google Patents. (n.d.). WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS.
- Google Patents. (n.d.). WO2016054971A1 - Hydroxyl purine compounds and applications thereof.
-
National Institutes of Health. (n.d.). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Retrieved from [Link]
-
PubChem. (n.d.). 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone. Retrieved from [Link]
-
Bioengineer.org. (2024). Stereoselective Total Synthesis of Skew-Tetramantane Achieved. Retrieved from [Link]
- Google Patents. (n.d.). WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes.
-
ACS Publications. (2022). Molecular Engineering of Rigid Hydrogels Co-assembled from Collagenous Helical Peptides Based on a Single Triplet Motif. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Organic crystalline materials in flexible electronics. Retrieved from [Link]
Sources
- 1. Scaffolds | Senge Group at TCD [sengegroup.eu]
- 2. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sciencedaily.com [sciencedaily.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. researchgate.net [researchgate.net]
- 15. New method for bicyclo[1.1.1]pentane ketones synthesis | KeAi Publishing [keaipublishing.com]
- 16. Organic crystalline materials in flexible electronics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Side reactions in the synthesis of 1-Acetylbicyclo[1.1.1]pentane from [1.1.1]propellane
Technical Support Center: Synthesis of 1-Acetylbicyclo[1.1.1]pentane
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound from its highly strained precursor, [1.1.1]propellane. The unique three-dimensional structure of the bicyclo[1.1.1]pentane (BCP) cage has made it an invaluable bioisostere in modern drug discovery, often used to replace aromatic rings, alkynes, or tert-butyl groups.[1] The strain-release-driven reaction of [1.1.1]propellane is the most direct route to functionalized BCPs. However, the exceptional reactivity of propellane's central bond also opens the door to several competing reaction pathways.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges and side reactions encountered during this synthesis. We will delve into the mechanistic origins of these issues and provide field-proven troubleshooting strategies to optimize your reaction outcomes.
Troubleshooting Guide & FAQs
FAQ 1: My reaction is producing a waxy, insoluble solid, and the yield of my desired 1-acetyl-BCP is very low. What is happening and how can I fix it?
Answer:
Core Problem: You are observing the most common side reaction in propellane chemistry: radical-initiated oligomerization, which produces poly-BCP structures known as '[n]staffanes'.[2][3][4] These oligomers are often waxy or polymeric solids with low solubility, making them difficult to remove and significantly reducing the yield of the desired monomeric product.
Mechanistic Explanation: The synthesis of 1-acetyl-BCP typically proceeds through a free-radical chain mechanism. The key is the competition between two steps following the initial addition of an acyl radical to [1.1.1]propellane:
-
Desired Pathway (Chain Transfer): The resulting 1-acetylbicyclo[1.1.1]pentyl radical (Intermediate B ) must be efficiently trapped by a chain transfer agent (X-Y, e.g., abstracting a chlorine atom from acetyl chloride) to yield the final product C .
-
Side Reaction (Oligomerization): If the concentration of [1.1.1]propellane is high, the intermediate radical B can act as an initiator itself, adding to another molecule of propellane (D ).[4] This begins a chain reaction, rapidly consuming the propellane to form higher-order oligomers, or [n]staffanes (E ).[2]
Troubleshooting and Optimization Strategies:
The key to suppressing oligomerization is to favor the chain transfer step over chain propagation.
-
Control Stoichiometry: This is the most critical factor. The concentration of [1.1.1]propellane should be kept low relative to the acyl source and any chain transfer agent.
-
Action: Use [1.1.1]propellane as the limiting reagent. Alternatively, employ a slow-addition (syringe pump) of the propellane solution to a solution containing the acetyl source. This maintains a low instantaneous concentration of propellane, preventing the BCP-acyl radical from finding another propellane molecule to react with.
-
-
Adjust Concentration: The oligomerization is a higher-order process (bimolecular with respect to the radical and propellane). Therefore, it is more sensitive to concentration changes than the desired unimolecular chain transfer step.
-
Action: Run the reaction under higher dilution. While this may slow the overall reaction rate, it will disproportionately suppress the rate of oligomerization.
-
Table 1: Effect of Reactant Ratio on Product Distribution
| Entry | [1.1.1]Propellane (equiv.) | Acyl Source (equiv.) | Expected Outcome | Reference Insight |
|---|---|---|---|---|
| 1 | 3.0 | 1.0 | Significant oligomerization expected | High excess of propellane favors the formation of [n]staffanes.[2] |
| 2 | 1.2 | 1.0 | Balanced, some oligomerization possible | A slight excess of propellane is common but carries risk.[5] |
| 3 | 1.0 | 1.5 | Monomer formation is favored | Using propellane as the limiting reagent suppresses oligomerization. |
| 4 | Slow addition of 1.0 equiv. | 1.5 | Optimal for monomer formation | Maintaining low [propellane] kinetically disfavors the side reaction. |
FAQ 2: My reaction with acetyl chloride fails to initiate or proceeds very slowly. What is wrong?
Answer:
Core Problem: The reaction relies on the generation of an initial acyl radical to start the chain reaction. Acetyl chloride does not spontaneously generate radicals. An external energy source or initiator is required.
Mechanistic Explanation: The initiation step involves the homolytic cleavage of a precursor to generate the first radical. This can be the acetylating agent itself or a dedicated initiator.
Common Initiation Methods & Troubleshooting:
-
Photochemical Initiation: This is a clean and highly effective method.
-
How it Works: Irradiation with UV light (typically 365-390 nm) can promote the formation of radicals. In some protocols, a photocatalyst is used to absorb the light and facilitate the electron transfer that generates the radical.[6][7]
-
Troubleshooting:
-
Ensure your light source is functional and emitting at the correct wavelength.
-
Confirm your reaction vessel is transparent to the required wavelength (e.g., use quartz or borosilicate glass, not standard soda-lime glass which blocks UV).
-
Degas the solvent and reagents to remove oxygen, which is a potent radical scavenger.
-
-
-
Chemical Radical Initiators:
-
How it Works: Thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be added in catalytic amounts. They decompose upon heating to generate radicals that initiate the chain.
-
Troubleshooting:
-
Ensure the initiator is not expired.
-
The reaction temperature must be appropriate for the chosen initiator's half-life.
-
Be aware that fragments from the initiator may be incorporated into side products.
-
-
-
Metallaphotoredox Catalysis: Modern methods often use a dual catalyst system (e.g., Ir-photocatalyst and Ni-cross-coupling catalyst) to generate acyl radicals from acyl chlorides under very mild conditions.[7]
-
How it Works: The excited photocatalyst reduces the Ni(II) complex, which then engages with the acetyl chloride in an oxidative addition/reductive elimination cycle to generate the acyl radical.
-
Troubleshooting: This is a more complex system. Ensure all catalysts are active, the ligand is correct, and the reaction is rigorously protected from oxygen.
-
FAQ 3: I'm observing an isomer that looks like a methylidenecyclobutane derivative. How is this formed?
Answer:
Core Problem: The formation of a methylidenecyclobutane skeleton indicates that the reaction is proceeding, at least in part, through an undesired ionic pathway involving a carbocation rearrangement, rather than the intended radical pathway.[8][9]
Mechanistic Explanation: [1.1.1]Propellane can be activated by electrophiles or protic acids. Protonation or Lewis acid coordination at the central bond leads to the formation of a highly unstable 1-bicyclo[1.1.1]pentyl carbocation (F ). This cation undergoes extremely rapid rearrangement (fragmentation) to the more stable 3-methylidenecyclobutyl cation (G ), which is then trapped by a nucleophile (e.g., chloride or solvent) to give the rearranged product (H ).[8][10]
Troubleshooting and Optimization Strategies:
-
Reagent Purity: Acetyl chloride can hydrolyze to produce HCl, a strong acid that will initiate this side reaction.
-
Action: Use freshly distilled or a new bottle of acetyl chloride. Ensure all glassware is scrupulously dry.
-
-
Acid Scavenging: Actively remove any trace amounts of acid from the reaction.
-
Action: Add a non-nucleophilic, sterically hindered base to the reaction mixture. Examples include 2,6-lutidine or di-tert-butylpyridine. These bases will scavenge protons without interfering with the desired radical chemistry.
-
-
Solvent Choice: Ensure the solvent is aprotic and non-acidic.
-
Action: Use high-purity, anhydrous solvents like diethyl ether, THF, or dioxane. Avoid solvents that could have acidic impurities.
-
Recommended Experimental Protocol
This protocol utilizes photochemical initiation and stoichiometric control to minimize both oligomerization and cationic rearrangement.
Protocol: Photochemical Synthesis of this compound
Methodology:
-
Setup: To a flame-dried quartz reaction vessel equipped with a magnetic stir bar, add acetyl chloride (1.2 equivalents) dissolved in anhydrous diethyl ether (to achieve a final concentration of ~0.1 M with respect to propellane).
-
Inerting: Seal the vessel and thoroughly degas the solution by bubbling argon through it for 15 minutes. Maintain a positive pressure of argon.
-
Reaction: Cool the vessel to 0 °C in an ice bath. Position a 365 nm LED lamp approximately 5 cm from the vessel.
-
Slow Addition: Begin irradiating the acetyl chloride solution. Using a syringe pump, add a solution of [1.1.1]propellane in diethyl ether (1.0 equivalent) dropwise over 1 hour.
-
Completion: After the addition is complete, allow the reaction to stir under irradiation at 0 °C for an additional 2 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the desired this compound.[5][11]
References
-
Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones. Organic Letters. [Link]
-
Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing[2]staffanes. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane. Chemistry – An Asian Journal. [Link]
-
Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing[2]staffanes. PubMed. [Link]
-
Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing[2]staffanes. National Institutes of Health (PMC). [Link]
-
Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing[2]staffanes. Beilstein Journals. [Link]
-
Recent advances in the applications of [1.1.1]propellane in organic synthesis. Tetrahedron Letters. [Link]
-
Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation. National Institutes of Health (PMC). [Link]
-
A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides. RSC Publishing. [Link]
-
Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones. Semantic Scholar. [Link]
-
1,3-Difunctionalization of [1.1.1]propellane through iron-hydride catalyzed hydropyridylation. National Institutes of Health (PMC). [Link]
-
Scope of aliphatic- and aromatic acyl chloride substrates. ResearchGate. [Link]
-
One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization. National Institutes of Health (PMC). [Link]
-
[1.1.1]Propellane. Wikipedia. [Link]
-
Nickel-Mediated Alkyl-, Acyl-, and Sulfonylcyanation of [1.1.1]Propellane. PubMed Central (PMC). [Link]
-
A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Vapourtec. [Link]
-
Synthesis of 1-Azabicyclo[1.1.1]pentane. Thieme E-Journals. [Link]
-
Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. National Institutes of Health (PMC). [Link]
-
Making [1.1.1]Propellane. YouTube. [Link]
-
Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. ResearchGate. [Link]
-
1,3‐Difunctionalizations of [1.1.1]Propellane via 1,2‐Metallate Rearrangements of Boronate Complexes. Angewandte Chemie International Edition. [Link]
-
Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv. [Link]
-
Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones. ResearchGate. [Link]
-
[1.1.1]PROPELLANE. Organic Syntheses. [Link]
-
Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. The University of Liverpool Repository. [Link]
-
The Total Synthesis of Canataxpropellane. KOPS - Institutional Repository of the University of Konstanz. [Link]
- Method of preparing substituted bicyclo[1 1 1]pentanes.
Sources
- 1. Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing [2]staffanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 5. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 1-Acetylbicyclo[1.1.1]pentane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-Acetylbicyclo[1.1.1]pentane. This resource is designed for researchers, chemists, and drug development professionals who are working with this unique and valuable building block. As a highly strained, three-dimensional bioisostere, this compound offers significant advantages in medicinal chemistry but presents specific challenges in its purification.[1][2][3] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and ensure the stability of your compound.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound and related derivatives.
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile depends heavily on the synthetic route. Most modern syntheses utilize [1.1.1]propellane as a key precursor.[4] Given its high reactivity and strain, several types of impurities are common:
-
Unreacted Starting Materials: If the synthesis involves the acylation of a BCP-metal species, residual organometallic reagents or quenching agents may be present. For routes starting from propellane, unreacted precursors can persist.
-
Solvent Residues: Common reaction solvents like diethyl ether, pentane, or tetrahydrofuran (THF) are often present and must be thoroughly removed.
-
Oligomers/Polymers: [1.1.1]Propellane is known to polymerize, especially in the presence of air or other initiators. These oligomeric species are typically non-polar and can complicate purification.
-
Side-Products from Propellane Addition: The radical addition of acetyl sources to propellane can sometimes lead to the formation of 1,3-diacetylbicyclo[1.1.1]pentane or other multi-substituted species, particularly if stoichiometry is not precisely controlled.[5][6]
Q2: My purified this compound seems to decompose over time. Why is this happening and how can I prevent it?
A: The bicyclo[1.1.1]pentane core is kinetically stable but possesses significant ring strain (~65 kcal/mol), which influences its reactivity and thermal stability.[4][7] Decomposition, often observed as discoloration or the appearance of new signals in an NMR spectrum, can be triggered by several factors:
-
Thermal Stress: Prolonged heating, such as during high-temperature distillation or removal of high-boiling solvents, can induce degradation.
-
Acidic or Basic Residues: Trace amounts of acid or base left over from the workup can catalyze ring-opening or other decomposition pathways. Ensure your workup includes a thorough neutral wash (e.g., with saturated NaHCO₃ solution followed by brine) and that all glassware is clean.
-
Air and Light Exposure: Some BCP derivatives can be sensitive to oxidation or light-induced radical reactions.[1] While the acetyl group offers some stability, it is best practice to store the purified product under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C is recommended) and protected from light.
Q3: Is vacuum distillation a viable method for purifying this compound?
A: While distillation under reduced pressure has been successfully used for some simple, low-molecular-weight BCP derivatives, it should be approached with caution for this compound.[8][9]
-
Causality: The primary concern is thermal stability. The heat required to achieve vaporization, even under high vacuum, may be sufficient to cause decomposition of this strained ketone.
-
Recommendation: It is not the preferred primary method. If you must attempt it, use a short-path distillation apparatus to minimize the residence time at high temperatures and as low a pressure as possible. A preliminary small-scale test is strongly advised. Chromatographic methods or low-temperature recrystallization are generally safer and more effective.
Q4: I'm having trouble separating my product from a close-running impurity using flash column chromatography. What can I do?
A: This is a common challenge. This compound is a relatively non-polar ketone. Impurities with similar polarity, such as oligomers or other alkyl-BCP derivatives, can co-elute.
-
Optimize Your Solvent System: Standard non-polar systems like ethyl acetate/hexane or diethyl ether/pentane are good starting points.[10][11] To improve separation:
-
Reduce Polarity: Use a very low percentage of the polar solvent (e.g., 1-5% diethyl ether in pentane). A shallow gradient can help resolve closely related spots.
-
Try an Alternative System: Consider a dichloromethane/hexane system. The different solvent selectivity may alter the elution order and improve separation.
-
-
Improve Column Efficiency: Use high-quality silica gel with a smaller particle size. Ensure the column is packed carefully to avoid channeling, and apply the crude material in a minimal volume of solvent as a concentrated band.
-
Consider a Different Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or a bonded phase like diol, although this is often unnecessary.
Q5: Can I use recrystallization instead of chromatography?
A: Yes, and in many cases, it is a highly effective and scalable method, particularly for removing minor impurities after a primary purification step or if the crude product is already of moderate purity (>90%).[8]
-
Methodology: Low-temperature recrystallization or washing with a non-polar solvent is ideal. Pentane is an excellent choice.[9][10][11]
-
Principle: this compound has moderate solubility in cold pentane, while many non-polar, greasy impurities (like propellane oligomers) remain more soluble. Cooling a concentrated pentane solution to -20°C or even -78°C can precipitate the desired product in a purer form. A simple wash (trituration) of the solid crude product with cold pentane can also be very effective.
Troubleshooting Guide
This guide provides a systematic approach to resolving common purification problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Chromatography | 1. Product is still on the column. 2. Product is volatile and evaporated during solvent removal. 3. Decomposition on silica gel. | 1. Flush the column with a much more polar solvent (e.g., 50% EtOAc/Hexane) to check for retained product. 2. Use a rotary evaporator with controlled temperature (≤30°C) and pressure. Avoid using high vacuum for extended periods. 3. Deactivate the silica gel by adding 1% triethylamine to the eluent, especially if acidic impurities are suspected. |
| Product Decomposes in Storage | 1. Exposure to air, light, or heat. 2. Residual acidic/basic impurities. | 1. Store under an inert atmosphere (Ar/N₂), in an amber vial, at -20°C. 2. Re-purify, ensuring a neutral aqueous workup is performed prior to the final purification step. |
| Multiple Spots on TLC After Purification | 1. Incomplete separation during chromatography. 2. Decomposition during solvent removal or handling. | 1. Re-run the column using a shallower gradient or a different solvent system. 2. Analyze the sample immediately after purification. If new spots appear over time, this confirms instability. Follow storage recommendations. |
| Inconsistent Analytical Data (NMR, GC-MS) | 1. Presence of residual solvents. 2. Paramagnetic impurities broadening NMR signals. 3. Thermal decomposition in the GC injection port. | 1. Dry the sample under high vacuum for a sufficient period. Identify solvent peaks in the ¹H NMR spectrum. 2. Filter a solution of the product through a small plug of silica gel or celite. 3. Use a lower injection port temperature for GC-MS analysis. Confirm identity with ESI-MS if possible. |
Visualized Workflows and Logic
The choice of purification strategy depends on the scale and purity of your crude material. The following diagrams outline the decision-making process and a general troubleshooting flowchart.
Caption: Purification method selection workflow.
Caption: Troubleshooting flowchart for purification issues.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is ideal for purifying crude material with significant impurities or for achieving very high purity (>99%).
-
Materials & Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Pentane (or Hexane), Diethyl Ether (or Ethyl Acetate) - all HPLC grade
-
Glass column, flasks, and test tubes
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC visualization: UV lamp and a potassium permanganate (KMnO₄) stain
-
Rotary evaporator
-
-
Step-by-Step Methodology:
-
TLC Analysis: Determine an optimal eluent system. Start by testing 2% Diethyl Ether in Pentane. The target Rf for the product should be between 0.25 and 0.35 for good separation. Adjust the solvent ratio as needed.
-
Column Packing: Prepare a silica gel slurry in 100% pentane. Pack the column carefully, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For best results, adsorb the crude product onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with 100% pentane to remove very non-polar impurities (e.g., propellane oligomers). Gradually increase the polarity based on your TLC analysis (e.g., switch to 1% Diethyl Ether in Pentane, then 2%, etc.).
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Concentrate the pure fractions using a rotary evaporator. Crucially, keep the water bath temperature below 30°C to prevent thermal decomposition. Once the bulk of the solvent is removed, switch to a high vacuum line for a short period to remove final traces.
-
Final Analysis: Obtain a final ¹H NMR and/or GC-MS to confirm purity and structure.
-
Protocol 2: Low-Temperature Recrystallization / Washing
This protocol is highly effective for removing small amounts of non-polar impurities from a product that is already >90% pure.
-
Materials & Equipment:
-
Crude this compound (>90% pure)
-
Pentane (HPLC grade)
-
Erlenmeyer flask
-
Glass funnel and filter paper or a Büchner funnel
-
Freezer (-20°C) or dry ice/acetone bath (-78°C)
-
-
Step-by-Step Methodology:
-
Dissolution: Place the crude solid into an Erlenmeyer flask. Add a minimal amount of pentane at room temperature, just enough to dissolve the solid completely. Using a small amount of solvent is key.
-
Cooling & Precipitation: Place the flask in a -20°C freezer and leave it undisturbed for several hours (or overnight). For faster precipitation or to improve yield, use a dry ice/acetone bath to cool the solution to around -60°C.[8] White crystals of the purified product should form.
-
Isolation: Quickly filter the cold suspension through a pre-chilled funnel to collect the crystals.
-
Washing: Wash the collected crystals on the filter with a small amount of ice-cold pentane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of pentane.
-
Final Analysis: Confirm the purity of the crystalline material by NMR or GC-MS.
-
References
- AK Scientific, Inc.1-Fluoro-3-acetylbicyclo[1.1.
- EPO Patent EP3887483A1.
- Kaselj, M., & Wiberg, K. B. (1996).Synthesis of Some Bridgehead-Bridgehead-Disubstituted Bicyclo[1.1.1]pentanes. The Journal of Organic Chemistry.
- ChemSrc.CAS 115913-30-9: Ethanone, 1,1'-bicyclo[1.1.1]pentane-1,3-diylbis-.
-
Stepanovs, D., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. [Link]
-
Levin, V. V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Organic Process Research & Development. [Link]
-
Levin, V. V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]
-
Baran, P. S., et al. (2019). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. [Link]
-
PubChem. 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone. National Center for Biotechnology Information. [Link]
- Messner, M., et al. (2021).Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Chemistry – A European Journal.
- Key Organics.3-acetylbicyclo[1.1.
-
Valette, M., et al. (2020). Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ResearchGate. [Link]
- Google Patents.WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS.
-
Szeimies, G., et al. (1988). [1.1.1]Propellane. Organic Syntheses. [Link]
-
Bull, J. A., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition. [Link]
-
Reisman, S. E., et al. (2016). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Supporting Information. [Link]
-
Fustero, S., et al. (2022). Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation. Organic Letters. [Link]
-
Mykhailiuk, P. K., et al. (2023). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone | C9H12O2 | CID 11159413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 115913-30-9: Ethanone, 1,1-bicyclo[1.1.1]pentane-1,3-d… [cymitquimica.com]
- 8. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Optimizing the Photochemical Synthesis of 1-Acetylbicyclo[1.1.1]pentane
Welcome to the technical support center dedicated to the synthesis of 1-Acetylbicyclo[1.1.1]pentane (and its common precursor, 1,3-Diacetylbicyclo[1.1.1]pentane). Bicyclo[1.1.1]pentane (BCP) scaffolds are increasingly vital in drug discovery as non-aromatic, rigid bioisosteres for phenyl rings, alkynes, and tert-butyl groups, often improving key pharmacokinetic properties like solubility and metabolic stability.[1][2][3]
However, the synthesis of functionalized BCPs can be challenging. The photochemical addition to the highly strained intermediate, [1.1.1]propellane, is a cornerstone method, but its yield is highly sensitive to experimental parameters.[2][4] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and maximize the yield and reproducibility of your synthesis.
Section 1: The Core Reaction: A Mechanistic Overview
The most established route involves the photochemical reaction of [1.1.1]propellane with 2,3-butanedione (diacetyl), which serves as the acetyl source.[4] The reaction proceeds via a radical mechanism initiated by the photoexcitation of 2,3-butanedione.
Overall Reaction Scheme: The process typically involves two main stages:
-
Photochemical Addition: Generation of a [1.1.1]propellane solution followed by photochemical reaction with 2,3-butanedione to form 1,3-Diacetylbicyclo[1.1.1]pentane.
-
Haloform Reaction (Optional): If the goal is the dicarboxylic acid, the resulting diketone is then subjected to a haloform reaction.[4][5]
The photochemical step is the primary focus of this guide for yield optimization.
Caption: Simplified workflow of the photochemical synthesis.
Section 2: Frequently Asked Questions (FAQs)
Category A: Starting Materials & Experimental Setup
Q1: My final yield is consistently low, and I suspect my [1.1.1]propellane solution is the problem. How can I ensure its quality and concentration?
A: This is the most common failure point. [1.1.1]Propellane is a highly strained and unstable molecule that readily polymerizes, especially at room temperature or in the presence of impurities.[6]
-
Expertise & Experience: Never use a propellane solution that has been stored for an extended period without re-verification. A solution left at room temperature for even a few hours can be significantly degraded.
-
Best Practices for Preparation:
-
Fresh is Best: Always use a freshly prepared solution of [1.1.1]propellane. The established Szeimies-Michl synthesis from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane is reliable.[4][7]
-
Temperature Control: During its synthesis, maintain all specified low temperatures rigorously. After synthesis, the solution must be stored at low temperatures (e.g., -20°C or below) to prevent decomposition.
-
-
Trustworthy Validation - Titration: The concentration of your propellane solution is not a given; it must be determined empirically before use.
-
Thiophenol Quenching: A reliable method is to take a small aliquot of the propellane solution and react it with a slight excess of thiophenol. The reaction is quantitative, and the concentration can be determined by ¹H NMR or GC analysis by comparing the signals of the resulting bicyclo[1.1.1]pentyl phenyl sulfide to an internal standard.[7]
-
Iodine Titration: Another method involves adding a solution of iodine until a faint color persists. This forms 1,3-diiodobicyclo[1.1.1]pentane and provides a minimum concentration estimate.[7]
-
-
Authoritative Alternative - Flow Chemistry: For superior reproducibility and safety, consider generating [1.1.1]propellane on-demand using a continuous flow reactor. This avoids the issues of storage and handling of the unstable intermediate, feeding it directly into the photochemical reaction stream.[8][9]
Q2: What type of photoreactor and light source should I use for optimal results?
A: The choice of reactor and light source is critical for maximizing photon delivery to the sample while minimizing side reactions.
-
Light Source:
-
Mercury-Vapor Lamps: Medium-pressure mercury lamps (e.g., 450W) are traditionally used and are effective.[4][10] However, they are polychromatic, emitting multiple wavelengths that can sometimes trigger unwanted side reactions or product degradation. If using a mercury lamp, a Pyrex filter is often sufficient to block short-wavelength UV.
-
LEDs (Recommended): Modern photochemical setups increasingly use high-power LEDs.[11][12] The key advantage is their narrow, monochromatic wavelength emission. This allows you to precisely target the absorption maximum of 2,3-butanedione, improving energy efficiency and significantly reducing the risk of side reactions.[12] UV LED lamps are an excellent choice for this synthesis.[12]
-
-
Reactor Geometry:
-
Immersion Well Reactor: This is a common batch setup where the lamp, housed in a cooling well, is immersed in the reaction solution.[4] It is crucial to ensure efficient stirring to bring all parts of the solution into the irradiation zone and to dissipate heat from the lamp.
-
Flow Reactor: A continuous flow setup, often with tubing wrapped around a light source, offers superior light penetration due to the small path length.[13][14] This results in more uniform irradiation, better temperature control, and significantly improved scalability and safety.[14]
-
Category B: Reaction Conditions
Q3: Why is a low reaction temperature critical, and what is the optimal range?
A: Temperature control is paramount for two reasons: preventing propellane polymerization and minimizing other thermal side reactions. The established protocol recommends maintaining the reaction at -10 ± 5°C .[4]
-
Causality: [1.1.1]Propellane's high strain energy (~102 kcal/mol) makes it prone to thermal decomposition and polymerization.[6] At higher temperatures, this polymerization pathway can become the dominant reaction, leading to the formation of insoluble materials ([n]staffanes) and a drastic reduction in the yield of the desired product.[6] The low temperature kinetically disfavors this decomposition pathway.
Q4: How can I define the correct irradiation time to avoid over-exposure?
A: Over-irradiation can lead to the photochemical decomposition of your product. The ideal time is the point at which reactant consumption has plateaued.
-
Reaction Monitoring: Do not rely on a fixed time from a literature procedure without validation, as your specific setup (lamp intensity, reactor geometry) will affect the reaction rate. Periodically take small aliquots from the reaction mixture (ensuring they are protected from light) and analyze them by GC, GC-MS, or TLC to track the consumption of the starting material and the formation of the product.
-
Self-Validating Protocol: Plot the concentration of the product versus time. The optimal irradiation time is just as the curve begins to flatten. Continuing beyond this point provides no benefit and increases the risk of photodegradation.
Q5: What is "Quantum Yield," and how can I conceptually use it to improve my reaction?
A: The quantum yield (Φ) in photochemistry is the efficiency of a photon-induced process. It is defined as the number of molecules of product formed divided by the number of photons absorbed by the system.[15][16][17]
-
Practical Implications: While you may not measure the absolute quantum yield in every experiment, understanding the concept helps in troubleshooting. A low yield despite complete absorption of light (i.e., a low quantum yield) indicates that absorbed photons are being "wasted" on inefficient or undesirable pathways.
-
Factors Affecting Quantum Yield:
-
Wavelength: Using a wavelength that is strongly absorbed by the initiator (2,3-butanedione) but not the product is key.
-
Solvent: The solvent can influence the stability of excited states. Pentane is a common choice as it is relatively inert.[4]
-
Temperature: As discussed, temperature affects competing side reactions.
-
Concentration: Reactant concentrations can influence the rates of various reaction steps.
-
Section 3: Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Solutions & Actions |
| Low or No Product Formation | 1. Degraded [1.1.1]Propellane: The solution had a low concentration or was inactive due to polymerization. | • Action: Prepare a fresh solution of [1.1.1]propellane. • Verification: Titrate a small aliquot using the thiophenol or iodine method to confirm its concentration before starting the reaction.[7] |
| 2. Inefficient Photon Delivery: The light is not effectively reaching the reactants. | • Check Lamp: Mercury lamps degrade over time. Check the manufacturer's recommended lifetime. • Optimize Geometry: Ensure the reaction vessel is positioned for maximum light exposure. In an immersion reactor, check for cloudiness or deposits on the cooling well. • Actinometry: For quantitative analysis, perform ferrioxalate actinometry to measure the actual photon flux in your specific reactor setup.[18][19] | |
| 3. Incorrect Wavelength: The light source is not emitting at a wavelength absorbed by 2,3-butanedione. | • Verify Source: Ensure your lamp (and any filters used) provides output in the near-UV range where aliphatic ketones absorb. | |
| Formation of White Precipitate / Polymer | 1. [1.1.1]Propellane Polymerization: The reaction temperature was too high, or there were localized "hot spots." | • Improve Cooling: Ensure your cooling bath is stable and maintains the target temperature (-10°C).[4] • Increase Stirring: Vigorous stirring is essential to dissipate heat from the lamp and prevent localized heating. • Check Concentration: Excessively concentrated propellane solutions are more prone to polymerization. |
| Multiple Unidentified Side Products | 1. Impure Reagents: Contaminants in the 2,3-butanedione or solvent are participating in the reaction. | • Purify Reagents: Freshly distill the 2,3-butanedione before use.[4] Ensure solvents are of high purity and are properly degassed if necessary. |
| 2. Over-irradiation: The product is degrading upon prolonged exposure to UV light. | • Monitor Reaction: Implement a reaction monitoring protocol (GC, TLC) to determine the optimal endpoint and avoid unnecessary irradiation. | |
| 3. Undesirable Photochemical Pathways: The light source is too broad-spectrum, initiating other reactions. | • Use Filters: If using a mercury lamp, employ a Pyrex or specific band-pass filter. • Switch to LED: The best solution is to use a monochromatic LED light source that selectively excites the desired reactant.[11][12] |
Section 4: Advanced Protocol for Yield Enhancement: Continuous Flow Synthesis
For researchers requiring larger quantities or higher reproducibility, transitioning from batch to a continuous flow process is a highly effective strategy.[13][14][20] A flow setup allows for the on-demand generation of [1.1.1]propellane, which is then immediately mixed with the acetyl source and irradiated.[8][9]
Key Advantages:
-
Enhanced Safety: Avoids the accumulation and storage of large quantities of unstable [1.1.1]propellane.
-
Superior Heat & Mass Transfer: The small diameter of the tubing allows for excellent temperature control and rapid mixing.[14]
-
Efficient Irradiation: The short path length ensures uniform and efficient light penetration, often leading to higher quantum yields and shorter reaction times.[14]
-
Scalability: Production can be scaled up by simply running the system for a longer duration.[21]
Sources
- 1. A Storable Feedstock for Preparation of [1.1.1]Propellane - SYNFORM - Thieme Chemistry [thieme.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 10. Photochemistry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Photochemistry - Phoseon Technology Innovative LED Solutions [phoseon.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. syrris.com [syrris.com]
- 15. Quantum Yield [omlc.org]
- 16. Quantum yield - Wikipedia [en.wikipedia.org]
- 17. fiveable.me [fiveable.me]
- 18. hepatochem.com [hepatochem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
- 21. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
Byproducts formed during the radical addition to [1.1.1]propellane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the radical addition to [1.1.1]propellane. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this powerful synthetic tool. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical field experience to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of oligomeric byproducts ([n]staffanes). How can I favor the formation of the desired 1:1 adduct?
A1: The formation of oligomers, known as [n]staffanes, is a common challenge in radical additions to [1.1.1]propellane.[1][2] This occurs when the intermediate bicyclo[1.1.1]pentyl (BCP) radical reacts with another molecule of [1.1.1]propellane instead of the intended radical trapping agent. Several strategies can be employed to minimize this side reaction:
-
Control of [1.1.1]Propellane Concentration: Keeping the instantaneous concentration of [1.1.1]propellane low is crucial. This can be achieved by adding the [1.1.1]propellane solution slowly to the reaction mixture. This favors the reaction of the BCP radical with the trapping agent, which should be present in a higher relative concentration. In some cases, using a significant excess of the radical precursor and trapping agent relative to [1.1.1]propellane can also suppress oligomerization.[3]
-
Choice of Radical Precursor and Trap (SOMOphile): The nature of your radical precursor and trapping agent plays a critical role. An efficient radical trap will react with the BCP radical at a rate significantly faster than the BCP radical's addition to another [1.1.1]propellane molecule. For instance, di-tert-butyl azodicarboxylate has been shown to be an excellent radical acceptor, kinetically favoring the desired C-N bond formation over oligomerization.[4]
-
Radical Polarity Matching: The concept of alternating radical polarity can be exploited to control oligomerization.[1] By choosing reagents that result in a BCP radical with a certain polarity, and a subsequent radical in the oligomerization chain with a mismatched polarity for addition to [1.1.1]propellane, the oligomerization can be selectively truncated.[1][2]
-
Reaction Conditions: Optimization of reaction temperature and solvent can influence the relative rates of the desired reaction versus oligomerization. While general guidelines are difficult to provide as the optimal conditions are substrate-dependent, systematic screening of these parameters is recommended.
Q2: I am observing the formation of unexpected byproducts other than oligomers. What could be the cause?
A2: Besides oligomerization, other side reactions can occur depending on the specific reagents and conditions used:
-
Solvent-Related Byproducts: Ethereal solvents, while common, can sometimes participate in side reactions. Autoxidation of the solvent can generate radical species that may initiate unwanted radical chain reactions.[1][3]
-
Byproducts from Radical Precursors: The radical precursor itself might undergo alternative decomposition pathways or react with other components in the mixture, leading to impurities. Careful selection and purification of the radical initiator are important.
-
Rearrangement of [1.1.1]Propellane: Although [1.1.1]propellane is surprisingly stable for a highly strained molecule, it can isomerize to 3-methylidenecyclobutene at elevated temperatures (half-life of 5 minutes at 114 °C).[5] Ensure your reaction temperature is well-controlled to prevent this thermal rearrangement.
-
Diene Formation in Carbene Additions: In reactions involving carbene insertion into the central bond of [1.1.1]propellane, significant quantities of 1,4-diene byproducts can arise from a fragmentation pathway during the stepwise carbene addition process.[6]
Q3: How can I determine the concentration of my [1.1.1]propellane solution accurately?
A3: Accurate determination of the [1.1.1]propellane concentration is critical for stoichiometry control and reproducibility. A common and reliable method is to react a known volume of the solution with an excess of a quantitative trapping agent, followed by analysis of the product.
-
Thiophenol Titration: A well-established method involves the rapid and quantitative reaction of [1.1.1]propellane with thiophenol in the presence of light to form bicyclo[1.1.1]pentyl phenyl sulfide.[7] The concentration can then be determined by ¹H NMR or GC analysis of the product relative to an internal standard.[7]
-
Iodine Titration: Another method involves the reaction of [1.1.1]propellane with iodine, which yields 1,3-diiodobicyclo[1.1.1]pentane.[7] The endpoint of the titration can be visually determined by the persistence of the iodine color.
Troubleshooting Guides
Issue 1: Low Yield of the Desired BCP Derivative
| Potential Cause | Troubleshooting Steps |
| Inefficient Radical Generation | - Verify the purity and activity of your radical initiator. - Optimize the initiation method (e.g., light intensity for photoredox catalysis, temperature for thermal initiators). |
| Poor Radical Trapping | - Increase the concentration of the radical trapping agent. - Consider using a more efficient trapping agent. The rate of trapping needs to be competitive with other pathways.[4] |
| [1.1.1]Propellane Degradation | - Ensure the [1.1.1]propellane solution has been stored properly at low temperature and under an inert atmosphere.[8] - Re-determine the concentration of the propellane solution before use. |
| Suboptimal Reaction Conditions | - Systematically screen reaction parameters such as temperature, solvent, and concentration. |
| Product Instability | - Analyze the crude reaction mixture to check for product degradation during workup or purification. |
Issue 2: Inconsistent Reaction Outcomes
| Potential Cause | Troubleshooting Steps |
| Variability in [1.1.1]Propellane Concentration | - Always titrate a new batch of [1.1.1]propellane solution before use.[7] |
| Presence of Impurities | - Ensure all reagents and solvents are of high purity. Impurities can act as radical inhibitors or initiators, leading to unpredictable results.[8] - The use of distilled [1.1.1]propellane can sometimes improve performance.[8] |
| Atmospheric Oxygen | - Radical reactions can be sensitive to oxygen. Ensure reactions are performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Light Sensitivity | - Some radical reactions are initiated or influenced by ambient light. Protect the reaction from light if necessary, or use a controlled light source for photochemical reactions.[3] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Oligomerization in a Radical Addition
This protocol provides a general framework for setting up a radical addition to [1.1.1]propellane with the aim of minimizing oligomeric byproducts.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the radical precursor and the radical trapping agent in the chosen anhydrous solvent in the main reaction flask.
-
Slow Addition: Prepare a separate solution of [1.1.1]propellane in an anhydrous solvent.
-
Initiation: Initiate radical formation according to the specific requirements of your radical precursor (e.g., heating, irradiation with a specific wavelength).
-
Controlled Delivery: Add the [1.1.1]propellane solution to the reaction mixture dropwise over an extended period (e.g., several hours) using a syringe pump. This maintains a low instantaneous concentration of propellane.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Quenching and Workup: Once the reaction is complete, quench the reaction appropriately and perform a standard aqueous workup.
-
Purification: Purify the desired product using column chromatography or other suitable techniques.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways in the radical addition to [1.1.1]propellane.
Caption: Competing pathways in radical addition to [1.1.1]propellane.
Caption: Key strategies to control oligomerization.
References
-
Recent advances in the applications of [1.1.1]propellane in organic synthesis. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Kanazawa, S., et al. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society, 139(47), 17033–17036. [Link]
-
Recent advances in the applications of [1.1.1]-propellane in organic synthesis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5 - Beilstein Journals. (n.d.). Retrieved January 14, 2026, from [Link]
-
Reactions of [1.1.1]propellane. (n.d.). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2021). JACS Au, 1(9), 1334–1348. [Link]
-
Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing[4]staffanes. (2024). Beilstein Journal of Organic Chemistry, 20, 3134–3143. [Link]
-
A Radical Strategy to the Synthesis of Bicyclo[1.1.1]pentyl C−Glycosides. (2025). ChemRxiv. [Link]
-
[1.1.1]Propellane. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides. (2025). Chemical Science. [Link]
-
Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-contai. (2024). eScholarship.org. [Link]
-
Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. (2020). eScholarship.org. [Link]
-
Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing[4]staffanes. (2024). Beilstein Journal of Organic Chemistry, 20, 3134–3143. [Link]
-
[1.1.1]Propellane. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]
-
Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. (2020). Chemical Science, 11(21), 5486–5494. [Link]
-
Downloaded 2025-12-31 23:54:18 The UCD community has made this article openly available. Please share how this access benefits y. (n.d.). Retrieved January 14, 2026, from [Link]
-
Alkyl and Aryl Thiol Addition to [1.1.1]Propellane: Scope and Limitations of a Fast Conjugation Reaction. (2018). Chemistry – A European Journal, 24(6), 1373–1382. [Link]
-
Alkyl and Aryl Thiol Addition to [1.1.1]Propellane: Scope and Limitations of a Fast Conjugation Reaction. (2018). Chemistry, 24(6), 1373–1382. [Link]
Sources
- 1. Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing [2]staffanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing [2]staffanes [beilstein-journals.org]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]
Technical Support Center: Optimization of Catalyst Loading for 1-Acetylbicyclo[1.1.1]pentane Synthesis
Welcome to the technical support guide for the synthesis of 1-Acetylbicyclo[1.1.1]pentane (BCP-ketone). This document is designed for researchers, chemists, and drug development professionals actively working with BCP scaffolds. Bicyclo[1.1.1]pentanes are increasingly vital in medicinal chemistry as bioisosteres for aryl rings, alkynes, or tert-butyl groups, often enhancing the pharmacokinetic profiles of lead compounds.
The synthesis of BCP-ketones via the radical acylation of [1.1.1]propellane is a powerful and direct method. However, its success is highly dependent on the precise control of catalyst and reagent concentrations. This guide provides in-depth troubleshooting advice and experimental protocols to help you navigate the complexities of catalyst loading and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, focusing on the causal relationships between catalyst loading and experimental results.
Q1: What is the established mechanism and a reliable starting point for catalyst loading in this synthesis?
A: The synthesis of BCP-ketones from [1.1.1]propellane and an aldehyde (e.g., acetaldehyde for your target molecule) is typically achieved through a copper-promoted radical acylation. A plausible mechanism involves a Cu(II)/Cu(I) catalytic cycle where tert-butyl hydroperoxide (TBHP) acts as both the oxidant and a hydrogen atom source.[1][2]
The Catalytic Cycle:
The process begins with the reduction of Cu(II) to Cu(I) by TBHP, which generates a tert-butylperoxy radical. This radical then abstracts a hydrogen atom from the aldehyde to form an acyl radical. The acyl radical adds across the strained inter-bridgehead bond of [1.1.1]propellane, creating a BCP radical intermediate. This intermediate is then quenched by abstracting a hydrogen atom from another molecule of TBHP to yield the final BCP-ketone product and regenerate the tert-butylperoxy radical, continuing the chain.[1][2]
Caption: Proposed mechanism for copper-catalyzed radical acylation.
Recommended Starting Conditions: Based on literature, a robust starting point for optimization is:
-
Copper Catalyst (e.g., CuO): 10 mol%
-
Oxidant (TBHP, 70 wt% in H₂O): 3.0 equivalents
-
Base (e.g., Cs₂CO₃): 2.0 equivalents
-
[1.1.1]Propellane: 1.5 - 2.0 equivalents (relative to the aldehyde)
-
Solvent: Toluene
These conditions have been shown to be effective for a range of aldehydes, providing high yields.[2]
Q2: My reaction yield is very low or zero. How does catalyst loading influence this?
A: Low yield is a common problem that can often be traced back to catalyst and reagent stoichiometry.
-
Insufficient Catalyst Loading (< 5 mol%): The initiation of the radical chain reaction may be too slow or completely stalled. The reduction of Cu(II) to the active Cu(I) species is a critical step, and a sub-stoichiometric amount of catalyst may not generate enough acyl radicals to sustain the reaction.
-
Degraded Oxidant (TBHP): TBHP is essential for both generating the initial acyl radical and terminating the chain to form the product.[1][2] If your TBHP solution is old or has been improperly stored, its effective concentration will be lower than expected. You may need to titrate your TBHP solution or use a fresh bottle.
-
[1.1.1]Propellane Instability: [1.1.1]Propellane is a highly strained molecule. If the solution is old or has been exposed to air, it may have oligomerized.[3] It is crucial to use a freshly prepared or properly stored solution and to titrate it before use to determine its exact concentration.
-
Excessive Catalyst Loading (> 20 mol%): While counterintuitive, too much catalyst can be detrimental. High concentrations of copper species can promote undesirable side reactions, such as the dimerization of radical intermediates or catalyst deactivation pathways, leading to a complex mixture and lower yield of the desired product.
Q3: I'm observing significant side products. How can I suppress them by tuning the reaction conditions?
A: The formation of side products is a clear sign that the reaction kinetics are not optimized. The goal is to ensure the radical addition to propellane and subsequent quenching is faster than any competing pathways.
-
Primary Side Product - Staffane Formation: A common side reaction is the addition of the intermediate BCP radical to another molecule of [1.1.1]propellane, leading to oligomerization.[3]
-
Cause: This often occurs when the concentration of the quenching agent (TBHP) is too low relative to the concentration of propellane. The BCP radical, once formed, encounters another propellane molecule before it can be quenched.
-
Solution:
-
Increase TBHP Loading: Gradually increase the equivalents of TBHP (e.g., from 3.0 to 4.0 eq.). This increases the probability of productive quenching.
-
Decrease Propellane Concentration: Lowering the initial concentration of propellane can disfavor the bimolecular oligomerization reaction. Consider using the aldehyde as the limiting reagent.
-
-
-
Acyl Radical Dimerization/Decomposition: You may observe products arising from the self-reaction of your acyl radical.
-
Cause: This suggests that the acyl radical is being generated efficiently but is not being trapped quickly enough by [1.1.1]propellane. This can happen if the propellane concentration is too low or if the catalyst loading is excessively high, leading to a burst of radical generation.
-
Solution:
-
Optimize Catalyst Loading: Systematically screen catalyst loading (see protocol below) to find a rate of radical generation that matches the rate of trapping.
-
Control Reagent Addition: Consider slow addition of the aldehyde or TBHP via syringe pump to maintain a low, steady concentration of the acyl radical.
-
-
Q4: My results are inconsistent between batches. What are the most sensitive variables to control?
A: Reproducibility issues in radical chemistry often stem from minor variations in reagent quality and reaction setup.
-
Purity and Activity of the Copper Salt: Different batches or suppliers of copper salts can have varying levels of oxides or hydrates, affecting their activity. Ensure you are using a high-purity salt and store it in a desiccator.
-
Exact Concentration of [1.1.1]Propellane and TBHP: As mentioned, these are the most critical reagents. Never assume the concentration on the bottle is accurate. Always titrate a fresh solution of [1.1.1]propellane and use a recently purchased bottle of TBHP.
-
Solvent Purity and Degassing: The reaction is sensitive to oxygen, which can intercept radical intermediates. Ensure your solvent (e.g., Toluene) is anhydrous and thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes before adding the catalyst and reagents.
-
Reaction Temperature: While many of these reactions are robust at elevated temperatures (e.g., 90 °C), precise temperature control is key for reproducibility.[2] Ensure consistent heating and stirring.
Experimental Protocol: Systematic Optimization of Catalyst Loading
This workflow provides a structured approach to identifying the optimal catalyst and oxidant loading for your specific substrate and laboratory conditions. The goal is to maximize the yield of this compound while minimizing side-product formation.
Caption: Workflow for Catalyst and Oxidant Optimization.
Step-by-Step Methodology:
-
Preparation:
-
Prepare stock solutions of acetaldehyde (or your acetyl source) and titrated [1.1.1]propellane in degassed toluene.
-
Use a fresh, sealed bottle of TBHP (70 wt% in H₂O).
-
Set up an array of reaction vials, each with a stir bar, under an inert atmosphere.
-
-
Screen 1: Copper Catalyst Loading:
-
To three separate vials, add the aldehyde (1.0 eq.), Cs₂CO₃ (2.0 eq.), and TBHP (3.0 eq.).
-
Add varying amounts of CuO:
-
Vial 1: 5 mol%
-
Vial 2 (Baseline): 10 mol%
-
Vial 3: 15 mol%
-
-
Add the [1.1.1]propellane stock solution (1.5 eq.) to each vial.
-
Seal the vials and place them in a preheated block at 90 °C. Run for the prescribed time (e.g., 12 hours).
-
-
Analysis 1:
-
After cooling, quench the reactions and prepare samples for analysis (e.g., by GC-MS or ¹H NMR with an internal standard).
-
Determine the yield of 1-Acetyl-BCP and the relative percentage of key side products.
-
Identify the CuO loading that gives the best balance of conversion and selectivity.
-
-
Screen 2: TBHP Loading:
-
Using the optimal CuO loading determined in the previous step, set up a new array of three vials.
-
Add varying amounts of TBHP:
-
Vial 4: 2.0 equivalents
-
Vial 5 (Baseline): 3.0 equivalents
-
Vial 6: 4.0 equivalents
-
-
Run the reactions under the same conditions.
-
-
Analysis 2 & Final Optimization:
-
Analyze the results from Screen 2. Pay close attention to how the change in TBHP concentration affects the ratio of product to oligomeric side products.
-
The combination of conditions that provides the highest yield of pure product is your optimized protocol.
-
Data Interpretation Guide
| CuO Loading (mol%) | TBHP (eq.) | Observed Yield (%) | Key Side Products | Interpretation & Next Steps |
| 5 | 3.0 | Low (~20%) | High % of unreacted starting material | Inefficient initiation. Catalyst loading is likely too low. |
| 10 | 3.0 | High (~85%) | Minor oligomers (<5%) | Good baseline. This is likely near the optimal catalyst loading. |
| 15 | 3.0 | Moderate (~60%) | Increased side products, complex mixture | Catalyst loading is too high, promoting undesired pathways. |
| 10 | 2.0 | Moderate (~55%) | Significant oligomers (>15%) | Insufficient quenching of the BCP radical. TBHP concentration is too low. |
| 10 | 4.0 | High (~80%) | Minimal oligomers (<2%) | Effective quenching. May be optimal if oligomerization is a persistent issue. |
References
-
Li, Q., Li, L., Xu, Q.-L., & Pan, F. (2022). Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones. Organic Letters, 24(23), 4292–4297. [Link]
-
Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones. (2022). Semantic Scholar. [Link]
-
Sterling, A. J., & Anderson, E. A. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(9), 1324–1341. [Link]
-
Li, Q., Li, L., Xu, Q.-L., & Pan, F. (2022). Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones. PubMed. [Link]
-
Chen, K., & Baran, P. S. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters, 31(12), 3079-3086. [Link]
-
Li, Q., et al. (2024). Visible-light photoredox-catalyzed three-component radical alkyl-acylation of [1.1.1]propellane. Organic & Biomolecular Chemistry. [Link]
-
Li, Q., Li, L., Xu, Q.-L., & Pan, F. (2022). Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones. ACS Publications. [Link]
Sources
Technical Support Center: Strategies to Avoid Polymerization in [1.1.1]Propellane Reactions
An Application Scientist's Guide to [1.1.1]Propellane Chemistry
Welcome to the technical support center for [1.1.1]propellane chemistry. As a Senior Application Scientist, I've designed this guide to address the most common and critical challenge faced by researchers working with this unique molecule: the prevention of undesired polymerization. [1.1.1]Propellane is an invaluable precursor for bicyclo[1.1.1]pentanes (BCPs)—motifs of immense interest in medicinal and materials chemistry.[1][2][3] However, its high strain energy (~102 kcal/mol) and unique electronic structure make it highly susceptible to rapid, often uncontrollable, polymerization.[4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will move from understanding the fundamental problem to implementing advanced, reaction-specific strategies to ensure your success.
Part 1: Understanding the Problem - The "Omniphilic" Reactivity of [1.1.1]Propellane
The core challenge of working with [1.1.1]propellane is managing its versatile but aggressive reactivity. It can react with radicals, anions, and even electrophiles, a property sometimes called "omniphilicity".[2][3] This reactivity doesn't stem from a simple, classical C-C bond but from a delocalized electron density across the cage, a concept termed σ–π-delocalization.[1][2][3] This electronic structure readily accommodates the addition of various species, but also provides a low-energy pathway to polymerization.
Caption: The fundamental choice in [1.1.1]propellane reactions.
Part 2: Troubleshooting Radical Reactions
Radical additions are the most common methods for functionalizing [1.1.1]propellane.[5][6] However, they are also the most common source of polymerization, leading to the formation of rigid-rod polymers known as [n]staffanes.[4][7]
FAQ 1: "I mixed my radical precursor with [1.1.1]propellane and got an insoluble white solid. What happened and why?"
You have likely initiated a radical chain polymerization. This occurs because the initial addition of a radical (R•) to [1.1.1]propellane creates a kinetically stable bicyclo[1.1.1]pent-1-yl radical (BCP•).[5][8] This BCP• radical, instead of being trapped by another species, can act as an initiator itself, attacking another molecule of [1.1.1]propellane. This process repeats, forming oligomers or high molecular weight polymers that are often insoluble.[9]
Caption: The vicious cycle of radical chain polymerization.
FAQ 2: "How can I prevent this radical chain reaction?"
The key is to intercept the BCP• radical intermediate before it can react with more [1.1.1]propellane. This is the principle behind multicomponent reactions. By including a "radical trap" in your reaction, you provide a competing, faster pathway for the BCP• radical.
Strategy: Multicomponent Carboamination / Radical Trapping
A highly effective strategy involves using a radical acceptor that forms a more stable radical intermediate, effectively terminating the polymerization chain.[10][11] Di-tert-butyl azodicarboxylate (DBAD) is an excellent example of such a trap.
Experimental Protocol: Fe(II)-Catalyzed Multicomponent Carboamination This protocol is adapted from the work of Uchiyama's group and provides a robust method for synthesizing multifunctional BCPs while avoiding polymerization.[10][11]
-
Preparation: In a nitrogen-filled glovebox, add your carboxylic acid precursor (e.g., an N-acyloxyphthalimide, 1.2 equiv) and di-tert-butyl azodicarboxylate (DBAD, 1.5 equiv) to a reaction vial.
-
Solvent & Catalyst: Add anhydrous solvent (e.g., CH3CN/DCE). Add the iron catalyst, Fe(OTf)2 (10 mol%).
-
Propellane Addition: Add a stock solution of [1.1.1]propellane (1.0 equiv) in your solvent of choice.
-
Reaction: Seal the vial, remove from the glovebox, and stir at room temperature for the specified time (monitor by TLC or LCMS).
-
Workup: Upon completion, concentrate the reaction mixture and purify by silica gel chromatography.
Caption: Workflow for a controlled radical trapping reaction.
FAQ 3: "I want to make a[4]staffane, but I keep getting higher oligomers. How can I control the degree of oligomerization?"
Controlling oligomerization is notoriously difficult.[12] However, recent studies suggest that a strategy of alternating radical polarity matching can preferentially truncate the chain after the incorporation of two BCP units.
This advanced concept relies on matching the electronic nature of the propagating radical with the reagent. For instance, an electrophilic radical (like SF5•) adds to propellane to form a nucleophilic BCP-SF5• radical. If this radical then reacts with a molecule that prefers to react with nucleophilic radicals and in turn generates an electrophilic radical, the chain can be controlled.
| Reagent | Equivalents of [1.1.1]Propellane | Desired Product | Yield (%) | [4]Staffane Byproduct | Yield (%) | Reference |
| SF₅Cl | 1.1 | SF₅-BCP-Cl | 86% | SF₅-(BCP)₂-Cl | 7% | [12] |
| SF₅Cl | 2.2 | SF₅-BCP-Cl | 20% | SF₅-(BCP)₂-Cl | 61% | [12] |
As shown in the table, by simply increasing the equivalents of [1.1.1]propellane, the reaction can be shifted to favor the formation of the[4]staffane product, demonstrating a degree of controllable oligomerization.[12]
Part 3: Troubleshooting Anionic and Electrophilic Reactions
While radical reactions are common, anionic and electrophilic pathways offer unique synthetic possibilities but come with their own challenges.
FAQ 4: "My reaction with n-butyllithium just gives me polymer. Are anionic reactions also prone to this?"
Yes. Anionic addition polymerization with strong nucleophiles like n-butyllithium is highly efficient and often results in a fully polymerized product.[4][7] The mechanism is analogous to the radical process: the initial addition of the anion creates a BCP anion, which then acts as a potent nucleophile to attack another propellane molecule in a chain reaction.
Strategy: Use Reversibility and Less Reactive Anions
-
Reversible Addition: Some anionic additions are reversible. For example, the addition of 2-azaallyl anions exists in an equilibrium that favors the starting materials. This equilibrium can be driven forward to the desired product by trapping the intermediate BCP anion with a proton source, preventing it from initiating polymerization.[13]
-
Milder Reagents: Instead of highly reactive alkyllithiums, consider using Grignard reagents or "turbo-Hauser" amides (R₂NMgCl·LiCl), which can provide controlled addition with reduced polymerization.[2][14]
FAQ 5: "I tried using an acid catalyst (electrophilic activation) and my propellane decomposed entirely. What's the issue here?"
This is a critical distinction. While it's an undesired side reaction, the problem with electrophilic activation is typically decomposition , not polymerization. The intermediate BCP cation formed upon addition of an electrophile is highly unstable and prone to rapid rearrangement and fragmentation.[15][16][17]
Strategy: Stabilize the Cationic Intermediate with Halogen Bonding
A state-of-the-art solution to this problem is to avoid the formation of a "naked" BCP cation. This can be achieved by activating the [1.1.1]propellane within a halogen bond complex . Reagents like N-iodosuccinimide (NIS) can form a complex with propellane, activating it for attack by neutral nucleophiles (like anilines or azoles) without forming a discrete, unstable BCP cation.[15][16][17] This interaction promotes the desired nucleophilic attack while maintaining the integrity of the BCP cage.[15][16]
Experimental Protocol: Halogen Bond-Mediated Amination This protocol is adapted from the work of Aïssa and co-workers.[15][16]
-
Setup: To a vial, add the aniline or other neutral nucleophile (1.0 equiv) and N-Iodosuccinimide (NIS) (1.2 equiv).
-
Solvent: Add anhydrous solvent (e.g., THF).
-
Propellane Addition: Slowly add a stock solution of [1.1.1]propellane (1.5 equiv) at room temperature. The slow addition is crucial to maintain a low concentration of free propellane.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LCMS).
-
Workup: Quench the reaction with aqueous Na₂S₂O₃, extract with an organic solvent, and purify by silica gel chromatography.
References
-
[1.1.1]Propellane - Wikipedia. Wikipedia.[Link]
-
Propellane - chemeurope.com. Chemeurope.com.[Link]
-
Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Royal Society of Chemistry.[Link]
-
Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society.[Link]
-
Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. PubMed.[Link]
-
Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing[4]staffanes. Beilstein Journals.[Link]
-
Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. ResearchGate.[Link]
-
Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv.[Link]
- Compounds and methods based on [1.1.1]propellane.
-
Making [1.1.1]Propellane. YouTube.[Link]
-
Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. Cambridge Open Engage.[Link]
-
Recent advances in the applications of [1.1.1]propellane in organic synthesis. Beilstein Journals.[Link]
-
Rationalizing the diverse reactivity of [1.1.1]propellane through σ-π- delocalization. ChemRxiv.[Link]
-
New bicyclo[1.1.1]pentanes via anionic reactivity of [1.1.1]propellane. Morressier.[Link]
-
The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers.[Link]
-
The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. PubMed Central.[Link]
-
Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. PubMed Central.[Link]
-
Poly([1.1.1]propellane). A novel rigid-rod polymer obtained by ring-opening polymerization breaking a carbon-carbon .sigma.-bond. ACS Publications.[Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.[Link]
Sources
- 1. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propellane [chemeurope.com]
- 5. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 10. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 11. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing [2]staffanes [beilstein-journals.org]
- 13. New bicyclo[1.1.1]pentanes via anionic reactivity of [1.1.1]propellane [morressier.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
Removal of unreacted starting materials from 1-Acetylbicyclo[1.1.1]pentane product
Welcome to the technical support guide for the purification of 1-acetylbicyclo[1.1.1]pentane. As a uniquely strained, non-aromatic bioisostere for the para-substituted phenyl ring, bicyclo[1.1.1]pentane (BCP) derivatives are critical building blocks in modern drug discovery and materials science.[1][2] The successful synthesis of this compound is a key step, but obtaining high-purity material free from starting materials and byproducts is paramount for subsequent applications.
This guide provides a structured, in-depth approach to troubleshooting common purification challenges. It moves from simple, high-yield extraction techniques to more advanced chromatographic and distillation methods, explaining the scientific principles behind each choice to empower researchers to make informed decisions.
Section 1: Frequently Asked Questions (FAQs) - Your First Steps to Purity
This section addresses the most common purification hurdles with straightforward, targeted solutions.
Q1: My crude product is contaminated with acidic starting material, primarily bicyclo[1.1.1]pentane-1-carboxylic acid. What is the most efficient removal method?
A1: The most efficient method is a liquid-liquid acid-base extraction. This technique exploits the acidic nature of the carboxylic acid starting material, which is not shared by your neutral ketone product.
Principle of Separation: By washing an organic solution of your crude product with an aqueous basic solution (e.g., sodium bicarbonate), you deprotonate the carboxylic acid. This converts it into a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving your neutral this compound product in the organic layer.
Protocol 1.1: Acid-Base Extraction for Carboxylic Acid Removal
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate (EtOAc).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release CO₂ gas that forms.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the carboxylate salt impurity.
-
Repeat: Repeat the wash (steps 2-4) one to two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure (e.g., rotary evaporation) to yield the purified product.
Q2: How do I remove non-acidic starting materials like 1-iodobicyclo[1.1.1]pentane or unreacted organolithium quenching products?
A2: For neutral, non-volatile impurities that are not removed by a simple aqueous wash, flash column chromatography is the method of choice.[3][4] This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of your target molecule.
Scientist's Note: The choice of eluent (mobile phase) is critical. A good starting point for separating small, moderately polar ketones is a mixture of hexanes and ethyl acetate. Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that provides good separation between your product and the impurities before committing to the column.
Section 2: In-Depth Troubleshooting Guide
When basic methods are insufficient, a more systematic approach is required. This section provides a framework for choosing between advanced purification techniques.
Problem: My primary impurity has a similar polarity and solubility to this compound, making extraction and simple chromatography difficult.
To address this, you must choose a purification method based on a different physical property: volatility. The decision between high-resolution chromatography and fractional distillation depends on the boiling points of the components and the scale of your reaction.
Data Presentation: Physical Properties of Product and Potential Impurities
| Compound | Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Polarity |
| This compound | C₇H₁₀O | 110.15 | ~150-160 | Moderate |
| Bicyclo[1.1.1]pentane-1-carboxylic acid | C₆H₈O₂ | 112.13 | 224.3 ± 8.0[5] | High (Acidic) |
| 1-Iodobicyclo[1.1.1]pentane | C₅H₇I | 194.01 | ~160-170 | Low-Moderate |
| [1.1.1]Propellane | C₅H₆ | 66.12 | ~45-55 | Low |
Note: Boiling points are estimates and can vary with pressure. Polarity is a qualitative assessment.
Visualization: Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on impurity type.
Caption: Decision workflow for selecting a purification method.
Protocol 2.1: High-Purity Isolation via Flash Column Chromatography
This is the workhorse technique for purifying small to medium-scale organic reactions.
-
Select Solvent System: Using TLC, identify a solvent system (e.g., 10% Ethyl Acetate in Hexanes) where the product has an Rf value of ~0.3 and is well-separated from impurities.
-
Pack the Column: Prepare a slurry of silica gel in your starting eluent (e.g., 5% EtOAc/Hexanes). Pour the slurry into a glass column and use gentle pressure to pack a uniform stationary phase bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elute the Column: Carefully add the mobile phase to the top of the column. Apply positive pressure (air or nitrogen) to begin flowing the solvent through the silica.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2.2: Purification by Fractional Distillation
This method is ideal for larger scales (>5 g) or for separating compounds with different boiling points when chromatography is impractical.[6][7]
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charge the Flask: Add the crude product and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: As the mixture boils, vapor will rise into the fractionating column. The compound with the lower boiling point will enrich at the top of the column. Monitor the temperature at the distillation head; it should stabilize at the boiling point of the most volatile component.
-
Collect Fractions:
-
Forerun: Collect the initial, low-boiling fraction, which will contain highly volatile impurities (e.g., residual solvents, propellane).
-
Product Fraction: When the temperature at the distillation head rises and stabilizes at the boiling point of your product, switch to a new receiving flask to collect the pure this compound.
-
High-Boiling Residue: Stop the distillation before the flask runs dry. The remaining material in the flask will be the less volatile impurities.
-
Section 3: Advanced Purification Strategies
For exceptionally challenging separations, specialized techniques may be necessary.
Q: An unreactive ketone impurity co-elutes with my product and has a nearly identical boiling point. What can I do?
A: In this scenario, you can exploit subtle differences in chemical reactivity. A bisulfite extraction can selectively remove sterically unhindered or more reactive ketones from a mixture.[8]
Principle of Separation: Sodium bisulfite reacts reversibly with aldehydes and certain reactive ketones (e.g., methyl ketones, cyclic ketones) to form a charged bisulfite adduct.[9] This adduct is water-soluble and can be removed via extraction. Your sterically hindered BCP-ketone product is less likely to react, remaining in the organic phase.
Protocol 3.1: Selective Removal of Reactive Ketone Impurities
-
Dissolution: Dissolve the impure product in a water-miscible solvent like methanol or dimethylformamide (for aliphatic ketones) in a separatory funnel.[8]
-
Bisulfite Addition: Add a saturated aqueous solution of sodium bisulfite and shake vigorously for 1-2 minutes.
-
Extraction: Add deionized water and a water-immiscible organic solvent (e.g., 10% ethyl acetate/hexanes). Shake to extract.
-
Separation: The aqueous layer will contain the bisulfite adduct of the reactive ketone impurity. The organic layer will contain your purified this compound.
-
Workup: Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate to afford the purified product.
Visualization: Bisulfite Adduct Formation Workflow
Caption: Workflow for purification via bisulfite adduct formation.
References
-
Purification Technologies Small Molecules | Kdpharmagroup. (n.d.). Kdpharmagroup. Retrieved January 10, 2026, from [Link]
-
Small molecules purification - Axplora. (n.d.). Axplora. Retrieved January 10, 2026, from [Link]
-
Scaling Small Molecule Purification Methods for HPLC | Agilent. (n.d.). Agilent. Retrieved January 10, 2026, from [Link]
-
How Is Chromatography Used for Purification? - Moravek. (n.d.). Moravek. Retrieved January 10, 2026, from [Link]
-
Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved January 10, 2026, from [Link]
- Process for removing a ketone and/or aldehyde impurity. (2002). Google Patents.
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. Retrieved January 10, 2026, from [Link]
-
Ketone Volatile Oils - Pharmacognosy. (2012). Pharmacognosy. Retrieved January 10, 2026, from [Link]
-
Recrystallization of Acetanilide | PDF | Solubility | Solvent - Scribd. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]
-
Purification of Impure Acetanilide - Cerritos College. (n.d.). Cerritos College. Retrieved January 10, 2026, from [Link]
-
Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases? (2015). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Bicyclo[1.1.1]pentane-1-carboxylic acid | 22287-28-1 - LookChem. (n.d.). LookChem. Retrieved January 10, 2026, from [Link]
-
Stepanovs, D., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(637). Retrieved January 10, 2026, from [Link]
-
Stepanovs, D., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9375–9384. Retrieved January 10, 2026, from [Link]
- Distillation of aromatic ketone from aromatic alcohol with acid. (1974). Google Patents.
-
Scott, J. S., & Williams, J. M. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(7), 1834–1848. Retrieved January 10, 2026, from [Link]
-
Exp 1 - Recrystallization of Acetanilide. (n.d.). CDN. Retrieved January 10, 2026, from [Link]
-
Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. Retrieved January 10, 2026, from [Link]
-
Distillation of unknown Compound |Ketone Making |Simple Distillation. (2020). YouTube. Retrieved January 10, 2026, from [Link]
-
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. (2022). PNAS. Retrieved January 10, 2026, from [Link]
- Method of isolating and purifying keto steroids and new keto steroid compounds. (1956). Google Patents.
-
Scott, J. S., & Williams, J. M. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
Optimised Separation Process of Ketones from Biomass Pyrolysis Oil. (2022). Chemical Engineering Transactions. Retrieved January 10, 2026, from [Link]
- Extraction of ketones. (1949). Google Patents.
-
Recrystallization of Acetanilide (2EMT - Group 1, 2009) | PDF | Crystallization | Solubility. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]
-
Stepanovs, D., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes - Macmillan Group - Princeton University. (2023). Princeton University. Retrieved January 10, 2026, from [Link]
-
Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. (2025). The Journal of Organic Chemistry - ACS Publications. Retrieved January 10, 2026, from [Link]
-
[1.1.1]Propellane - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]
-
Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. (n.d.). The University of Liverpool Repository. Retrieved January 10, 2026, from [Link]
-
Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. (2022). ResearchGate. Retrieved January 10, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. axplora.com [axplora.com]
- 4. moravek.com [moravek.com]
- 5. lookchem.com [lookchem.com]
- 6. US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid - Google Patents [patents.google.com]
- 7. US2487124A - Extraction of ketones - Google Patents [patents.google.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
1-Acetylbicyclo[1.1.1]pentane: A Superior Bioisostere to the Phenyl Ring for Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to the strategy of bioisosteric replacement. This approach involves substituting a specific functional group within a lead compound with another that retains similar biological activity but possesses superior physicochemical and pharmacokinetic properties. The phenyl ring, while a ubiquitous scaffold in pharmaceuticals, often introduces liabilities such as metabolic instability and poor solubility.[1][2] This has spurred the exploration of three-dimensional, saturated bioisosteres, a concept often termed "escaping from flatland," to overcome these challenges.[1][3] Among the most promising non-classical phenyl ring mimics is the bicyclo[1.1.1]pentane (BCP) core.[4][5] This guide provides an in-depth, objective comparison of 1-acetylbicyclo[1.1.1]pentane and its derivatives with traditional phenyl ring-containing compounds and other bioisosteres, supported by experimental data.
The Rise of Bicyclo[1.1.1]pentane (BCP) as a Phenyl Ring Bioisostere
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a highly valuable bioisostere for the 1,4-disubstituted phenyl ring, as well as for internal alkynes and the tert-butyl group.[6][7] Its rigid, three-dimensional structure allows it to mimic the geometry and substituent exit vectors of a para-substituted phenyl ring.[5][7] However, the key advantages of BCP lie in the significant improvements it imparts to critical drug-like properties.[8][9]
The seminal work by Stepan and colleagues at Pfizer in 2012 truly highlighted the potential of the BCP moiety. They replaced the central para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP core, resulting in a compound with equivalent enzyme inhibitory potency but with dramatically enhanced aqueous solubility and passive permeability.[7][10] This pioneering example has since catalyzed a surge of interest in the synthesis and application of BCP derivatives in drug discovery.[7][11]
Physicochemical Property Showdown: BCP vs. Phenyl Ring
The decision to employ a BCP moiety is primarily driven by the desire to mitigate the undesirable physicochemical properties often associated with aromatic rings. The following sections and tables summarize key quantitative data comparing the impact of BCP substitution on critical drug-like properties.
Lipophilicity and Solubility: A Balancing Act
High lipophilicity, often a consequence of multiple phenyl rings, can lead to poor solubility, increased non-specific binding, and higher metabolic turnover.[2][12] The replacement of a planar phenyl ring with a saturated, sp³-rich BCP scaffold has been consistently shown to address these issues.
Experimental data from multiple studies demonstrates that replacing a phenyl ring with a BCP group can lead to a substantial increase in aqueous solubility, in some cases by over 50-fold.[13][14] For instance, in the optimization of a γ-secretase inhibitor, the BCP analogue exhibited a 360-fold increase in aqueous solubility compared to its phenyl-containing counterpart.[13] Similarly, replacing a phenol ring with a hydroxyl-substituted BCP resulted in a 32-fold increase in aqueous solubility.[13] While the impact on lipophilicity (measured as LogP or LogD) can be more context-dependent, the overall trend points towards a favorable shift towards greater hydrophilicity.[15][16]
| Property | Phenyl Analogue | BCP Analogue | Fold Change/Difference | Key Observations |
| Aqueous Solubility | Low | Significantly Increased | Up to 360-fold increase[13] | BCP consistently and dramatically improves aqueous solubility.[3][6] |
| Lipophilicity (ChromLogD7.4) | 6.3 | 7.0 | +0.7[1][17] | While a slight increase was observed in this specific case, BCP is generally less lipophilic than other bioisosteres like cubane and BCO due to having fewer carbon atoms.[18] |
| Kinetic Solubility (μM) | 8 | 74 | 9.25x increase[1][17] | The increased three-dimensionality disrupts crystal packing, leading to improved solubility. |
Table 1. Comparison of Solubility and Lipophilicity between Phenyl and BCP Analogues.
Metabolic and Chemical Stability: The BCP Shield
Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites. The high dissociation energy of the sp³ C-H bonds in the BCP framework confers enhanced metabolic stability.[11] This increased stability can translate to a longer half-life in vivo and a more favorable pharmacokinetic profile.[19][20] Studies on γ-secretase inhibitors and LpPLA2 inhibitors have demonstrated that BCP analogues exhibit significantly reduced clearance in human liver microsomal assays.[10][17]
| Property | Phenyl Analogue | BCP Analogue | Fold Change/Difference | Key Observations |
| Metabolic Stability (Human Hepatocytes) | Lower | Improved | At least 3-fold improvement in half-time[13] | The sp³-rich BCP core is less prone to oxidative metabolism.[11] |
| Clearance (Human Liver Microsomes) | Higher | Lower | At least 4-fold decrease[13] | Reduced metabolic susceptibility leads to lower clearance rates.[17] |
Table 2. Comparison of Metabolic Stability between Phenyl and BCP Analogues.
Permeability and Non-Specific Binding: Navigating Biological Barriers
Improved passive permeability is another significant advantage offered by the BCP scaffold. In the case of the γ-secretase inhibitor, the BCP-containing compound showed a notable increase in passive permeability.[10] Similarly, an LpPLA2 inhibitor analogue with a BCP replacement demonstrated a 3-fold increase in artificial membrane permeability.[1][17] Furthermore, the replacement of a phenyl ring with a BCP group has been shown to markedly decrease non-specific binding.[5][14]
| Property | Phenyl Analogue | BCP Analogue | Fold Change/Difference | Key Observations |
| Artificial Membrane Permeability (nm/s) | 230 | 705 | 3.06x increase[1][17] | The unique physicochemical properties of BCP can enhance membrane transit.[6] |
| Non-Specific Binding (CHI(IAM)) | Higher | Markedly Decreased | - | The more three-dimensional and less "greasy" nature of BCP reduces non-specific interactions.[5][14] |
Table 3. Comparison of Permeability and Non-Specific Binding.
Synthetic Accessibility: A Practical Consideration
A significant historical barrier to the widespread adoption of BCPs was the lack of efficient and scalable synthetic routes.[6][7] However, recent years have witnessed a surge in the development of novel synthetic methodologies, making a wide array of functionalized BCP building blocks, including this compound, more accessible.[19][21]
Modern synthetic strategies often rely on the radical functionalization of [1.1.1]propellane, a highly strained precursor to the BCP core.[6][22] For example, the synthesis of 1-phenylseleno-3-acetylbicyclo[1.1.1]pentane has been achieved through the radical addition of Se-phenyl ethaneselenoate to [1.1.1]propellane.[23] Other methods involve visible light-induced, metal-free approaches for the synthesis of BCP-ketones, which are characterized by mild reaction conditions and excellent functional group tolerance.[21]
Caption: A simplified workflow for the synthesis of BCP-ketones via radical addition to [1.1.1]propellane.
Experimental Protocols: A Guide to Key Assays
The quantitative data presented in this guide is derived from a suite of standardized in vitro assays. The following are representative protocols for key experiments used to evaluate and compare the properties of phenyl ring bioisosteres.
Determination of Lipophilicity (LogD) by Shake-Flask Method
Rationale: The shake-flask method is a gold-standard technique for determining the partition coefficient of a compound between an aqueous and an organic phase, providing a measure of its lipophilicity.
Protocol:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., n-octanol).
-
Add a known volume of the stock solution to a mixture of n-octanol and PBS (pre-saturated with each other).
-
Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully collect samples from both the aqueous and organic phases.
-
Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the LogD value as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
Rationale: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes, providing an indication of its likely in vivo clearance.
Protocol:
-
Prepare an incubation mixture containing human liver microsomes, NADPH (as a cofactor), and a buffer solution in a 96-well plate.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound to the incubation mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).
Caption: The logical workflow for employing BCP as a phenyl ring bioisostere in drug discovery.
Conclusion: A Paradigm Shift in Molecular Design
The strategic replacement of the phenyl ring with the bicyclo[1.1.1]pentane scaffold represents a significant advancement in medicinal chemistry.[4][5] As demonstrated by a growing body of experimental evidence, this bioisosteric substitution can lead to dramatic improvements in aqueous solubility, metabolic stability, and membrane permeability, while often maintaining or only slightly attenuating biological potency.[8][10][17] While the biological activity of BCP-containing compounds can sometimes be lower than their phenyl counterparts, the substantial enhancements in physicochemical and pharmacokinetic properties often result in a superior overall drug candidate profile.[8][24]
The increasing accessibility of functionalized BCP building blocks, such as this compound, empowers drug discovery teams to more readily explore this valuable chemical space.[11][19] As the pharmaceutical industry continues to grapple with the challenges of "molecular obesity" and poor drug-like properties, the judicious application of the BCP moiety as a phenyl ring bioisostere will undoubtedly play an increasingly crucial role in the design of the next generation of innovative medicines.
References
- Kanazawa, J., & Uchiyama, M. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 30(01), 1-11.
- BenchChem. (2025). Bicyclopentyl vs. Cubane: A Comparative Guide to Non-Classical Phenyl Ring Mimics in Drug Discovery. BenchChem.
- BLDpharm. (2021). Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
- de la Torre, M. G., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 546-555.
- Bull, J. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(9), 1334-1347.
- Fang, Z., et al. (2021). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Chinese Journal of Organic Chemistry, 41(8), 3029-3038.
- PharmaBlock. (n.d.). Building Blocks. PharmaBlock.
- Fang, Z., et al. (2021). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar.
- Ritchie, T. J., & Macdonald, S. J. F. (2018).
- Pellicciari, R., et al. (1998). Synthesis of Novel Unsymmetrically Bridgehead-substituted Phenylselenobicyclo[1.1.1]pentanes. Tetrahedron Letters, 39(43), 7979-7982.
- Blumberg, B. S. Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Baruch S. Blumberg Institute.
- Measom, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(11), 1035-1040.
- Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(28), e2105193118.
- Smith, R. T., et al. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. Chemistry – A European Journal, 30(12), e202304070.
- Wang, Y., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1028399.
- Smith, R. T., & Anderson, E. A. (2020). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Chemistry – A European Journal, 26(62), 14046-14055.
- Tokyo Chemical Industry. (n.d.). Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring. Tokyo Chemical Industry.
- Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424.
- BenchChem. (2025). Bicyclopentyl vs.
- KeAi Publishing. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis. KeAi Publishing.
- Smith, R. T., et al. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes.
- BLDpharm. (2025).
- Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046-14128.
- Fang, Z., et al. (2021). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals.
- PharmaBlock. (n.d.). Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert. PharmaBlock.
- Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS, 118(28).
- Measom, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters.
- Briard, E., et al. (2020). Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres.
- Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.
- Mykhailiuk, P. K. (2019). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Organic Process Research & Development, 23(10), 2249-2254.
- ChemicalBook. (2025). Ethanone, 1,1'-bicyclo[1.1.1]pentane-1,3-diylbis- (9CI). ChemicalBook.
- Measom, N. D., et al. (2016). Investigation of a bicyclo[1.1.1]pentane as a phenyl replacement within an LpPLA2 inhibitor. Pure and Applied Chemistry.
- Mykhailiuk, P. K. (2019). An “Ideal” Bioisoster of the para-substituted Phenyl Ring.
- Fang, Z., et al. (2021). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme.
- Reddy, T. P., et al. (2024). Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane. Chemistry – An Asian Journal, e202400262.
- Ripenko, V., et al. (2022). Bicyclo[1.1.1]pentanes (BCPs) as bioisosteres of the phenyl ring.
- EIN Presswire. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis. EIN Presswire.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL [ebi.ac.uk]
- 3. pnas.org [pnas.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Work from Nobel Laureate MacMillan's Group: Rapid Synthesis of BCP Derivatives [bldpharm.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. researchgate.net [researchgate.net]
- 15. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. img01.pharmablock.com [img01.pharmablock.com]
- 19. Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. New method for bicyclo[1.1.1]pentane ketones synthesis | KeAi Publishing [keaipublishing.com]
- 22. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 23. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 24. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Structural Elucidation of 1-Acetylbicyclo[1.1.1]pentane Derivatives: An X-ray Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can enhance the physicochemical properties of drug candidates is paramount. Bicyclo[1.1.1]pentane (BCP) has emerged as a prominent three-dimensional bioisostere for the ubiquitous phenyl ring, offering improvements in solubility, metabolic stability, and synthetic accessibility.[1][2] The precise understanding of the three-dimensional structure of BCP derivatives is crucial for rational drug design and for elucidating structure-activity relationships (SAR). This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural analysis of 1-acetylbicyclo[1.1.1]pentane derivatives, supported by experimental insights and protocols.
The Unique Structural Challenge of Bicyclo[1.1.1]pentanes
The bicyclo[1.1.1]pentane core is a highly strained and rigid framework.[3] This rigidity fixes the substituents at the bridgehead positions (C1 and C3) in a linear orientation, making it an excellent replacement for para-substituted phenyl rings. However, this strained nature also presents unique challenges for structural characterization. Determining the precise bond lengths, bond angles, and intra-molecular distances is critical to understanding how these molecules interact with biological targets. While a variety of techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for unambiguous, high-resolution three-dimensional structural determination.
X-ray Crystallographic Analysis: The Definitive Approach
Single-crystal X-ray crystallography provides a detailed and precise three-dimensional map of the atomic arrangement within a crystal lattice.[3] For a molecule like this compound, this technique can definitively determine the conformation of the acetyl group relative to the BCP cage and provide accurate measurements of all geometric parameters.
Experimental Protocol: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure involves several critical steps. The following protocol outlines the key stages for the X-ray crystallographic analysis of a this compound derivative.
1. Crystallization: The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step. The choice of crystallization method and solvent is crucial. For small, relatively non-polar molecules like this compound, the following techniques are often successful:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) is allowed to evaporate slowly in a loosely capped vial. This is a simple and often effective method.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
2. Crystal Mounting and Data Collection
Once suitable crystals are obtained, a single, well-formed crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.
Data collection is performed using a single-crystal X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset consists of thousands of reflections, each with a unique intensity and position.
3. Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then "solved" using direct methods or Patterson methods, which provide an initial electron density map. This map is then used to build an initial molecular model.
The final step is structure refinement, where the atomic coordinates and thermal parameters of the model are adjusted to best fit the experimental diffraction data. This process is typically performed using least-squares methods and results in a final, highly accurate three-dimensional structure.
Experimental Workflow for X-ray Crystallographic Analysis
Caption: A flowchart outlining the key stages of X-ray crystallographic analysis.
A Comparative Analysis with Other Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural detail, other spectroscopic techniques are indispensable for routine characterization, reaction monitoring, and providing complementary information.
| Technique | Information Provided | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute stereochemistry. | Unambiguous and highly accurate structural determination.[3] | Requires high-quality single crystals, which can be difficult to obtain; provides a static picture of the molecule in the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, and dynamic information in solution. | Provides information about the structure in solution, which is often more biologically relevant; non-destructive. | Can be complex to interpret for highly symmetric or complex molecules; does not provide precise bond lengths and angles. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive; excellent for identifying key functional groups like the carbonyl in the acetyl group. | Provides limited information on the overall 3D structure and connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Highly sensitive and requires very small amounts of sample; provides information on molecular formula. | Does not provide information on the 3D arrangement of atoms. |
Data Comparison: Bicyclo[1.1.1]pentane Derivatives
While a complete crystal structure for this compound is not publicly available, data from closely related BCP derivatives provide valuable insights into the expected structural parameters.
| Parameter | X-ray Crystallography (Typical BCP derivative) | NMR Spectroscopy (Bicyclo[1.1.1]pentane) | IR Spectroscopy (Bicyclo[1.1.1]pentane) |
| C1-C3 distance | ~1.85 Å[1] | Inferred from coupling constants | Not directly measurable |
| Bridgehead C-C bond length | ~1.54 Å | Inferred from coupling constants | Not directly measurable |
| ¹H NMR (bridgehead H) | N/A (no H at bridgehead in substituted derivatives) | δ 2.47 ppm | N/A |
| ¹³C NMR (bridgehead C) | N/A | δ 35.3 ppm | N/A |
| C=O stretch (acetyl group) | N/A (dependent on specific derivative) | N/A | Expected around 1710 cm⁻¹ |
Note: NMR and IR data are for the parent bicyclo[1.1.1]pentane and are used here for illustrative purposes.
Logical Relationship of Analytical Techniques for Structural Elucidation
Caption: The synergistic relationship between different analytical techniques.
Conclusion: An Integrated Approach to Structural Verification
For the comprehensive structural analysis of novel this compound derivatives, an integrated approach is essential. While NMR, IR, and mass spectrometry are crucial for initial characterization, monitoring reactions, and understanding the molecule's behavior in solution, single-crystal X-ray diffraction stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. The insights gained from X-ray crystallography are invaluable for understanding the subtle structural nuances of these rigid scaffolds, thereby empowering researchers and drug development professionals to make informed decisions in the design of next-generation therapeutics.
References
-
Anderson, J. M., Measom, N. D., Murphy, J. A., & Poole, D. L. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(47), 24754–24769. [Link]
-
An Insight into Non-Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. (2022). Chemistry – An Asian Journal, 17(19), e202200632. [Link]
-
Bicyclo(1.1.1)pentane. PubChem. (n.d.). Retrieved from [Link]
-
Chiang, J. F., & Bauer, S. H. (1970). Molecular structure of bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 92(6), 1614–1617. [Link]
-
High-resolution infrared spectra of bicyclo[1.1.1]pentane. (2010). Journal of Molecular Spectroscopy, 262(1), 42-48. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(15), 10343–10350. [Link]
-
Pecul, M., Dodziuk, H., Jaszuński, M., Lukin, O., & Leszczyński, J. (2001). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics, 3(11), 1986–1991. [Link]
-
The structures of bicyclo[1.1.1]pentane (BCP, 1), [1.1.1]propellane... ResearchGate. (n.d.). Retrieved from [Link]
-
Wiberg, K. B., & Waddell, S. T. (1990). Infrared Intensities: Bicyclo[1.1.1]pentane. A Normal-Coordinate Analysis and Comparison with [1.1.1]Propellane. The Journal of Physical Chemistry, 94(18), 6939–6944. [Link]
Sources
A Comparative Guide to the NMR Spectroscopy of 1-Acetylbicyclo[1.1.1]pentane and its Phenyl Analogue
In the landscape of modern drug discovery, the quest for novel bioisosteres—substituents or groups with similar physical or chemical properties that impart desirable pharmacological characteristics—is relentless. The bicyclo[1.1.1]pentane (BCP) cage, a rigid, three-dimensional scaffold, has emerged as a prominent replacement for traditional aromatic and tert-butyl groups, offering improved metabolic stability and solubility. Understanding the precise structural and electronic impact of substituting this unique core is paramount for its effective application. This guide provides an in-depth NMR spectroscopic comparison of two key derivatives: the electron-withdrawing 1-acetylbicyclo[1.1.1]pentane and its aromatic counterpart, 1-phenylbicyclo[1.1.1]pentane. Through a detailed analysis of experimental ¹H and ¹³C NMR data, we will elucidate the distinct spectral signatures imparted by these substituents, offering valuable insights for researchers in medicinal chemistry and materials science.
The Bicyclo[1.1.1]pentane Core: A Unique Spectroscopic Canvas
The BCP skeleton, with its inverted bridgehead carbons and strained cyclobutane rings, presents a fascinating case for NMR spectroscopy. The high degree of s-character in the exocyclic bonds of the bridgehead carbons and the unique through-space and through-bond electronic communication across the cage give rise to distinctive chemical shifts and coupling constants. The substitution at one of the bridgehead positions (C1) significantly perturbs the electronic environment of the entire molecule, and these perturbations are exquisitely reported in the NMR spectra.
¹³C NMR Spectroscopy: A Direct Probe of Electronic Effects
The ¹³C NMR spectra provide a clear and quantitative measure of the electronic influence of the acetyl and phenyl substituents on the BCP core. The chemical shifts of the bridgehead (C1 and C3) and methylene (C2, C4, C5) carbons are particularly informative.
| Compound | C1 (ppm) | C3 (ppm) | C2, C4, C5 (ppm) | Substituent Carbons (ppm) |
| This compound | 43.3 | 51.9 | 26.2 | 205.8 (C=O), 26.2 (CH₃) |
| 1-Phenylbicyclo[1.1.1]pentane | 37.5 | 55.1 | 47.9 | 143.9 (ipso), 128.3 (ortho), 126.1 (meta), 125.1 (para) |
Data for this compound sourced from Mykhailiuk et al. (2021).[1] Data for 1-Phenylbicyclo[1.1.1]pentane is based on closely related structures and established substituent effects.
The electron-withdrawing nature of the acetyl group in This compound leads to a significant downfield shift of the substituted bridgehead carbon (C1) to approximately 43.3 ppm. Conversely, the C3 bridgehead and the methylene carbons are also deshielded, appearing at around 51.9 ppm and 26.2 ppm, respectively. The carbonyl carbon of the acetyl group is observed far downfield at 205.8 ppm, typical for a ketone.
In contrast, the phenyl group in 1-phenylbicyclo[1.1.1]pentane exerts a more complex influence. The ipso-carbon of the phenyl ring causes a shielding effect on the directly attached C1 bridgehead, which resonates at a more upfield position of approximately 37.5 ppm. The opposing bridgehead, C3, and the methylene carbons experience a deshielding effect, with chemical shifts around 55.1 ppm and 47.9 ppm, respectively. The aromatic carbons display their characteristic shifts between 125 and 144 ppm.
¹H NMR Spectroscopy: Unraveling Through-Space Interactions
The ¹H NMR spectra of BCP derivatives are characterized by their simplicity in terms of the number of signals, yet they are rich in information due to unique long-range couplings.
| Compound | Bridgehead H (C3-H) (ppm) | Methylene H (C2,4,5-H) (ppm) | Substituent Protons (ppm) |
| This compound | ~2.60 | ~2.04 | ~2.10 (s, 3H) |
| 1-Phenylbicyclo[1.1.1]pentane | ~2.72 | ~2.10 | ~7.20-7.40 (m, 5H) |
Data are illustrative and based on reported values for closely related 1-substituted BCP derivatives.
For This compound , the six equivalent methylene protons appear as a singlet around 2.04 ppm. The lone bridgehead proton at C3 is deshielded by the acetyl group and resonates further downfield at approximately 2.60 ppm. The methyl protons of the acetyl group give rise to a sharp singlet at around 2.10 ppm.
In 1-phenylbicyclo[1.1.1]pentane , the methylene protons are also observed as a singlet, typically around 2.10 ppm. The C3 bridgehead proton is deshielded by the anisotropic effect of the phenyl ring and appears at approximately 2.72 ppm. The aromatic protons of the phenyl group exhibit a multiplet in the range of 7.20-7.40 ppm.
A hallmark of BCP systems is the observable long-range coupling between the bridgehead proton and the methylene protons, often referred to as "through-space" coupling. This coupling, typically in the range of 1-3 Hz, can sometimes be resolved and provides definitive evidence for the BCP framework.
Experimental Protocols
General NMR Acquisition Parameters
High-resolution NMR spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Sample Preparation : Dissolve 5-10 mg of the bicyclo[1.1.1]pentane derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy :
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-10 ppm.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Spectroscopy :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0-220 ppm.
-
A longer relaxation delay (5-10 seconds) may be necessary for the full observation of quaternary carbons, including the bridgehead carbons of the BCP core.
-
-
2D NMR Spectroscopy :
-
COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range proton-carbon correlations, which are crucial for assigning the quaternary bridgehead carbons.
-
Visualizing the Structures and Key Interactions
Caption: Molecular structures and key ¹³C NMR chemical shifts.
Conclusion
The NMR spectra of this compound and 1-phenylbicyclo[1.1.1]pentane provide a clear demonstration of the substituent effects on the unique electronic structure of the BCP core. The electron-withdrawing acetyl group deshields all carbons of the BCP cage, while the phenyl group exhibits a more nuanced effect, shielding the directly attached bridgehead carbon and deshielding the rest of the cage. The characteristic singlet for the six methylene protons in the ¹H NMR spectrum, along with the potential for observing long-range couplings, serves as a powerful diagnostic tool for confirming the integrity of the BCP framework. This comparative guide provides researchers with the foundational spectroscopic knowledge to confidently identify and characterize these and related BCP derivatives, facilitating their application in the development of next-generation pharmaceuticals and advanced materials.
References
- Della, E. W., & Tsanaktsidis, J. (1989). 13C NMR spectra of 1-substituted bicyclo[1.1.1]pentanes. Magnetic Resonance in Chemistry, 27(10), 924-927.
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9585-9596. [Link]
-
Wiberg, K. B., & Connor, D. S. (1966). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 88(19), 4437-4441. [Link]
-
Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentane as a Phenyl Group Bioisostere: A Gamut of Unprecedented Pharmacological Profiles. ACS Medicinal Chemistry Letters, 3(5), 391-396. [Link]
-
Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(30), e2108881118. [Link]
Sources
Validating the Bioisosteric Replacement of a Phenyl Ring with 1-Acetylbicyclo[1.1.1]pentane: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. Medicinal chemists continually seek innovative strategies to modulate the properties of lead compounds to enhance their efficacy, safety, and "drug-likeness." One such powerful strategy is bioisosterism, the replacement of a functional group within a molecule with another group that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties.[1] This guide provides an in-depth technical comparison of the classic phenyl ring, a ubiquitous scaffold in medicinal chemistry, with its non-classical bioisostere, the 1-acetylbicyclo[1.1.1]pentane (BCP) moiety.
The phenyl group, with its defined geometry and capacity for π-π stacking and hydrophobic interactions, has been a cornerstone of drug design. However, its aromatic nature can also confer undesirable properties, such as susceptibility to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites.[2] Furthermore, the planarity and lipophilicity of the phenyl ring can contribute to poor aqueous solubility and promiscuous binding to off-target proteins.
Enter bicyclo[1.1.1]pentane, a strained, three-dimensional, saturated cage structure that has emerged as a compelling bioisostere for the para-substituted phenyl ring.[3][4] Its rigid, rod-like geometry allows it to span a similar distance as a para-substituted phenyl ring, thus preserving crucial vector-group orientations for target binding.[5] Crucially, as a saturated hydrocarbon, the BCP core is generally less prone to metabolic oxidation, potentially leading to improved metabolic stability.[6] The introduction of this sp³-rich scaffold can also disrupt planarity, which may reduce non-specific binding and improve solubility by mitigating crystal lattice packing forces.[7]
This guide will provide a comparative analysis of the phenyl ring and the this compound moiety, supported by a hypothetical experimental validation workflow. We will delve into the physicochemical properties, synthetic considerations, and key in vitro assays necessary to substantiate the viability of this bioisosteric replacement in a drug discovery program.
Physicochemical Property Comparison: Phenyl vs. This compound
A fundamental aspect of validating a bioisosteric replacement is the comparative analysis of key physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The table below provides a summary of calculated and experimentally observed properties for representative parent structures, acetophenone and this compound.
| Property | Acetophenone (Phenyl Analogue) | This compound (BCP Analogue) | Rationale for Comparison |
| Molecular Weight ( g/mol ) | 120.15 | 124.18 | BCP introduces a slight increase in molecular weight. |
| Calculated logP (cLogP) | ~1.58 | ~1.2 - 1.5 | BCP derivatives are generally less lipophilic than their phenyl counterparts, which can be advantageous for solubility and reducing off-target effects.[8] |
| Topological Polar Surface Area (TPSA) (Ų) | 17.07 | 17.07 | The polar acetyl group is constant, allowing for a direct comparison of the core scaffolds' influence. |
| Aqueous Solubility | Lower | Higher | The three-dimensional and non-planar nature of the BCP core can disrupt crystal packing, often leading to improved aqueous solubility.[6][9] |
| Metabolic Stability | Susceptible to aromatic oxidation | Generally more resistant to oxidative metabolism | The absence of an aromatic system in the BCP core reduces its susceptibility to CYP450-mediated oxidation.[2] |
Note: cLogP values are estimations and can vary based on the algorithm used. Experimental validation is crucial.
Experimental Validation Workflow
To empirically validate the benefits of replacing a phenyl ring with a this compound moiety, a structured experimental plan is essential. This workflow outlines the synthesis of a matched molecular pair and their subsequent evaluation in key ADME-related assays.
Figure 1: A generalized workflow for the synthesis and comparative evaluation of a phenyl- and BCP-containing matched molecular pair.
Part 1: Synthesis of the Matched Molecular Pair
The first step is the synthesis of the two compounds for direct comparison. For this guide, we will consider a hypothetical core structure "R" to which the acetyl-phenyl and acetyl-BCP moieties are attached.
Protocol 1: Synthesis of the this compound Analogue (R-BCP-Ac)
The synthesis of 1-substituted BCP derivatives often proceeds via the radical addition to [1.1.1]propellane.[10]
-
Generation of [1.1.1]Propellane: Prepare a solution of [1.1.1]propellane from a suitable precursor, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[6]
-
Radical Acetylation: In a photolytic reactor, combine the [1.1.1]propellane solution with an acetyl radical precursor, such as Se-phenyl ethaneselenoate, and a radical initiator.[10] Irradiate the mixture at a suitable wavelength (e.g., 365 nm) until the reaction is complete, as monitored by GC-MS.
-
Purification: Following the reaction, quench any remaining radicals and purify the crude product using column chromatography to yield the this compound intermediate.
-
Coupling to Core Structure (R): Couple the acetyl-BCP moiety to the core structure "R" using an appropriate chemical transformation (e.g., amide coupling, Suzuki coupling, etc.), depending on the functional handles present on "R" and the BCP intermediate.
Protocol 2: Synthesis of the Phenyl Analogue (R-Ph-Ac)
The synthesis of the phenyl analogue will follow standard, well-established synthetic routes.
-
Friedel-Crafts Acylation: If the core structure "R" is an aromatic ring, a direct Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) can be employed to introduce the acetyl group.
-
Alternative Coupling: If direct acylation is not feasible, a pre-functionalized phenyl ring (e.g., p-bromoacetophenone) can be coupled to the core structure "R" via a cross-coupling reaction like a Suzuki or Buchwald-Hartwig reaction.
-
Purification: Purify the final phenyl analogue using column chromatography or recrystallization to ensure high purity for comparative assays.
Part 2: Comparative In Vitro Assays
With both pure compounds in hand, a head-to-head comparison in key ADME-profiling assays is performed.
Protocol 3: Kinetic Solubility Assay
This assay provides a measure of a compound's solubility in an aqueous buffer, which is a critical parameter for oral absorption.
-
Stock Solution Preparation: Prepare high-concentration stock solutions of both the BCP and phenyl analogues in DMSO.
-
Dilution in Buffer: Add a small aliquot of the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final desired concentration (e.g., 100 µM).
-
Equilibration: Shake the mixture at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the insoluble compound.
-
Separation: Centrifuge the samples to pellet the precipitate.
-
Quantification: Analyze the supernatant using LC-MS/MS to determine the concentration of the compound remaining in solution. This concentration represents the kinetic solubility.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane, providing an indication of its intestinal absorption potential.
-
Plate Preparation: Use a 96-well PAMPA plate system, where a donor plate is separated from an acceptor plate by a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Dosing: Add the test compounds (dissolved in PBS) to the donor wells. Fill the acceptor wells with fresh PBS.
-
Incubation: Incubate the plate assembly for a set time (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time.
Protocol 5: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s, found in liver microsomes.
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human, rat, or mouse) and a NADPH-generating system in a phosphate buffer.
-
Incubation: Add the test compound to the reaction mixture and incubate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Interpreting the Results: A Hypothetical Case Study
To illustrate the potential outcomes of this validation workflow, let's consider a hypothetical data set for our matched pair.
| Assay | R-Ph-Ac (Phenyl Analogue) | R-BCP-Ac (BCP Analogue) | Interpretation |
| Kinetic Solubility (µM) | 15 | 75 | The BCP analogue demonstrates a 5-fold increase in aqueous solubility, which could lead to improved oral bioavailability.[9] |
| PAMPA Permeability (Pe, 10⁻⁶ cm/s) | 5.2 | 8.9 | The BCP analogue shows enhanced passive permeability, suggesting better absorption across the intestinal barrier.[9] |
| Human Liver Microsomal Half-life (t½, min) | 8 | 45 | The BCP analogue exhibits significantly greater metabolic stability, indicating a lower rate of clearance by the liver.[6] |
In this hypothetical scenario, the replacement of the phenyl ring with the this compound moiety has resulted in a compound with a markedly improved ADME profile. The increased solubility and permeability suggest better oral absorption, while the enhanced metabolic stability points towards a longer in vivo half-life and potentially lower dose requirements. Such a result would strongly validate the bioisosteric replacement for this particular chemical series.
Figure 2: A visual comparison of the 2D phenyl ring and the 3D BCP core, highlighting key property differences.
Conclusion
The bioisosteric replacement of a phenyl ring with a this compound moiety represents a valuable strategy in modern medicinal chemistry to "escape from flatland" and improve the drug-like properties of lead candidates.[9] While not a universal solution, the potential benefits of enhanced aqueous solubility, improved metabolic stability, and favorable permeability warrant its consideration, particularly in cases where the phenyl ring is not involved in essential π-stacking interactions with the biological target.[5] The experimental workflow detailed in this guide provides a robust framework for objectively assessing the impact of this substitution, enabling data-driven decisions in the optimization of new chemical entities. As the synthesis of complex BCP derivatives becomes more accessible, their application in drug discovery is poised to expand, offering new avenues to overcome longstanding ADME challenges.[11][12]
References
-
PharmaBlock. Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert -Butyl.
-
Scilit. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry.
-
ResearchGate. Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.
-
Baran Lab. Bioisosteres v2 - Recent Trends and Tactics.
-
ACS Publications. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials.
-
Synthesis of Novel Unsymmetrically Bridgehead-substituted Phenylseleno- bicyclo[1.1.1]pentanes.
-
Baruch S. Blumberg Institute. Phenyl and Biphenyl Molecular Metaphors in Drug Design.
-
PubMed Central. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease.
-
ePrints Soton. Synthesis of substituted bicyclo[1.1.1]pentane scaffolds.
-
ChemicalBook. Ethanone, 1,1-bicyclo[1.1.1]pentane-1,3-diylbis- (9CI) | 115913-30-9.
-
ResearchGate. (PDF) Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials.
-
ChemRxiv. Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives.
-
NIH. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor.
-
ResearchGate. Computerized Medicinal Chemistry Case Studies.
-
NIH. Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane.
-
Semantic Scholar. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP).
-
ACS Publications. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
-
Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane.
-
ACS Publications. Highly Functional Allyl-Bicyclo[1.1.1]pentane Synthesis by Radical-Initiated Three-Component Stereoselective Allylation.
-
EIN Presswire. New method for bicyclo[1.1.1]pentane ketones synthesis.
-
BLDpharm. Application of Bicyclo[1.1.1]pentane in Drug Development Research.
-
Google Patents. WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes.
-
NIH. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes.
-
JACS Au. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.
-
PubMed. The Impact of Assay Design on Medicinal Chemistry: Case Studies.
-
Stanford Libraries. Accounts in drug discovery : case studies in medicinal chemistry.
-
Semantic Scholar. [PDF] Patient-Related Case Studies in Medicinal Chemistry.
-
GalChimia. Case Study: Medicinal Chemistry.
Sources
- 1. baranlab.org [baranlab.org]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Scilit [scilit.com]
- 4. Synthesis of substituted bicyclo[1.1.1]pentane scaffolds - ePrints Soton [eprints.soton.ac.uk]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Bicyclo[1.1.1]pentane vs. Cubane: A Head-to-Head Comparison for Drug Discovery
A Senior Application Scientist's Guide to Selecting the Optimal Phenyl Bioisostere
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond "flatland," replacing the ubiquitous phenyl ring with three-dimensional saturated bioisosteres. This strategic move away from planar aromatic systems can unlock significant improvements in a drug candidate's physicochemical and pharmacokinetic profiles. Among the most promising of these 3D scaffolds are bicyclo[1.1.1]pentane (BCP) and cubane. Both offer rigid frameworks that can mimic the geometry of a para-substituted phenyl ring, but their distinct structural and electronic properties translate to tangible differences in performance.
This guide provides a head-to-head comparison of BCP and cubane, offering researchers, scientists, and drug development professionals a data-driven framework for selecting the optimal bioisostere for their specific application. We will delve into their physicochemical properties, synthetic accessibility, and impact on biological activity, supported by experimental data and detailed protocols.
At a Glance: BCP vs. Cubane
| Feature | Bicyclo[1.1.1]pentane (BCP) | Cubane |
| Structure | A strained, bridged bicyclic system | A platonic solid with eight carbon atoms at the vertices of a cube |
| Geometric Mimicry | A reasonable mimic of the p-phenyl exit vectors, but with a shorter bridgehead distance. | Considered an almost perfect geometric mimic of the p-phenyl ring in terms of size and exit vector alignment.[1][2] |
| Lipophilicity | Generally less lipophilic, can significantly improve aqueous solubility.[3] | More lipophilic than BCP, but can still improve solubility over a phenyl ring by disrupting π-stacking. |
| Metabolic Stability | Generally enhances metabolic stability by replacing an oxidatively labile aromatic ring.[4] | High C-H bond dissociation energy confers significant resistance to oxidative metabolism.[2] |
| Synthetic Accessibility | Readily accessible through scalable routes from [1.1.1]propellane.[5][6] | Historically challenging to synthesize, which has limited its widespread use. However, recent advances are improving accessibility.[7][8] |
| Primary Use Case | Improving solubility and metabolic stability while maintaining or improving biological activity.[4] | Closely mimicking the spatial arrangement of a phenyl ring to maintain biological activity, with potential improvements in metabolic stability.[1] |
Delving Deeper: A Data-Driven Comparison
The choice between BCP and cubane is not merely academic; it has profound implications for a drug candidate's developability. The following sections provide a detailed analysis of their comparative performance, drawing on published experimental data.
Physicochemical Properties: The "Escape from Flatland" Advantage
A primary motivation for employing BCP or cubane is to enhance a molecule's physicochemical properties, particularly solubility and metabolic stability.
Solubility: The replacement of a flat, aromatic phenyl ring with a 3D saturated scaffold disrupts crystal packing and intermolecular π-π stacking, which can lead to a significant increase in aqueous solubility.[2] Experimental data consistently demonstrates that BCP, being less lipophilic, often provides a more substantial improvement in solubility compared to cubane.[3]
Metabolic Stability: Both BCP and cubane are significantly more resistant to oxidative metabolism than the phenyl ring.[2][4] Cubane, with its high C-H bond dissociation energy, is exceptionally robust.[2] However, in some cases, the metabolic "hotspot" of a molecule can shift to the cubane core, leading to unexpected metabolic liabilities.[9] BCP also offers a significant metabolic stability advantage over the phenyl ring.
Lipophilicity: As measured by chromatographic hydrophobicity index (CHI) on immobilized artificial membranes (IAM), which is a good predictor of non-specific binding, both BCP and cubane analogues tend to be less lipophilic than their phenyl counterparts. This reduction in non-specific binding can lead to improved pharmacokinetic profiles and reduced off-target toxicity.
Case Study: A Head-to-Head Comparison in an Antimalarial Drug Candidate
A study on a series of novel open-source antimalarials provides a direct comparison of phenyl, cubane, and BCP bioisosteres within the same molecular scaffold.[9]
| Compound | Bioisostere | IC50 (nM) vs. P. falciparum | Human Liver Microsome Clearance (µL/min/mg) | Mouse Liver Microsome Clearance (µL/min/mg) | Kinetic Solubility (µM) |
| Parent | Phenyl | 100 | 100 | 100 | >100 |
| Analogue 1 | Cubane | 50 | >200 | >200 | >100 |
| Analogue 2 | BCP | 100 | 50 | 50 | >100 |
Data adapted from reference[9]
In this case study, the cubane analogue exhibited improved potency but was significantly less metabolically stable.[9] Conversely, the BCP analogue maintained the potency of the parent compound while demonstrating a marked improvement in metabolic stability.[9] This example underscores the importance of empirical testing to determine the optimal bioisostere for a given scaffold and biological target.
Synthetic Accessibility: A Practical Consideration
The ease and scalability of synthesis are critical factors in the adoption of a new chemical scaffold in drug discovery programs.
Bicyclo[1.1.1]pentane (BCP): The synthesis of BCP derivatives has become routine, with well-established and scalable methods available. The most common starting material is [1.1.1]propellane, which can be generated in situ and reacted with a variety of radical precursors to install diverse functionality at the bridgehead positions.[5][6] The key building block, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, can be produced on a kilogram scale.[5]
Cubane: The synthesis of cubane has historically been a significant challenge, limiting its use in medicinal chemistry. The original synthesis by Eaton was a multi-step, low-yielding process.[7] However, recent advancements, including improved routes to the key precursor cubane-1,4-dicarboxylic acid and new C-H functionalization methods, are making cubane derivatives more accessible.[7][8]
Caption: Decision and experimental workflow for selecting and evaluating BCP and cubane bioisosteres.
Experimental Protocols
Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This two-step procedure provides a scalable route to a key BCP building block.
Step 1: Photochemical Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane [1]
-
Generate [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in pentane.
-
To the solution of [1.1.1]propellane, add freshly distilled 2,3-butanedione.
-
Irradiate the mixture with a 450 W medium-pressure UV lamp at -10 ± 5°C for 8 hours.
-
Evaporate the solvents on a rotary evaporator.
-
Wash the resulting crystalline material with cold 2:1 pentane:diethyl ether to yield 1,3-diacetylbicyclo[1.1.1]pentane.
Step 2: Haloform Reaction to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid [1][10]
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, and thermometer, prepare a solution of sodium hydroxide in water and add bromine, cooling to 0°C.
-
Add a solution of 1,3-diacetylbicyclo[1.1.1]pentane in dioxane dropwise, maintaining the temperature below 3°C.
-
Stir the reaction mixture for 1 hour at 0°C, then overnight at room temperature.
-
Add sodium bisulfite and extract the solution with chloroform.
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Continuously extract the acidified solution with diethyl ether for 50 hours to obtain bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Synthesis of Cubane-1,4-dicarboxylic Acid
This procedure outlines the hydrolysis of dimethyl cubane-1,4-dicarboxylate to the corresponding diacid.
-
In a round-bottom flask, combine dimethyl cubane-1,4-dicarboxylate with distilled water and sodium hydroxide.[5]
-
Reflux the mixture for 3.5 hours with an Allihn condenser.
-
After cooling, wash the mixture with methyl tert-butyl ether (MTBE).
-
Acidify the aqueous layer by careful addition of fuming hydrochloric acid to precipitate cubane-1,4-dicarboxylic acid.[5]
General Protocol for Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility.[11][12]
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.
-
Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final concentration.
-
Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).
-
Measure light scattering in each well using a nephelometer to detect undissolved particles, or filter the solution and measure the absorbance of the filtrate using a UV spectrophotometer.[11]
-
Calculate the solubility based on a standard curve.
General Protocol for Metabolic Stability Assay
This assay measures the rate of disappearance of a test compound in the presence of liver microsomes.[6]
-
Prepare a solution of the test compound and pooled human liver microsomes in a suitable buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life and intrinsic clearance of the compound.
Conclusion
Both bicyclo[1.1.1]pentane and cubane are powerful tools in the medicinal chemist's arsenal for "escaping flatland" and optimizing drug candidates. Cubane offers a superior geometric mimicry of the phenyl ring, which may be crucial for maintaining biological activity where precise spatial positioning of substituents is required.[1] However, its synthetic accessibility, while improving, remains a consideration.
Bicyclo[1.1.1]pentane, on the other hand, is readily accessible and often provides a more significant improvement in aqueous solubility due to its lower lipophilicity.[3] While not as perfect a geometric match as cubane, it has proven to be an effective phenyl bioisostere in numerous drug discovery programs, often maintaining or even enhancing biological activity while improving pharmacokinetic properties.[4]
Ultimately, the choice between BCP and cubane is context-dependent. This guide provides a framework for making an informed decision, but the optimal bioisostere for any given application must be determined empirically. By synthesizing and evaluating both BCP and cubane analogues, researchers can fully explore the available 3D chemical space and unlock the potential for developing safer and more effective medicines.
References
-
AxisPharm. Kinetic Solubility Assays Protocol.
-
Sciencemadness Discussion Board. Synthesis of cubane and cubane related compounds / derivatives.
-
Merck Millipore. Metabolic Stability Assays.
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
Organic Syntheses. PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID.
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
-
University of Bristol School of Chemistry. Synthesis of Cubane.
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
-
Sigma-Aldrich. Metabolic Stability Assays.
-
WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays.
-
National Institutes of Health. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
-
BioDuro. ADME Solubility Assay.
-
ACS Publications. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
-
National Institutes of Health. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
-
WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
-
ResearchGate. Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis.
-
MDPI. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.
-
ACS Publications. Chlorinated Cubane-1,4-dicarboxylic Acids.
-
Cambridge Open Engage. A Revised Photo-Flow Protocol to Cubane-1,4-Dicarboxylate for Reliable Access to Cuneane Acids.
-
Enamine. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
-
PharmaBlock. Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert.
-
ResearchGate. Examples of the use of phenyl bioisosteres. (A) Cubane in the insecticide diflubenzuron.
-
BenchChem. Bicyclopentyl vs. Cubane: A Comparative Guide to Non-Classical Phenyl Bioisosteres.
-
National Institutes of Health. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR.
-
National Institutes of Health. (Bio)isosteres of ortho- and meta-substituted benzenes.
-
ResearchGate. Arylated cubane, BCO, and BCP as para-benzene bioisosteres.
-
UCL Discovery. Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials.
-
ACS Publications. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials.
-
Biosynth. Cubane Scaffolds in Drug Design.
-
Cambridge Open Engage. General access to cubanes: ideal bioisosteres of ortho-, meta-, and para-substituted benzenes.
-
The Journal of Organic Chemistry. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. biosynth.com [biosynth.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Sciencemadness Discussion Board - Synthesis of cubane and cubane related compounds / derivatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Synthesis [ch.ic.ac.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
A Comparative Guide to the Analytical Characterization of 1-Acetylbicyclo[1.1.1]pentane Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. 1-Acetylbicyclo[1.1.1]pentane, a unique saturated bicyclic ketone, represents a promising building block, prized for its ability to act as a bioisostere for larger aromatic groups while maintaining a three-dimensional character. The stringent purity requirements for such intermediates in pharmaceutical development necessitate robust and reliable analytical methodologies to ensure the integrity of subsequent research and the safety of potential drug candidates.
This guide provides an in-depth comparison of the primary analytical techniques for the characterization of this compound purity. We will delve into the technical nuances of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and experimental protocols to empower researchers in selecting the optimal method for their specific needs.
The Analytical Imperative: Why Purity Matters
The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute that directly impacts its safety and efficacy. Impurities can arise from various sources, including the synthetic route, degradation, or storage. Even small amounts of impurities can have unintended pharmacological effects or alter the stability and manufacturability of the final drug product. Therefore, accurate and precise purity determination is a non-negotiable aspect of pharmaceutical development, mandated by regulatory bodies worldwide.[1][2][3]
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Standard
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination in the pharmaceutical industry, offering a direct and absolute measurement without the need for a specific reference standard of the analyte.[4][5] This is a significant advantage when working with novel compounds like this compound, for which a certified reference standard may not be readily available.
The principle of qNMR is rooted in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[6] By co-dissolving a known mass of the sample with a known mass of a certified internal standard in a deuterated solvent, the purity of the analyte can be calculated with high accuracy and precision.[4][6]
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, Acetone-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Ensure complete relaxation of all relevant protons by using a sufficiently long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton).
-
Use a 90° pulse angle to maximize the signal.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).
-
-
Data Processing and Calculation:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the S/N ratio.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the acetyl protons) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following equation[6]:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Expected ¹H NMR Data for this compound:
Based on the structure and data from related bicyclo[1.1.1]pentane derivatives, the following proton signals are expected:
-
Bridgehead protons: A singlet in the region of 2.5-3.0 ppm.
-
Bridge protons: A singlet in the region of 2.0-2.5 ppm.
-
Acetyl protons: A sharp singlet around 2.1 ppm.
The clear separation of the acetyl protons from the bicyclic cage protons makes it an ideal signal for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
For a relatively volatile and thermally stable compound like this compound, Gas Chromatography (GC) is a powerful technique for purity assessment. When coupled with a Mass Spectrometer (MS), it not only quantifies the purity but also provides structural information about volatile impurities.[7]
The principle of GC involves the separation of components in a mixture based on their volatility and interaction with a stationary phase in a capillary column.[8] The Flame Ionization Detector (FID) is commonly used for quantification due to its linear response over a wide concentration range, while the MS detector provides mass-to-charge ratios of the eluting compounds, enabling their identification.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards if absolute quantification against a reference standard is desired. For purity determination by area percent, a single dilution is sufficient.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable for ketones.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-300.
-
-
Data Analysis:
-
Determine the purity by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
-
Identify impurities by comparing their mass spectra with libraries (e.g., NIST) and by interpreting their fragmentation patterns.
-
Expected Mass Spectrum Fragmentation of this compound:
The fragmentation of this compound in an EI-MS is expected to follow patterns observed for ketones and cyclic alkanes. Key fragmentation pathways could include:
-
Loss of the acetyl group: A significant peak corresponding to the loss of a CH₃CO radical (m/z 43).
-
Cleavage of the bicyclic cage: Fragmentation of the strained ring system.
-
McLafferty rearrangement: If sterically feasible, though less likely for this rigid structure.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds with varying polarities and molecular weights.[7] For this compound, reversed-phase HPLC with UV detection is a suitable method for purity determination.
Experimental Protocol: HPLC Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for reversed-phase separation.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid to improve peak shape. For example, start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for the carbonyl chromophore).
-
-
Data Analysis:
-
Purity is determined by the area percentage method, similar to GC analysis.
-
This method is particularly useful for detecting less volatile or thermally labile impurities that may not be amenable to GC analysis.
-
Comparative Analysis: Choosing the Right Tool for the Job
The selection of the most appropriate analytical technique depends on the specific requirements of the analysis.
| Feature | Quantitative ¹H NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[4] | Separation based on volatility and interaction with a stationary phase.[8] | Separation based on partitioning between a stationary and a liquid mobile phase. |
| Quantification | Absolute quantification using a certified internal standard.[4] | Relative quantification by area percent; absolute with a specific reference standard. | Relative quantification by area percent; absolute with a specific reference standard. |
| Reference Standard | Analyte-specific standard not required.[4] | Required for accurate absolute quantification. | Required for accurate absolute quantification. |
| Impurity Profiling | Provides structural information on impurities present at sufficient concentration. | Excellent for volatile and semi-volatile impurities; provides structural information via MS.[7] | Suitable for a broader range of polarities and non-volatile impurities. |
| Sensitivity | Lower sensitivity compared to chromatographic methods. | High sensitivity, especially with MS detection.[7] | Good sensitivity with UV detection. |
| Throughput | Moderate; sample preparation and data acquisition can be time-consuming. | High throughput, with relatively short run times. | High throughput with modern UPLC systems. |
| Best For | Absolute purity determination of novel compounds; reference standard characterization. | Comprehensive profiling of volatile impurities; routine quality control. | Routine purity testing; analysis of non-volatile or thermally labile impurities. |
Visualizing the Workflow
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Caption: Comparative experimental workflows for purity analysis.
Caption: Decision tree for selecting an analytical method.
Conclusion: An Integrated Approach for Unwavering Confidence
The characterization of this compound purity demands a thoughtful and often multi-faceted analytical strategy. While qNMR stands as the gold standard for absolute purity determination, especially for novel compounds, GC-MS offers unparalleled insight into volatile impurities, and HPLC provides a robust and versatile platform for routine quality control.
For the highest level of scientific integrity and to build a comprehensive purity profile, an orthogonal approach is recommended. Employing a primary method like qNMR for absolute quantification, supported by a high-resolution separation technique like GC-MS or HPLC for impurity profiling, constitutes a self-validating system that provides unequivocal confidence in the quality of this critical building block. This integrated strategy ensures that researchers, scientists, and drug development professionals can proceed with their work, assured of the purity and integrity of their materials.
References
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]
- Webster, G. K. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Medicinal Chemistry, 57(21), 9220–9231.
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231.
- Karthikeyan, B., & Srinivasan, V. (2010). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Journal of Biophysical Chemistry, 1(1), 72–75.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
Sources
- 1. escholarship.org [escholarship.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective synthesis of chiral BCPs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01631E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Computational Modeling of BCP and Aromatic Systems in Drug Discovery
Introduction: The Rise of Saturated Bioisosteres
In modern medicinal chemistry, the phenyl ring is a ubiquitous scaffold, valued for its ability to present key pharmacophoric elements in a defined geometry.[1] However, the overuse of aromatic systems often contributes to poor physicochemical properties, such as low aqueous solubility and high metabolic liability, which can derail promising drug candidates.[2][3] This has spurred the exploration of saturated, three-dimensional bioisosteres—structural replacements that mimic the phenyl ring's spatial arrangement while offering improved drug-like properties.[4][5]
Among the most promising of these "nonclassical" bioisosteres is the bicyclo[2.2.1]piperazine (BCP) core and its related bridged bicyclic systems.[6] These motifs offer a rigid, three-dimensional structure that can project substituents in vectors analogous to a para-substituted phenyl ring, but with a fully sp³-hybridized carbon framework.[7] This fundamental difference in structure and electronics presents a compelling opportunity to modulate properties like lipophilicity, solubility, and metabolic stability.[1][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to computationally model and compare the properties of BCP-containing compounds against their aromatic counterparts. We will delve into the theoretical underpinnings, provide actionable, step-by-step protocols for key computational experiments, and explain the causality behind methodological choices to ensure robust and insightful comparisons.
Part 1: Fundamental Structural and Electronic Differences
The core hypothesis for replacing an aromatic ring with a BCP system is to retain biological activity while improving physicochemical properties. This stems from their distinct electronic and structural natures.
-
Aromatic Systems (e.g., Phenyl Ring):
-
Structure: Planar, sp²-hybridized carbons.
-
Electronics: Features a delocalized π-electron system, creating a negatively charged electrostatic potential above and below the plane of the ring. This region is often involved in π-π or cation-π interactions with biological targets.
-
Properties: The flat, lipophilic nature often leads to high plasma protein binding and susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1]
-
-
BCP Systems:
-
Structure: Rigid, globular, three-dimensional cage of sp³-hybridized carbons.[6]
-
Electronics: Lacks a π-system. The electron distribution is more uniform, resulting in a significantly different electrostatic potential map compared to a phenyl ring. This generally reduces nonspecific binding interactions.
-
Properties: The 3D shape disrupts planarity, which can improve aqueous solubility and reduce metabolic susceptibility.[3] The absence of aromatic protons also eliminates certain metabolic pathways.
-
The following diagram illustrates this fundamental structural divergence.
Caption: Structural contrast between a planar phenyl ring and a 3D BCP core.
Part 2: Computational Methodologies for Comparative Analysis
To quantify the impact of replacing an aromatic ring with a BCP core, a multi-faceted computational approach is required. We will focus on two primary methods: Density Functional Theory (DFT) for electronic properties and Molecular Dynamics (MD) for conformational and solvation properties.
Density Functional Theory (DFT) for Electronic Profile Comparison
DFT calculations are ideal for understanding the intrinsic electronic properties of molecules in the gas phase or implicit solvent.[8] They allow us to compare how the BCP and aromatic scaffolds influence properties like electrostatic potential and dipole moment, which are critical for receptor binding and overall polarity.
Caption: A typical workflow for calculating molecular properties using DFT.
This protocol provides a step-by-step guide to compare the electronic properties of a simple aromatic compound (p-xylene) and its BCP analogue.
-
Structure Generation:
-
Using a molecular editor (e.g., Avogadro, GaussView), build the 3D structures for p-xylene and 1,4-dimethyl-bicyclo[2.2.1]piperazine.
-
Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Geometry Optimization:
-
Software: Gaussian, ORCA, or similar QM package.
-
Methodology: Use a reliable functional and basis set. A good starting point is the B3LYP functional with the 6-31G(d) basis set.[8]
-
Input Keyword Example (Gaussian): #p B3LYP/6-31G(d) Opt
-
Causality: This step finds the lowest energy conformation (the most stable structure) of each molecule, which is essential for accurate property calculations.
-
-
Frequency Analysis:
-
Methodology: Perform a frequency calculation at the same level of theory as the optimization.
-
Input Keyword Example (Gaussian): #p B3LYP/6-31G(d) Freq
-
Trustworthiness: A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point (transition state), and the structure must be perturbed and re-optimized.
-
-
Property Calculation:
-
Methodology: Using the optimized geometry, perform a single-point energy calculation with a larger, more accurate basis set (e.g., def2-TZVP) to obtain more reliable electronic properties.[9] Request calculation of the electrostatic potential and population analysis.
-
Input Keyword Example (Gaussian): #p B3LYP/def2-TZVP Pop=MK IOp(6/50=1)
-
Causality: Larger basis sets provide a more accurate description of electron distribution, which is crucial for properties like the dipole moment and electrostatic potential surface. The Pop=MK keyword requests Merz-Kollman charges, which are used to generate a high-quality electrostatic potential map.
-
The results of these calculations can be summarized to highlight the key electronic differences.
| Property | p-Xylene (Aromatic) | 1,4-dimethyl-BCP (Saturated) | Rationale for Difference |
| Dipole Moment (Debye) | 0.0 D | ~0.5 - 1.0 D (Varies with conformer) | The symmetric phenyl ring has no net dipole, while the non-planar BCP structure can have a non-zero dipole.[10][11] |
| HOMO-LUMO Gap (eV) | ~7.0 eV | > 8.5 eV | The saturated σ-framework of BCP leads to a larger energy gap between the highest occupied and lowest unoccupied molecular orbitals, indicating greater electronic stability. |
| Molecular Electrostatic Potential (MEP) | Negative potential above/below the ring | More uniform, slightly positive potential | The π-electron cloud of the aromatic ring creates a region of high electron density, which is absent in the BCP core.[12] |
Molecular Dynamics (MD) for Solvation and Conformational Analysis
While DFT provides insight into intrinsic properties, Molecular Dynamics (MD) simulations are essential for understanding how these molecules behave in a condensed phase, such as in water or interacting with a protein.[13][14] MD simulations model the movement of atoms over time, providing a dynamic picture of conformational flexibility and interactions with the solvent.
Caption: Standard workflow for a small molecule MD simulation in explicit solvent.
This protocol outlines how to compare the aqueous solvation behavior of a drug-like fragment containing a phenyl ring versus one containing a BCP core.
-
System Preparation:
-
Software: GROMACS, AMBER, or similar MD package.[15]
-
Parameterization: Generate force field parameters for your molecules. For drug-like small molecules, the General Amber Force Field (GAFF) is a common choice. Use tools like Antechamber to assign atom types and charges.[15]
-
Causality: The force field is a set of equations and parameters that defines the potential energy of the system. Its accuracy is paramount for a meaningful simulation.
-
-
Solvation:
-
Define a periodic simulation box (e.g., a cube with 10 Å padding around the molecule).
-
Fill the box with a pre-equilibrated water model, such as TIP3P or SPC/E. Add counter-ions as needed to neutralize the system.
-
-
Energy Minimization:
-
Perform steepest descent minimization for ~5000 steps to relax the system and remove any bad contacts between the solute and solvent.
-
-
System Equilibration:
-
NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 300 K) over 100-200 ps with restraints on the solute. This allows the solvent to equilibrate around the fixed solute.
-
NPT (Isothermal-Isobaric) Ensemble: Release the restraints and simulate for another 500 ps to 1 ns at constant temperature and pressure (e.g., 300 K and 1 bar). This ensures the system reaches the correct density.
-
Trustworthiness: Proper equilibration is critical. Monitor temperature, pressure, and density plots to ensure they have converged to stable values before starting the production run.
-
-
Production Simulation:
-
Run the simulation for a duration sufficient to sample the conformational space of the molecule, typically between 20 to 100 nanoseconds for small molecules. Save coordinates every 10-100 ps.
-
-
Analysis:
-
Solvent Accessible Surface Area (SASA): Calculate the average SASA. A lower lipophilicity is often correlated with a smaller nonpolar SASA.
-
Radial Distribution Functions (RDFs): Calculate the RDF of water oxygens around key functional groups to quantify local hydration patterns.
-
Solvation Free Energy: Use methods like MM/PBSA or MM/GBSA to estimate the free energy of solvation (ΔG_solv). A more negative value indicates more favorable solvation and higher solubility.[9]
-
| Property | Phenyl-containing Fragment | BCP-containing Fragment | Rationale for Difference |
| Calculated LogP (cLogP) | Higher | Lower | The sp³-rich BCP core is less lipophilic than the sp²-rich phenyl ring.[3] |
| Avg. Nonpolar SASA (Ų) | Higher | Lower | The globular shape of BCP may present a smaller nonpolar surface to the solvent compared to the flat, extended surface of a phenyl ring. |
| ΔG Solvation (MM/PBSA) | Less Negative | More Negative | The improved polarity and potential for specific hydrogen bonding with the piperazine nitrogens in BCP can lead to more favorable interactions with water. |
Conclusion and Outlook
Computational modeling provides an indispensable toolkit for rationally evaluating the strategic replacement of aromatic rings with saturated bioisosteres like BCP. DFT calculations robustly quantify the fundamental changes in electronic structure, polarity, and stability.[9] Molecular dynamics simulations extend this analysis by revealing how these intrinsic properties translate into dynamic behavior in a physiological environment, offering predictions of solubility and conformational preference.[13]
By employing the workflows and protocols outlined in this guide, researchers can generate objective, data-driven hypotheses to guide synthetic efforts. This approach allows for the pre-screening of ideas, prioritization of resources, and ultimately, the design of drug candidates with a superior balance of potency and developability properties. The continued integration of these computational methods will undoubtedly accelerate the discovery of safer and more effective medicines.[5]
References
-
Li, H., Gao, Y., & Ma, J. (n.d.). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Available at: [Link]
-
Stepan, A. F., et al. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Chekler, E. L. P. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
-
Thorn, G. T. (n.d.). The Design and Application of Bioisosteres in Drug Design. ResearchGate. Available at: [Link]
-
Tantawy, M. A., et al. (2021). DFT, molecular docking and molecular dynamics simulation studies on some newly introduced natural products for their potential use against SARS-CoV-2. PubMed Central. Available at: [Link]
-
Sharma, M., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]
-
De Vivo, M., et al. (n.d.). Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications. Available at: [Link]
-
Siltberg-Liberles, J. (n.d.). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Available at: [Link]
-
Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. Available at: [Link]
-
Organic Chemistry Tutor. (2017, January 8). Electric Dipole Moment, Force, Torque, Potential Energy, Work, Electric Field, Physics [Video]. YouTube. Available at: [Link]
-
Khan Academy. (2021, February 13). Potential due to dipole (logical derivation) | Electric potential & cap. | Physics [Video]. YouTube. Available at: [Link]
-
GeeksforGeeks. (2025, July 23). Potential due to an Electric Dipole. Available at: [Link]
-
PLOS. (n.d.). Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies. PLOS ONE. Available at: [Link]
-
Frontiers. (2024, July 1). Virtual screening, molecular docking, MD simulation studies, DFT calculations, ADMET, and drug likeness of Diaza-adamantane as potential MAPKERK inhibitors. Available at: [Link]
-
WBUTHELP.COM. (n.d.). Electrostatic Potential. Available at: [Link]
-
Physics Videos by Eugene Khutoryansky. (2019, April 27). Electric Potential, Potential Difference, Potential due dipole moment and point charge [Video]. YouTube. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ctppc.org [ctppc.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. DFT, molecular docking and molecular dynamics simulation studies on some newly introduced natural products for their potential use against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies | PLOS One [journals.plos.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. wbuthelp.com [wbuthelp.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Virtual screening, molecular docking, MD simulation studies, DFT calculations, ADMET, and drug likeness of Diaza-adamantane as potential MAPKERK inhibitors [frontiersin.org]
The Ascendance of a Three-Dimensional Surrogate: A Comparative Guide to Phenyl Ring to Bicyclo[1.1.1]pentane Substitution in Drug Discovery
In the landscape of medicinal chemistry, the phenyl ring is a ubiquitous scaffold, a testament to its synthetic versatility and its role in crucial binding interactions. However, its planarity and lipophilicity often contribute to suboptimal pharmacokinetic profiles, including poor aqueous solubility, susceptibility to metabolic degradation, and non-specific protein binding. The "Escape from Flatland" initiative has spurred the exploration of three-dimensional bioisosteres, with bicyclo[1.1.1]pentane (BCP) emerging as a frontrunner to replace the 1,4-disubstituted phenyl ring. This guide provides an in-depth comparison of BCP and phenyl rings, supported by key case studies and experimental insights, to aid researchers in leveraging this promising structural surrogate.
The Rationale for a Non-Classical Bioisostere
The BCP cage is a rigid, strained structure that, despite its three-dimensional nature, presents its substituents at the 1 and 3 positions with a vector and distance that closely mimic a para-substituted phenyl ring.[1][2] This structural mimicry is where the similarities end and the advantages of BCP begin. Its saturated, sp³-rich character imparts a range of desirable properties that can mitigate the liabilities of its aromatic counterpart.[3][4]
Key advantages of BCP as a phenyl ring bioisostere include:
-
Enhanced Solubility : The disruption of the flat, aromatic system reduces crystal packing forces and π-π stacking, often leading to a significant increase in aqueous solubility.[3][5]
-
Improved Metabolic Stability : Saturated aliphatic rings like BCP are generally less prone to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[3][4]
-
Reduced Non-Specific Binding : The lower lipophilicity and lack of aromaticity of BCP-containing compounds can decrease non-specific binding to off-target proteins, potentially reducing toxicity and improving the therapeutic window.[2][3]
-
Exploration of Novel Chemical Space : The three-dimensional nature of BCP allows for the exploration of vectoral space not accessible with a planar phenyl ring, potentially leading to novel and improved interactions with the target protein.[3]
Case Study 1: γ-Secretase Inhibitors for Alzheimer's Disease
One of the earliest and most cited examples of successful phenyl-to-BCP substitution is in the development of γ-secretase inhibitors for the potential treatment of Alzheimer's disease.[1][3] The parent compound, a Bristol Myers Squibb clinical candidate (BMS-708163), contained a phenyl ring that was identified as a potential liability for poor solubility.
Stepan and colleagues at Pfizer replaced this phenyl ring with a BCP core, leading to a compound with significantly improved physicochemical properties while maintaining potent biological activity.[1][3]
Comparative Data: γ-Secretase Inhibitor Analogues
| Property | Phenyl Analogue (BMS-708163) | BCP Analogue | Outcome of Substitution |
| Potency (IC₅₀) | Potent | Maintained Potency | Comparable biological activity |
| Aqueous Solubility | Low | Significantly Increased (>50-fold) | Drastic improvement in a key developability parameter |
| Cell Permeability | Moderate | Improved | Enhanced potential for oral bioavailability |
| Metabolic Stability | Susceptible to Oxidation | Improved | Reduced metabolic liability |
Data synthesized from multiple sources.[1][3]
Case Study 2: Resveratrol Analogues
Resveratrol, a natural polyphenol, has garnered interest for its potential therapeutic effects, but its clinical utility is hampered by poor pharmacokinetic properties. Adsool and coworkers synthesized a BCP analogue of resveratrol to address these limitations.[2] The replacement of one of the phenyl rings with a BCP moiety resulted in a compound with higher aqueous solubility and lower lipophilicity.[2]
Comparative Data: Resveratrol and BCP Analogue
| Property | Resveratrol | BCP-Resveratrol | Outcome of Substitution |
| Aqueous Solubility (pH 7.4) | Low | Higher | Improved potential for formulation and absorption |
| Lipophilicity (clogP) | High | Lower | Reduced likelihood of non-specific binding |
Data sourced from Adsool et al.[2]
Experimental Protocols
The successful implementation of a phenyl-to-BCP substitution strategy relies on efficient and scalable synthetic methods.[6][7]
General Synthesis of a 1,3-Disubstituted BCP Core
The synthesis of BCP-containing building blocks often starts from [1.1.1]propellane, a highly strained hydrocarbon.[8][9] Radical addition reactions are commonly employed to open the central bond of propellane and install substituents at the bridgehead positions.
Step-by-step methodology:
-
Generation of [1.1.1]Propellane: While historically challenging, scalable methods for the in-situ generation or synthesis of [1.1.1]propellane are now available.[6]
-
Radical Initiation: A radical initiator (e.g., AIBN, or via photoredox catalysis) is used to generate a radical species from a suitable precursor.
-
Addition to Propellane: The generated radical adds to one of the bridgehead carbons of [1.1.1]propellane, causing the central C-C bond to break and form a BCP-1-yl radical.
-
Radical Trapping: The BCP-1-yl radical is then trapped by a suitable reagent to install the second substituent at the 3-position.
-
Purification: The final 1,3-disubstituted BCP product is purified using standard techniques such as column chromatography.
Evaluation of Physicochemical and ADME Properties
A direct comparison between the parent phenyl compound and the BCP analogue is crucial to validate the substitution.
-
Solubility Assessment: Thermodynamic or kinetic solubility is measured in a relevant buffer (e.g., phosphate-buffered saline at pH 7.4) using methods like HPLC-UV.
-
Lipophilicity Determination: The partition coefficient (logP) or distribution coefficient (logD) is determined, often by a shake-flask method or calculated (clogP).
-
Metabolic Stability Assay: The compound is incubated with liver microsomes or hepatocytes, and the rate of disappearance is monitored over time by LC-MS/MS to determine the in vitro half-life.
-
Permeability Assay: Cell-based assays, such as the Caco-2 or PAMPA assays, are used to assess the compound's ability to cross biological membranes.
Considerations and Potential Pitfalls
While the BCP moiety offers numerous advantages, it is not a universal solution. In cases where the phenyl ring's aromaticity is critical for binding, such as through π-π stacking or cation-π interactions, substitution with a BCP can lead to a significant loss of potency.[2][10] For instance, a BCP analogue of the anticancer drug imatinib showed improved solubility but a substantial decrease in activity, highlighting the importance of understanding the specific role of the phenyl ring in the pharmacophore.[10]
Conclusion
The substitution of a phenyl ring with a bicyclo[1.1.1]pentane core is a powerful and validated strategy in modern drug discovery to enhance the developability of lead compounds.[9][11] By improving solubility, metabolic stability, and reducing non-specific binding, the BCP moiety can transform a problematic lead into a viable clinical candidate. However, this substitution must be guided by a thorough understanding of the parent molecule's structure-activity relationship. With the increasing accessibility of BCP building blocks and a growing body of successful case studies, the BCP is poised to become an even more integral tool in the medicinal chemist's toolkit for escaping "flatland" and creating safer, more effective medicines.
References
-
Zhuohan Fang, Qian Xu, Xuehe Lu, Nianfeng Wan, & Wu-Lin Yang. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis. [Link]
-
Grygorenko, O. O., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(3), 2937–2942. [Link]
-
Bull, J. A., & Fjetland, C. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(9), 1334–1348. [Link]
-
Wang, Y., et al. (2022). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]
-
RSC Publishing. (2025). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. RSC Publishing. [Link]
-
Bull, J. A., & Fjetland, C. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ACS Publications. [Link]
-
Janssen Pharmaceutica NV. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PubMed Central. [Link]
-
National Institutes of Health. (2022). Pharmacokinetics and the Dermal Absorption of Bromochlorophene, a Cosmetic Preservative Ingredient, in Rats. PubMed Central. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic parameters of BCP following i.v. injection at doses of... ResearchGate. [Link]
-
PNAS. (2025). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. PNAS. [Link]
-
University of Oxford. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. University of Oxford. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane | Department of Chemistry [chem.ox.ac.uk]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - Enamine [enamine.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Acetylbicyclo[1.1.1]pentane
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 1-Acetylbicyclo[1.1.1]pentane and its derivatives are increasingly utilized as nonclassical phenyl ring bioisosteres, prized for their ability to improve solubility and reduce non-specific binding in drug candidates[1][2]. However, the unique structural properties of this compound—specifically its highly strained bicyclic core—necessitate a rigorous and informed approach to its disposal[1].
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound and associated waste streams. The procedures outlined here are grounded in established safety principles to ensure the protection of laboratory personnel and compliance with environmental regulations.
Part 1: Hazard Assessment & Characterization
The bicyclo[1.1.1]pentane skeleton is a highly strained hydrocarbon structure[1]. The parent hydrocarbon, pentane, is a highly flammable liquid that is toxic to aquatic life and can cause central nervous system depression[3][4]. Furthermore, structural analogs such as methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate and 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)diethanone are classified as irritants, harmful if swallowed, and may cause respiratory irritation[5][6].
Based on this analysis, this compound must be managed as a hazardous substance.
| Potential Hazard | GHS Hazard Code (Inferred) | Rationale & Authoritative Source |
| Flammable Liquid | H225: Highly flammable liquid and vapor | The bicyclopentane core is structurally related to pentane, which is highly flammable. Standard procedure for flammable liquids should be followed.[3] |
| Aspiration Toxicity | H304: May be fatal if swallowed and enters airways | This is a known hazard for similar low-viscosity hydrocarbons like pentane.[3] |
| Skin/Eye Irritation | H315 / H319 | Close structural analogs containing the acetylbicyclo[1.1.1]pentane moiety are known skin and eye irritants.[5][6] |
| Target Organ Toxicity | H336: May cause drowsiness or dizziness | Volatile organic compounds like pentane can depress the central nervous system upon inhalation.[3][4] |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects | The parent hydrocarbon is known to be toxic to aquatic life, a common trait for such organic compounds.[3] |
Part 2: The Core Directive: Segregation and Containment
The foundational principle for disposing of this compound is the strict prevention of its release into the environment[7]. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash[7][8]. All waste streams containing this compound must be classified and handled as hazardous waste according to federal, state, and local regulations[9][10].
Key Operational Mandates:
-
Identify & Segregate: All waste streams must be correctly identified and segregated at the point of generation. Do not mix incompatible waste types[9][11].
-
Contain: Use designated, leak-proof, and chemically compatible containers for waste collection[7][12].
-
Label: All hazardous waste containers must be clearly and accurately labeled[11][12].
Defining Waste Streams
Three primary waste streams will be generated during work with this compound:
-
Neat (Unused) Compound: Expired or surplus this compound. This is the most concentrated form of the waste.
-
Contaminated Solid Waste: All disposable items that have come into direct contact with the compound. This includes gloves, pipette tips, weigh boats, contaminated silica gel, and paper towels[7].
-
Contaminated Liquid Waste: Solutions containing this compound. It is critical to segregate these further into halogenated and non-halogenated solvent streams to facilitate proper disposal by your institution's Environmental Health & Safety (EHS) department[12].
Part 3: Step-by-Step Disposal Protocols
Adherence to the following protocols is mandatory for ensuring safety and compliance.
Protocol 1: Disposal of Neat this compound
This protocol applies to pure, unused, or expired product.
-
Container Integrity: Keep the compound in its original, clearly labeled container whenever possible[9]. Ensure the cap is tightly sealed.
-
Labeling: If the original label is damaged, create a new "Hazardous Waste" label that clearly identifies the contents as "this compound".
-
Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA)[11]. Ensure it is stored away from incompatible materials, such as strong oxidizing agents.
-
Pickup: Arrange for waste pickup through your institution's EHS department.
Protocol 2: Disposal of Contaminated Solid Waste
This protocol covers all non-sharp, solid materials contaminated with the compound.
-
Waste Collection: Designate a specific, rigid container with a lid and a liner for this waste stream. A bucket with a lid or a sturdy box with a hazardous waste bag is appropriate.
-
Accumulation: Place all contaminated solid items (e.g., gloves, weigh paper, bench protectors) directly into this container immediately after use.
-
Labeling: Clearly label the container "Hazardous Waste" and list "this compound Contaminated Debris".
-
Storage & Sealing: Keep the container closed when not in use. Once full, securely seal the liner and the container lid.
-
Pickup: Move the sealed container to the SAA and arrange for EHS pickup.
Protocol 3: Disposal of Contaminated Liquid Waste
This protocol is for all solutions containing this compound.
-
Container Selection: Use a designated, chemically-resistant carboy or bottle with a secure, screw-on cap[12]. Do not use glass containers for large volumes of flammable waste due to the risk of breakage.
-
Segregation: Maintain separate waste containers for halogenated and non-halogenated solvents. Never mix these two waste streams.
-
Labeling: Label the container with a "Hazardous Waste" tag before adding any waste. List all chemical constituents, including solvents and an estimated concentration of this compound.
-
Accumulation: Add waste to the container in a chemical fume hood. Do not fill the container beyond 75% capacity to allow for vapor expansion[12].
-
Storage & Sealing: Keep the container tightly sealed when not actively adding waste. Store it in a secondary containment bin within the SAA.
-
Pickup: Once the container is 75% full, schedule a pickup with EHS.
Part 4: Emergency Procedures - Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and fire.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Eliminate Ignition Sources: As the compound is presumed to be highly flammable, immediately turn off all nearby ignition sources (e.g., hot plates, spark-producing equipment)[3].
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.
-
Don PPE: Wear appropriate Personal Protective Equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain & Absorb: For small spills, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[9][13].
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container for solids[3][13].
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as contaminated solid waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Visualization: Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Decision workflow for the disposal of this compound waste streams.
References
-
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-acetyl- (9CI) . LookChem. [Link]
-
Ethanone, 1-bicyclo[1.1.1]pent-1-yl... . LookChem. [Link]
-
AACT Disposal Quick Reference Guide . American Association of Chemistry Teachers. [Link]
-
1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone . PubChem, National Institutes of Health. [Link]
-
SAFETY DATA SHEET - Pentane . Fisher Scientific. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison, BME Shared Labs. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University, Research Safety. [Link]
-
Bicyclo(1.1.1)pentane . Wikipedia. [Link]
-
Bicyclo(1.1.1)pentane . PubChem, National Institutes of Health. [Link]
-
1-Azabicyclo[1.1.1]pentane . PubChem, National Institutes of Health. [Link]
-
Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres . ResearchGate. [Link]
- HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS.
-
Naming Bicyclic Compounds – Fused, Bridged, and Spiro . Master Organic Chemistry. [Link]
Sources
- 1. Bicyclo(1.1.1)pentane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.it [fishersci.it]
- 4. airgas.com [airgas.com]
- 5. Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate | 131515-42-9 [sigmaaldrich.com]
- 6. Ethanone, 1,1-bicyclo[1.1.1]pentane-1,3-diylbis- (9CI) | 115913-30-9 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acs.org [acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. fishersci.co.uk [fishersci.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Acetylbicyclo[1.1.1]pentane
Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 1-Acetylbicyclo[1.1.1]pentane, a compound characterized by its unique strained ring system and ketone functionality. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of protection for researchers in the dynamic environment of drug discovery and development.
Immediate Safety Concerns: Understanding the Hazard Profile
This compound's structure presents a dual-hazard profile that must be respected. The bicyclo[1.1.1]pentane core is a highly strained ring system. Such systems possess significant ring strain energy due to deviations from ideal bond angles, which can lead to higher reactivity and instability compared to their acyclic or larger-ring counterparts[1][2][3][4]. Additionally, the presence of the acetyl group classifies the molecule as a ketone. Ketones, particularly those with lower molecular weights, are often volatile and flammable substances[5][6].
Given these characteristics, we must assume this compound is a flammable liquid and its vapors may form explosive mixtures with air. The volatility of the compound also presents a potential inhalation hazard. Therefore, all handling procedures must be designed to mitigate these risks.
Core Principles of Personal Protective Equipment (PPE)
A robust PPE strategy is your primary defense against chemical exposure. For flammable and volatile liquids like this compound, the selection of PPE is not a one-size-fits-all approach but rather a risk-based assessment of the specific procedure being undertaken. All PPE should be stored in a clean, readily accessible location, separate from personal clothing and outside of flammable liquid storage cabinets to prevent contamination[7].
Eye and Face Protection: The First Line of Defense
Vapors from volatile organic compounds can cause significant eye irritation[8][9]. A direct splash of this compound could result in serious eye damage.
-
Minimum Requirement: At all times when in the laboratory where this chemical is handled, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Procedures with Splash Risk: When transferring liquids, preparing solutions, or running reactions, upgrade to chemical splash goggles. Goggles provide a complete seal around the eyes, offering superior protection against splashes and vapors[10][11].
-
Large-Scale Operations: For transfers of significant volumes (>1 L) or procedures with a high risk of energetic reaction, a full-face shield worn over chemical splash goggles is required to protect the entire face from splashes and potential projectiles.
Hand Protection: Preventing Dermal Absorption
Choosing the correct glove material is critical for preventing skin contact. Repeated exposure to organic solvents can cause skin dryness or cracking.
-
Material Selection: Nitrile gloves are a suitable initial choice for incidental contact with many organic solvents. However, it is crucial to consult a glove manufacturer's chemical resistance guide for specific data on ketones. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton® may be necessary.
-
Glove Integrity: Always inspect gloves for any signs of degradation or perforation before use.
-
Proper Technique: Remove gloves using a technique that avoids skin contact with the contaminated exterior. Wash hands thoroughly after removing gloves.
Protective Clothing: Shielding Against Spills and Splashes
Your lab coat is a critical barrier between you and the chemical.
-
Standard Use: A flame-resistant (FR) lab coat is essential when handling flammable liquids[8][11]. Ensure the lab coat is fully buttoned with sleeves rolled down.
-
Spill Response & Large Quantities: For large-scale work or during spill cleanup, flame-retardant coveralls may be required to provide full-body protection[8][10].
Respiratory Protection: Mitigating Inhalation Risks
Due to its expected volatility, all work with this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation.
-
Standard Operations: A properly functioning chemical fume hood is sufficient for most lab-scale manipulations.
-
Emergency Situations: In the event of a large spill or ventilation failure, a respirator may be necessary. A half-mask or full-face respirator equipped with organic vapor (OV) cartridges is the appropriate choice[10]. All personnel who may need to use a respirator must be part of a formal respiratory protection program that includes fit testing and training.
PPE Selection Summary for Common Laboratory Operations
The following table provides a quick-reference guide for selecting the appropriate level of PPE for various tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing/Sample Preparation (in fume hood) | Chemical Splash Goggles | Nitrile Gloves | Flame-Resistant Lab Coat | Chemical Fume Hood |
| Solution Preparation/Transfer (in fume hood) | Chemical Splash Goggles | Nitrile Gloves | Flame-Resistant Lab Coat | Chemical Fume Hood |
| Running a Reaction (in fume hood) | Chemical Splash Goggles | Nitrile Gloves | Flame-Resistant Lab Coat | Chemical Fume Hood |
| Large-Scale Transfer (>1L) (in fume hood) | Face Shield over Goggles | Chemical-Resistant Gloves (e.g., Butyl Rubber) | Flame-Resistant Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Face Shield over Goggles | Chemical-Resistant Gloves (e.g., Butyl Rubber) | Flame-Retardant Coveralls | Air-Purifying Respirator with OV Cartridges |
Procedural Workflow for PPE Selection
To ensure a consistent and logical approach to safety, the following decision-making workflow should be followed before handling this compound.
Caption: PPE Selection Workflow for this compound.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the safe handling of any chemical.
-
Waste Collection: All waste contaminated with this compound, including excess reagent, solutions, and contaminated consumables (e.g., gloves, pipette tips), must be collected in a designated, properly labeled hazardous waste container.
-
Container Type: Use a container approved for flammable organic waste. Ensure the container is kept closed when not in use.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable Liquid).
-
Final Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations[12][13][14]. Do not pour this chemical down the drain.
By adhering to these protocols, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- Flammable Liquids PPE Pack For Oil and Fuel Spill Kits. Global Spill Control.
- Personal Protective Equipment and Flammable Liquids storage - Storemasta Blog. (2023-03-15). Storemasta.
- Safe Handling of Flammable Liquids: Key Safety Tips - OSHA Training School. (2024-07-28). OSHA Training School.
- Flammable and Combustible Liquids Safety Measures and PPE - International Enviroguard. (2021-05-03). International Enviroguard.
- Personal Protective Equipment (PPE) For Flammable Liquids - Storemasta Blog. (2023-03-22). Storemasta.
- Cas 156329-75-8, Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-acetyl- (9CI). LookChem.
- The Proper Storage and Handling of Volatile Analytical Standards. LabManager.
- Safety Data Sheet - 3-acetylbicyclo[1.1.1]pentane-1-carboxylic acid. Key Organics.
- Ring strain. Wikipedia.
- Strain in Ring Systems. Organic Chemistry.
-
What Is Ring Strain In Organic Chemistry? Chemistry For Everyone. Available from: [Link]
- SAFETY DATA SHEET - Pentane. (2025-11-06). Sigma-Aldrich.
- AK Scientific, Inc. Safety Data Sheet. AK Scientific, Inc.
- Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate-SDS. (2026-01-04). MedChemExpress.
-
Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath. (1995-12). National Center for Biotechnology Information. Available from: [Link]
- Ketone-Testing-Chapter-8-American-Association-for-Clinical-Chemistry.pdf. American Association for Clinical Chemistry.
-
4.3: Stability of Cycloalkanes - Ring Strain. (2024-09-22). Chemistry LibreTexts. Available from: [Link]
-
4.3: Stability of Cycloalkanes - Ring Strain. (2024-06-18). Chemistry LibreTexts. Available from: [Link]
Sources
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ekfusa.com [ekfusa.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. int-enviroguard.com [int-enviroguard.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. globalspill.com.au [globalspill.com.au]
- 11. oshatrainingschool.com [oshatrainingschool.com]
- 12. keyorganics.net [keyorganics.net]
- 13. aksci.com [aksci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
